gamma-Cyhalothrin
Description
Structure
3D Structure
Properties
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQYGBMAQZUVMI-GCMPRSNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3NO3 | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034501 | |
| Record name | gamma-Cyhalothrin | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE). | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.3 | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
76703-62-3, 91465-08-6 | |
| Record name | gamma-Cyhalothrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76703-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Cyhalothrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076703623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Cyhalothrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (S)-cyano(3-phenoxyphenyl)methyl ester, (1R,3R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-CYHALOTHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOI9BD654Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
49.2 °C | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Gamma-Cyhalothrin on Insect Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gamma-cyhalothrin, a potent synthetic pyrethroid insecticide, exerts its neurotoxic effects by targeting the voltage-gated sodium channels (VGSCs) in the nervous systems of insects. As a Type II pyrethroid, it is characterized by the presence of an alpha-cyano group, which contributes to its prolonged and potent activity. This guide provides a detailed examination of the molecular mechanism of action of this compound, focusing on its interaction with insect sodium channels. It consolidates current knowledge on the subject, presents available data in a structured format, details key experimental methodologies, and provides visual representations of the critical pathways and processes involved.
Introduction: The Central Role of Voltage-Gated Sodium Channels in Insect Neurophysiology
Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in neurons and other excitable cells.[1][2] In response to membrane depolarization, these channels open, allowing a rapid influx of sodium ions, which leads to the rising phase of the action potential.[1] Milliseconds after opening, the channel enters a non-conducting inactivated state, which is crucial for the termination of the action potential and the maintenance of neuronal signaling fidelity. Due to their critical role in nerve function, VGSCs are the primary target for a variety of neurotoxins, including the pyrethroid class of insecticides.[2][3]
The Molecular Mechanism of this compound Action
This compound, as a Type II pyrethroid, modulates the gating kinetics of insect sodium channels in a distinct manner. The primary mechanism involves the prolongation of the open state of the channel, leading to persistent sodium influx.[1][3][4] This sustained depolarization results in nerve hyperexcitability, characterized by repetitive firing of neurons, which ultimately leads to paralysis and death of the insect.[5]
State-Dependent Binding
A critical aspect of the mechanism of action of pyrethroids is their state-dependent binding to the sodium channel. This compound exhibits a strong preference for binding to the open state of the channel.[1] This means that the insecticide has a higher affinity for sodium channels that are actively involved in nerve signaling. This property contributes to the use-dependent nature of its toxicity, where the effect is more pronounced in active neurons.
Gating Modifications
The binding of this compound to the open sodium channel induces several key modifications to its gating properties:
-
Inhibition of Deactivation: The most prominent effect is the dramatic slowing of the channel's closing process (deactivation) upon repolarization of the nerve membrane. This leads to a persistent, slowly decaying "tail current" of sodium ions flowing into the neuron.[1][4]
-
Prolonged Open Time: The insecticide effectively "locks" the channel in the open conformation for an extended period.[1][4]
-
Shift in Activation Voltage: Some pyrethroids can cause a hyperpolarizing shift in the voltage-dependence of activation, meaning the channels open at more negative membrane potentials than normal. This can contribute to the hyperexcitability of the neuron.
Dual Receptor Sites
Computational modeling and mutagenesis studies have led to the proposal of two distinct pyrethroid receptor sites on the insect sodium channel, designated as PyR1 and PyR2.[6] It is hypothesized that the simultaneous binding of a pyrethroid molecule to both sites is necessary to effectively stabilize the open state of the channel and exert its potent insecticidal activity. These binding sites are located at the interfaces of different domains of the sodium channel protein.
Quantitative Data on this compound's Effects
However, comparative toxicity studies on whole insects provide a relative measure of its potency. The following table summarizes the available data, which is primarily qualitative or comparative in nature.
| Parameter | Insect Species | Channel Type | Value/Effect | Citation |
| Toxicity (LC50) | Musca domestica (House fly) | Endogenous VGSCs | 94.89 ppm (larvae) | [8] |
| Relative Potency (Ca2+ influx) | Mouse Neocortical Neurons | Endogenous VGSCs | Potent inducer of Ca2+ influx, secondary to VGSC activation | [9] |
| Gating Modification | General Insect | VGSCs | Prolongs opening, inhibits deactivation, induces tail currents | [1][4][5] |
| Binding Preference | General Insect | VGSCs | Preferential binding to the open state | [1] |
Note: The LC50 value represents the lethal concentration for 50% of the tested population and reflects the overall toxicity to the organism, not just the direct effect on the sodium channel. The Ca2+ influx data is from mammalian neurons and represents a downstream consequence of sodium channel modification.
Experimental Protocols
The study of the effects of this compound on insect sodium channels primarily relies on electrophysiological techniques, with the Xenopus laevis oocyte expression system being a key tool.
Heterologous Expression of Insect Sodium Channels in Xenopus Oocytes
This technique allows for the functional expression of a specific insect sodium channel of interest in a controlled environment, free from other neuronal components.
Methodology:
-
cRNA Synthesis: The cDNA encoding the desired insect sodium channel α-subunit is subcloned into a suitable expression vector. Capped messenger RNA (cRNA) is then synthesized in vitro using a commercial transcription kit. For robust expression, cRNA for an auxiliary subunit, such as TipE from Drosophila melanogaster, is often co-injected.[3]
-
Oocyte Preparation: Oocytes are surgically harvested from mature female Xenopus laevis frogs. The follicular layer is removed by enzymatic digestion (e.g., with collagenase) and mechanical stripping.
-
cRNA Injection: A precise volume of the cRNA solution (typically in the nanoliter range) is injected into the cytoplasm of each oocyte using a microinjection apparatus.
-
Incubation: The injected oocytes are incubated for 2-7 days in a buffered saline solution (e.g., Barth's solution) to allow for the translation and insertion of the sodium channel proteins into the oocyte membrane.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is the primary method used to record the ionic currents flowing through the expressed sodium channels and to study the effects of compounds like this compound.
Methodology:
-
Oocyte Placement: An oocyte expressing the insect sodium channels is placed in a recording chamber and continuously perfused with a saline solution (e.g., Ringer's solution).
-
Microelectrode Impalement: Two glass microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).
-
Voltage Clamping: A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a desired level (the holding potential, typically around -80 mV to -100 mV). The amplifier injects a current that is equal and opposite to the current flowing through the ion channels, thus keeping the membrane potential constant.
-
Voltage Protocols and Data Acquisition: The membrane potential is stepped to various depolarized potentials to elicit the opening of the sodium channels. The resulting sodium currents are recorded by the amplifier. To study the effect of this compound, the oocyte is perfused with a solution containing the insecticide, and the changes in the sodium current (e.g., the appearance of a tail current) are recorded and analyzed.
-
Data Analysis: The recorded currents are analyzed to determine various parameters, including the peak current amplitude, the time course of activation and inactivation, and the characteristics of the tail current in the presence of the pyrethroid. Dose-response curves can be generated by applying a range of insecticide concentrations to determine the EC50.
Radioligand Binding Assays (Challenges)
While radioligand binding assays are a standard method for quantifying ligand-receptor interactions, their application to pyrethroids and insect sodium channels is problematic. The high lipophilicity of pyrethroids leads to a large amount of non-specific binding to the cell membranes and filters used in these assays, which obscures the specific binding to the sodium channels.[7] Consequently, alternative methods like Schild analysis, which uses the competitive interaction between active and inactive isomers to infer binding affinity, have been employed.
Visualizing the Mechanism and Workflow
To better understand the complex interactions and processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of this compound action on insect sodium channels.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
Caption: Logical relationship from molecular action to physiological outcome.
Conclusion and Future Directions
This compound is a highly effective insecticide due to its potent and specific action on insect voltage-gated sodium channels. Its mechanism, characteristic of Type II pyrethroids, involves the stabilization of the open state of the channel, leading to prolonged sodium influx and neuronal hyperexcitability. While the qualitative aspects of its mechanism are well-understood, a significant gap remains in the availability of specific quantitative data for this compound's interaction with isolated insect sodium channels.
Future research should focus on obtaining this quantitative data, which is crucial for a more precise understanding of its potency and for the development of more accurate models of its binding and action. Advances in techniques that can overcome the challenges of working with lipophilic compounds, such as novel binding assays or advanced computational modeling, will be instrumental in this endeavor. A deeper understanding of the structure-activity relationships of pyrethroids at their dual receptor sites will also be critical for the design of new, more selective, and resistance-breaking insecticides.
References
- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The insect voltage-gated sodium channel as target of insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. The L1014F point mutation in the house fly Vssc1 sodium channel confers knockdown resistance to pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoselective Synthesis of Gamma-Cyhalothrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-cyhalothrin is a highly active, broad-spectrum pyrethroid insecticide used extensively in agriculture and public health.[1] Its potent insecticidal activity is attributed to a single stereoisomer, (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylate.[2][3] The stereochemistry of the molecule is critical to its biological activity, with the this compound isomer exhibiting the highest insecticidal efficacy.[1] Consequently, its synthesis requires precise control over the stereochemistry at three chiral centers to maximize the yield of the desired active ingredient and minimize the formation of less active or inactive isomers.
This technical guide provides an in-depth overview of the core methodologies for the stereoselective synthesis of this compound, focusing on the key chemical transformations and experimental protocols. It is intended to serve as a comprehensive resource for researchers and professionals involved in the development and manufacturing of pyrethroid insecticides.
Core Synthetic Strategies
The stereoselective synthesis of this compound predominantly revolves around three key stages:
-
Synthesis of the Chiral Acid Moiety: The cornerstone of the synthesis is the preparation of the enantiomerically pure cyclopropanecarboxylic acid, specifically 1R-cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid.
-
Formation of the Acid Chloride: The carboxylic acid is then converted to its more reactive acid chloride derivative.
-
Esterification and Stereochemical Inversion: The acid chloride is esterified with the appropriate alcohol moiety. This step is often coupled with an epimerization process to yield the desired stereoisomer of the final product.
Two primary pathways are commercially employed: a multi-step process involving the isolation of intermediates and a more streamlined "one-pot" synthesis that combines the esterification and epimerization steps.
Detailed Experimental Protocols
Synthesis of the Chiral Acid Precursor: 1R-cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Acid
The enantiomeric purity of the final product is fundamentally dependent on the stereochemistry of this key starting material. The most common industrial approach to obtain the desired (1R, cis) isomer is through the resolution of a racemic mixture of the cis-acid. Enzymatic resolution is a highly effective method.
Experimental Protocol: Enzymatic Resolution of cis-Cyclopropanecarboxylic Acid Ester
This protocol describes the kinetic resolution of a racemic ester of cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid using a lipase (B570770).
-
Materials:
-
Racemic ethyl cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate
-
Lipase (e.g., from Candida antarctica lipase B, CALB)
-
Phosphate buffer (pH 7.5)
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (2 M)
-
Sodium sulfate (B86663) (anhydrous)
-
-
Procedure:
-
A solution of the racemic ester in toluene is prepared.
-
Phosphate buffer and the lipase are added to the solution.
-
The biphasic mixture is stirred vigorously at a controlled temperature (typically 25-40 °C) to facilitate the enzymatic hydrolysis. The progress of the reaction is monitored by chiral HPLC or GC.
-
The enzyme selectively hydrolyzes one enantiomer of the ester (e.g., the (1S, cis)-ester) to the corresponding carboxylic acid, leaving the desired (1R, cis)-ester unreacted.
-
Upon completion of the resolution (typically when ~50% conversion is reached), the enzyme is removed by filtration.
-
The organic layer, containing the unreacted (1R, cis)-ester, is separated.
-
The aqueous layer is acidified with 2 M HCl to protonate the carboxylate salt of the (1S, cis)-acid.
-
The acidified aqueous layer is extracted with ethyl acetate to isolate the (1S, cis)-acid.
-
The organic layer containing the (1R, cis)-ester is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the enantiomerically enriched (1R, cis)-ester.
-
The enriched ester is then hydrolyzed (e.g., using NaOH followed by acidic workup) to obtain the target 1R-cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid.
-
| Parameter | Value | Reference |
| Enzyme | Lipoprotein lipase from Burkholderia sp. | [1] |
| Substrate | α-Sulfinyl ester | [1] |
| Solvent | Toluene/Phosphate buffer (pH 7.5) | [1] |
| Temperature | 25 °C | [1] |
| Conversion | ~50% | [1] |
| Enantiomeric Excess (ee) of recovered ester | >99% | [1] |
| Enantiomeric Excess (ee) of acid | >99% | [1] |
Table 1: Quantitative Data for Enzymatic Resolution.
Chlorination of the Carboxylic Acid
The enantiomerically pure carboxylic acid is converted to the corresponding acid chloride to activate it for the subsequent esterification reaction.
Experimental Protocol: Synthesis of 1R-cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarbonyl chloride
-
Materials:
-
1R-cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
-
Thionyl chloride or Oxalyl chloride
-
Toluene (anhydrous)
-
Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
To a stirred solution of the carboxylic acid in anhydrous toluene, a catalytic amount of DMF is added.
-
Thionyl chloride (or oxalyl chloride) is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux (e.g., 80 °C) and maintained for several hours until the reaction is complete (monitored by the cessation of gas evolution and TLC/GC analysis).
-
After cooling to room temperature, the excess thionyl chloride and toluene are removed by distillation under reduced pressure to yield the crude acid chloride.
-
The crude acid chloride can be purified by vacuum distillation.
-
| Parameter | Value | Reference |
| Starting Material | cis-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid (10.0 g, 0.04 mol) | |
| Chlorinating Agent | Oxalyl chloride (10.5 g, 0.08 mol) | |
| Solvent | Toluene (105 mL) | |
| Temperature | 80 °C | |
| Reaction Time | 26 hours | |
| Yield | 8.2 g |
Table 2: Quantitative Data for the Chlorination Reaction.
Esterification and Epimerization: The One-Pot Synthesis of this compound
This efficient process combines the esterification of the acid chloride with 3-phenoxybenzaldehyde (B142659) in the presence of a cyanide source, followed by in-situ epimerization to crystallize the desired this compound isomer.[2]
Experimental Protocol: One-Pot Synthesis of this compound
-
Materials:
-
1R-cis-3-(Z-2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarbonyl chloride
-
3-Phenoxybenzaldehyde
-
Sodium cyanide (or another cyanide source)
-
Hexane
-
Water
-
Organic base (e.g., a tertiary amine, optional)
-
Phase transfer catalyst (optional)
-
-
Procedure:
-
Esterification: A solution of sodium cyanide in water is prepared in a reaction vessel. Hexane is added as the organic solvent. The mixture is cooled (e.g., to 10 °C).
-
The 1R-cis acid chloride and 3-phenoxybenzaldehyde are added simultaneously to the cooled, stirred biphasic mixture over a period of several hours. This leads to the in-situ formation of the cyanohydrin of 3-phenoxybenzaldehyde, which then reacts with the acid chloride to form a diastereomeric mixture of cyhalothrin (B162358) isomers.
-
The reaction is stirred for an extended period after the addition is complete to ensure full conversion.
-
Epimerization and Crystallization: After the esterification is complete, the reaction conditions are adjusted to promote the epimerization of the undesired diastereomer at the α-cyano position. This is typically achieved by the continued presence of the cyanide source and controlled temperature.
-
The mixture is cooled further (e.g., to between -15 °C and +10 °C) to induce the crystallization of the least soluble and desired this compound isomer. The crystallization can be seeded with a small amount of pure this compound.
-
The reaction slurry is stirred at this low temperature for a prolonged period to maximize the yield of the crystalline product.
-
Work-up: The solid product is collected by filtration, washed with cold hexane, and dried. The resulting solid is this compound with a high diastereomeric purity.
-
| Parameter | Value | Reference |
| Initial Diastereomeric Ratio (1R α-S : 1R α-R) | 86:14 | [2] |
| Final Diastereomeric Ratio after Epimerization | 95:5 | [2] |
| Approximate Yield | 97% (estimated) | [2] |
Table 3: Quantitative Data for the One-Pot Synthesis.
Visualization of Synthetic Pathways and Workflows
To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate the key transformations and experimental workflows.
Caption: Overall workflow for the stereoselective synthesis of this compound.
References
Gamma-Cyhalothrin: A Deep Dive into its Physicochemical Properties and Solubility
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-cyhalothrin is a potent, broad-spectrum synthetic pyrethroid insecticide. It is the most biologically active isomer of cyhalothrin, valued for its high efficacy against a wide range of agricultural pests.[1] An understanding of its physicochemical properties and solubility is paramount for developing stable and effective formulations, assessing its environmental fate, and ensuring safe handling. This technical guide provides a comprehensive overview of these critical parameters, supported by detailed experimental methodologies.
Physicochemical Properties of this compound
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties govern its behavior in various environmental and biological systems.
| Property | Value | Reference |
| IUPAC Name | (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylate | [2] |
| CAS Number | 76703-62-3 | [3][4][5] |
| Molecular Formula | C₂₃H₁₉ClF₃NO₃ | [3][4] |
| Molecular Weight | 449.8 g/mol | [3][4] |
| Melting Point | 55.6 °C | [2] |
| Boiling Point | Decomposes before boiling | [2] |
| Density | 1.32 g/cm³ at 20 °C | [2] |
| Vapor Pressure | 3.45 x 10⁻⁴ mPa at 20 °C | [2] |
| pKa (Dissociation Constant) | Not applicable (no dissociation) | [6] |
| LogP (Octanol-Water Partition Coefficient) | 4.96 |
Solubility Profile
The solubility of this compound in aqueous and organic solvents is a critical factor in its formulation and environmental distribution. Due to its lipophilic nature, it exhibits very low solubility in water and high solubility in many organic solvents.
| Solvent | Solubility | Temperature | Reference |
| Water | 0.000002 g/L | 20 °C | |
| 0.004 mg/L (at pH 7) | 20 °C | [7] | |
| Acetone | >500 g/L | 20 °C | [8] |
| Methanol | >500 g/L | 20 °C | [8] |
| Ethyl Acetate | >500 g/L | 20 °C | [8] |
| Dichloromethane | >500 g/L | 20 °C | [8] |
| Hexane | >500 g/L | 20 °C | [8] |
| Toluene | >500 g/L | 20 °C | [8] |
Experimental Protocols
The determination of the physicochemical properties of pesticides like this compound follows standardized and internationally recognized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Water Solubility (OECD Guideline 105)
The water solubility of a substance is its saturation mass concentration in water at a given temperature.[9][10] For substances with very low solubility like this compound, the Column Elution Method is typically employed.[3]
Methodology:
-
A column is packed with an inert support material coated with an excess of the test substance.
-
Water is passed through the column at a slow, constant flow rate.
-
The eluate is collected in fractions.
-
The concentration of this compound in each fraction is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The plateau of the concentration curve represents the water solubility. The experiment is conducted at a constant temperature, typically 20 °C.
Vapor Pressure (OECD Guideline 104)
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[4][5][11] For substances with low vapor pressure, the Gas Saturation Method is a common approach.[4][12]
Methodology:
-
A stream of inert gas (e.g., nitrogen) is passed through or over the test substance at a known flow rate and constant temperature.
-
The gas becomes saturated with the vapor of the substance.
-
The vapor is then trapped from the gas stream using a suitable adsorbent or solvent.
-
The amount of trapped this compound is quantified by a sensitive analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS).
-
The vapor pressure is calculated from the amount of substance transported and the volume of gas passed through.
Octanol-Water Partition Coefficient (LogP) (OECD Guideline 117)
The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity. It is the ratio of the concentration of a chemical in octanol (B41247) to its concentration in water at equilibrium. For this compound, with a LogP value around 4.96, the HPLC Method is a suitable and efficient technique.[2][13][14]
Methodology:
-
A High-Performance Liquid Chromatograph with a C18 reverse-phase column is used.
-
A series of reference compounds with known LogP values are injected onto the column, and their retention times are measured.
-
A calibration curve is generated by plotting the logarithm of the retention time (log k) against the known LogP values of the reference compounds.
-
This compound is then injected under the same conditions, and its retention time is determined.
-
The LogP of this compound is interpolated from the calibration curve.
Melting Point
The melting point is determined by observing the temperature at which the material transitions from a solid to a liquid. A common laboratory method involves a capillary tube apparatus .[15][16][17][18]
Methodology:
-
A small, powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a heating block apparatus with a calibrated thermometer.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.
Density
Density is the mass of a substance per unit volume. For a solid like this compound, a pycnometer can be used.
Methodology:
-
The weight of an empty pycnometer is determined.
-
A known weight of this compound is added to the pycnometer.
-
A liquid of known density in which the substance is insoluble is added to fill the pycnometer. The weight is recorded.
-
The pycnometer is then emptied, cleaned, and filled only with the liquid of known density, and its weight is determined.
-
The density of this compound is calculated based on the weights and the known density of the liquid.
Relationship Between Physicochemical Properties and Solubility
The physicochemical properties of this compound are intrinsically linked to its solubility. The following diagram illustrates these relationships.
Caption: Interplay of physicochemical properties and solubility of this compound.
This diagram illustrates that the large, complex molecular structure and high molecular weight of this compound contribute to its low vapor pressure. The presence of nonpolar functional groups results in a high octanol-water partition coefficient (LogP), which is a direct indicator of its lipophilic ("fat-loving") and hydrophobic ("water-fearing") nature. Consequently, this compound exhibits very low solubility in polar solvents like water and high solubility in nonpolar organic solvents.
References
- 1. This compound (Ref: DE 225) [sitem.herts.ac.uk]
- 2. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. filab.fr [filab.fr]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. consilab.de [consilab.de]
- 7. Cyhalothrin (Ref: OMS 2011) [sitem.herts.ac.uk]
- 8. Cyhalothrin | C23H19ClF3NO3 | CID 5281873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 도서 [books.google.co.kr]
- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. davjalandhar.com [davjalandhar.com]
- 18. jan.ucc.nau.edu [jan.ucc.nau.edu]
The Genesis and Advancement of Gamma-Cyhalothrin: A Technical Guide
An In-depth Exploration of the Discovery, Synthesis, and Developmental Trajectory of a Potent Pyrethroid Insecticide
Gamma-cyhalothrin, a powerful synthetic pyrethroid insecticide, stands as a testament to the ongoing innovation in crop protection chemistry. As a single, highly active isomer of lambda-cyhalothrin, its development was driven by the quest for enhanced insecticidal efficacy with reduced environmental loading. This technical guide provides a comprehensive overview of the discovery and developmental history of this compound, tailored for researchers, scientists, and professionals in the field of drug and pesticide development.
Discovery and Developmental History
The story of this compound is intrinsically linked to the evolution of synthetic pyrethroids, which were developed as more stable and potent analogues of natural pyrethrins. The initial development of cyhalothrin (B162358) by Imperial Chemical Industries (ICI) in the 1970s laid the groundwork. Cyhalothrin is a complex mixture of stereoisomers, and subsequent research focused on isolating the most insecticidally active components.
This led to the development of lambda-cyhalothrin, an enriched mixture of two of the most active isomers. The insecticidal properties of what would become known as this compound were first detailed in scientific literature in 1980. Further refinement and the development of stereoselective synthesis methods eventually allowed for the isolation of this compound, the single most potent isomer.
Key milestones in the development and commercialization of this compound include:
-
1970s: Initial discovery and development of the parent compound, cyhalothrin, by ICI.
-
1980: First scientific disclosure of the high insecticidal activity of the specific isomer that would be named this compound.
-
Late 1990s: Registration of this compound for use in Europe.
-
2004: First registration of this compound in the United States.
The development and commercialization of this compound have been carried forward by several key players in the agrochemical industry, including legacy companies like ICI and Zeneca, and more recently Syngenta and FMC Corporation.
Physicochemical and Toxicological Profile
The efficacy and safety profile of an insecticide are critically defined by its physical, chemical, and toxicological properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylate | [1] |
| CAS Number | 76703-62-3 | [2] |
| Molecular Formula | C₂₃H₁₉ClF₃NO₃ | [2] |
| Molecular Weight | 449.85 g/mol | [1] |
| Appearance | Colorless to beige solid | [3] |
| Melting Point | <10 °C | [1] |
| Boiling Point | 187-190 °C at 0.2 torr | [3] |
| Vapor Pressure | 8×10⁻⁹ mmHg at 25℃ | [3] |
| Solubility in Water | Insoluble | [3] |
| LogP (o/w) | 6.8 | [1] |
Toxicological Data
The toxicological profile of this compound has been extensively studied to determine its potential effects on mammals and non-target organisms. As a neurotoxin, its primary effects are on the nervous system.[4]
| Parameter | Species | Value | Reference |
| Acute Oral LD₅₀ | Rat | 56-79 mg/kg (for lambda-cyhalothrin) | [5] |
| Chronic Toxicity NOAEL | Dog | 0.1 mg/kg/day (based on neurotoxic effects) | [4] |
| Acute Dietary Reference Dose (aRfD) | Human | 0.0025 mg/kg bw | [2] |
| Acceptable Daily Intake (ADI) | Human | 0.0012 mg/kg bw/day | [2] |
| Acceptable Operator Exposure Level (AOEL) | Human | 0.0003 mg/kg bw/day | [2] |
Efficacy Against Target Pests
This compound exhibits broad-spectrum activity against a wide range of chewing and sucking insect pests in various agricultural and public health settings. Its high potency allows for effective control at low application rates.
| Target Organism | Test Type | Value | Reference |
| Zebra fish (Brachydanio rerio) | 96-h LC₅₀ | 1.93 µg a.i./L | [6] |
| Shrimp (Macrobrachium nippoensis) | 96-h LC₅₀ | 0.28 µg a.i./L | [6] |
| Common Carp (Cyprinus carpio) | 96-h LC₅₀ | 0.5 µg/L (for lambda-cyhalothrin) | [7] |
Experimental Protocols
Stereoselective Synthesis of this compound
The commercial production of this compound relies on a stereoselective synthesis process to isolate the desired active isomer. The following is a generalized protocol based on patented methods.
Objective: To synthesize this compound through a multi-step process involving chlorination, esterification, and crystallization.
Materials:
-
1R cis-Z 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid
-
Thionyl chloride or other chlorinating agent
-
(S)-α-cyano-3-phenoxybenzyl alcohol
-
Pyridine (B92270) or other suitable base
-
Appropriate organic solvents (e.g., toluene, hexane)
Procedure:
-
Chlorination: The starting carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the corresponding acid chloride. This reaction is typically carried out in an inert solvent.
-
Esterification: The resulting acid chloride is then esterified with (S)-α-cyano-3-phenoxybenzyl alcohol in the presence of a base like pyridine to neutralize the HCl byproduct. This step creates the ester linkage.
-
Crystallization and Isolation: The reaction mixture contains a mixture of diastereomers. This compound is isolated through a process of crystallization, which takes advantage of the different solubilities of the isomers. The desired isomer is selectively crystallized and then separated by filtration.
-
Purification: The isolated solid is further purified by recrystallization to achieve the desired purity of this compound.
Acute Oral Toxicity Testing (Adapted from OECD Guideline 425)
Objective: To determine the acute oral toxicity (LD₅₀) of this compound in a rodent model.
Materials:
-
This compound of known purity
-
Vehicle for administration (e.g., corn oil)
-
Test animals (e.g., Wistar rats, typically females)
-
Gavage needles and syringes
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to dosing.
-
Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle to the desired concentrations.
-
Dosing: A single dose of the test substance is administered to each animal by oral gavage. The volume administered is typically based on the animal's body weight.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days.
-
Data Analysis: The LD₅₀ value and its confidence limits are calculated using appropriate statistical methods, such as probit analysis.
Insecticide Efficacy Testing (General Protocol)
Objective: To evaluate the insecticidal efficacy (e.g., LC₅₀) of this compound against a target insect pest.
Materials:
-
This compound formulated as an emulsifiable concentrate or other appropriate formulation
-
Target insect species (e.g., larvae of a lepidopteran pest)
-
Host plant material (e.g., leaves)
-
Petri dishes or other suitable containers
-
Spray tower or other application equipment
Procedure:
-
Preparation of Test Solutions: A series of dilutions of the insecticide formulation are prepared in water.
-
Treatment Application: Host plant leaves are treated with the different insecticide concentrations using a spray tower to ensure uniform coverage. Control leaves are treated with water only.
-
Insect Exposure: Once the treated leaves are dry, they are placed in petri dishes, and a known number of insect larvae are introduced.
-
Incubation: The petri dishes are maintained under controlled environmental conditions (temperature, humidity, photoperiod).
-
Mortality Assessment: Mortality is assessed at specific time points (e.g., 24, 48, 72 hours) after exposure.
-
Data Analysis: The concentration-mortality data is analyzed using probit analysis or a similar statistical method to determine the LC₅₀ value.
Visualizations
Signaling Pathway: Mechanism of Action
This compound, like other pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects.[5] This leads to prolonged channel opening, hyperexcitation of the nerve cells, paralysis, and ultimately, the death of the insect.
Caption: Mechanism of action of this compound on insect voltage-gated sodium channels.
Developmental Workflow
The development of a new insecticide like this compound follows a structured and rigorous pathway from initial discovery to market launch and post-market surveillance.[8]
Caption: A generalized workflow for the development of this compound.
References
- 1. Cyhalothrin | C23H19ClF3NO3 | CID 5281873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C23H19ClF3NO3 | CID 6440554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyhalothrin (Clocythrin, Lambda-cyhalothrin) CAS#68085-85-8 [kangmei.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Cyhalothrin (EHC 99, 1990) [inchem.org]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. pharmanow.live [pharmanow.live]
Toxicological Profile and Risk Assessment of Gamma-Cyhalothrin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile and risk assessment of gamma-cyhalothrin, a potent synthetic pyrethroid insecticide. The information is curated for researchers, scientists, and professionals involved in drug development and safety assessment.
Executive Summary
This compound is a broad-spectrum Type II pyrethroid insecticide, valued for its high efficacy against a wide range of agricultural and public health pests.[1] As the most biologically active isomer of cyhalothrin, its toxicological properties are of significant interest.[1] The primary mechanism of action involves the disruption of nerve function by prolonging the opening of voltage-gated sodium channels in neurons.[2] This leads to hyperexcitability, paralysis, and eventual death of the target insect. While effective as an insecticide, this compound also presents toxicological risks to non-target organisms, including mammals. Its high mammalian toxicity necessitates a thorough understanding of its pharmacokinetic and toxicodynamic properties for accurate risk assessment.[1] This guide summarizes key toxicological data, details experimental protocols for its assessment, and outlines the risk assessment framework for this important compound.
Toxicological Profile
The toxicological profile of this compound is characterized by its neurotoxic effects, which are a hallmark of pyrethroid insecticides. The data presented here is a synthesis of studies on this compound and its closely related isomers, lambda-cyhalothrin (B1674341) and cyhalothrin, as the toxicological database for this compound often leverages data from these related compounds.[3]
Mechanism of Action
This compound's primary mode of action is the modulation of voltage-gated sodium channels in the nervous system.[2] By binding to a specific site on the alpha-subunit of these channels, it slows both the activation and inactivation kinetics, leading to a persistent influx of sodium ions.[2] This sustained depolarization results in repetitive neuronal firing, leading to the characteristic symptoms of pyrethroid poisoning, including tremors, convulsions, and paralysis.[4]
References
The Environmental Fate and Degradation of Gamma-Cyhalothrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of gamma-cyhalothrin, a potent synthetic pyrethroid insecticide. Understanding the behavior of this compound in various environmental compartments is crucial for assessing its potential ecological impact and for the development of effective risk mitigation strategies. This document summarizes key quantitative data, details experimental methodologies, and visualizes important processes to facilitate a deeper understanding of the environmental dynamics of this compound.
Executive Summary
This compound is a broad-spectrum insecticide valued for its high efficacy at low application rates. Its environmental fate is characterized by low aqueous solubility, high affinity for soil and sediment, and susceptibility to degradation through hydrolysis, photolysis, and microbial metabolism. While generally not persistent in soil and aquatic systems, its high toxicity to non-target organisms, particularly aquatic life and bees, necessitates a thorough understanding of its environmental behavior. This guide synthesizes available data on its degradation kinetics and pathways, providing a valuable resource for environmental risk assessment.
Physicochemical Properties
The environmental transport and fate of a pesticide are largely governed by its physicochemical properties. This compound is characterized by low water solubility and a high octanol-water partition coefficient (Kow), indicating its lipophilic nature and tendency to partition into organic matter.
| Property | Value | Reference |
| Molecular Formula | C23H19ClF3NO3 | [1] |
| Molecular Weight | 449.9 g/mol | [1] |
| Water Solubility | 0.005 mg/L (at 20°C) | [1] |
| Vapor Pressure | 0.0002 mPa (at 20°C) | [1] |
| Octanol-Water Partition Coefficient (log Kow) | 7.0 | [1] |
| Henry's Law Constant | 0.018 Pa·m³/mol | [1] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 110,000 - 724,000 | [2] |
Degradation Pathways
This compound degrades in the environment through a combination of abiotic and biotic processes. The primary degradation pathways are hydrolysis, photolysis, and microbial degradation. The principal initial transformation step involves the cleavage of the ester linkage.[3]
Hydrolysis
Hydrolysis is a significant degradation pathway for this compound, particularly under alkaline conditions. The ester bond is cleaved, yielding 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carboxylic acid (CFMP) and 3-phenoxybenzyl alcohol, which can be further oxidized to 3-phenoxybenzoic acid (3-PBA).[4] The rate of hydrolysis is pH-dependent, with the compound being relatively stable in acidic and neutral waters but degrading more rapidly in alkaline environments.[5]
Photolysis
Sunlight can also contribute to the degradation of this compound, both in water and on soil and plant surfaces. Photodegradation can involve isomerization as well as the cleavage of the ester bond.[3] The presence of substances like humic acids in water can enhance the rate of photodegradation.[6]
Microbial Degradation
Microorganisms in soil and sediment play a crucial role in the degradation of this compound. Both bacteria and fungi have been shown to metabolize this insecticide.[7][8] The primary mechanism of microbial degradation is the enzymatic hydrolysis of the ester linkage. Further degradation of the resulting carboxylic acid and alcohol moieties can lead to mineralization.[3]
Degradation Products
The major degradation products of this compound resulting from hydrolysis, photolysis, and microbial action include:
-
cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carboxylic acid (CFMP) [4]
-
3-phenoxybenzoic acid (3-PBA) [4]
-
3-phenoxybenzaldehyde [9]
A proposed degradation pathway for this compound is illustrated in the diagram below.
Environmental Fate in Different Compartments
The behavior and persistence of this compound vary across different environmental matrices.
Soil
This compound is considered non-persistent in soil.[10] Due to its high Koc value, it binds strongly to soil organic matter, which limits its mobility and potential for leaching into groundwater.[3][11] Degradation in soil occurs through both aerobic and anaerobic microbial processes.
Table 1: Soil Degradation Half-life of this compound
| Condition | Half-life (DT50) | Reference |
| Aerobic Laboratory Studies | 16.6 - 51 days | [10] |
| Field Studies | 18 - 30 days | [10] |
| Aerobic (Sediment/Water) | Median of 18 days | [12] |
| Anaerobic (Sediment/Water) | Median of 70 days | [12] |
Water
In aquatic environments, this compound rapidly dissipates from the water column due to its strong adsorption to sediment and suspended organic matter.[5] Its persistence in water is influenced by pH, with more rapid degradation under alkaline conditions. Photolysis also contributes to its degradation in sunlit surface waters.
Table 2: Aquatic Degradation Half-life of this compound
| Condition | Half-life (DT50) | Reference |
| Hydrolysis (pH 9, 25°C) | ~7 days | [3] |
| Hydrolysis (pH 5 and 7) | Stable | [3] |
| Water Column (Field) | < 1 day | [13] |
| Photolysis (Natural Sunlight) | > 3 weeks | [5] |
| Photolysis (UV light) | < 10 minutes | [5] |
Air
Due to its low vapor pressure, this compound has a low potential for volatilization from soil or water surfaces.[1] Therefore, atmospheric transport is not considered a significant fate process.
Experimental Protocols
The following sections outline the general methodologies for key environmental fate studies, based on standard guidelines such as those from the OECD and EPA.
Aerobic Soil Metabolism Study (Adapted from OECD 307)
This study aims to determine the rate and pathway of aerobic degradation of this compound in soil.
Methodology:
-
Soil Selection and Preparation: Representative agricultural soils are collected and characterized for properties such as texture, pH, organic carbon content, and microbial biomass. The soil is typically sieved and its moisture content adjusted.
-
Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples to facilitate the tracking of the parent compound and its degradation products.
-
Incubation: The treated soil samples are incubated in the dark under controlled aerobic conditions (temperature and moisture). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.
-
Sampling: Duplicate or triplicate samples are taken at various time intervals for analysis.
-
Extraction and Analysis: Soil samples are extracted with an appropriate organic solvent mixture. The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its metabolites.
-
Volatile Trapping: Volatile organic compounds and ¹⁴CO₂ produced during incubation are trapped to determine the extent of mineralization.
-
Data Analysis: The concentration of this compound over time is used to calculate the degradation rate and half-life (DT50). A mass balance is performed to account for the distribution of radioactivity.
Hydrolysis Study (Adapted from OECD 111)
This study determines the rate of abiotic degradation of this compound in aqueous solutions at different pH values.
Methodology:
-
Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Substance Application: A sterile solution of this compound (radiolabeled or non-labeled) is added to the buffer solutions to achieve a known initial concentration.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).
-
Sampling and Analysis: Aliquots are taken from each solution at specified time intervals. The concentration of this compound and any major hydrolysis products are determined by HPLC or GC-MS.
-
Data Analysis: The degradation rate constants and half-lives are calculated for each pH.
Photolysis Study (Adapted from OECD 316)
This study evaluates the degradation of this compound in aqueous solution upon exposure to light.
Methodology:
-
Preparation of Test Solutions: A solution of this compound is prepared in sterile, purified water.
-
Light Source: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.
-
Incubation: The samples are maintained at a constant temperature during the exposure period.
-
Sampling and Analysis: Samples are collected at various time points and analyzed for the concentration of this compound and its photoproducts using HPLC or GC-MS.
-
Data Analysis: The photodegradation rate and half-life are determined by comparing the degradation in the light-exposed samples to the dark controls.
Conclusion
The environmental fate of this compound is characterized by its strong binding to soil and sediment, which limits its mobility. It undergoes degradation through hydrolysis (especially at alkaline pH), photolysis, and microbial metabolism, leading to its classification as a non-persistent pesticide in soil. The primary degradation pathway involves the cleavage of the ester linkage. A comprehensive understanding of these processes, supported by robust experimental data, is essential for conducting accurate environmental risk assessments and ensuring the responsible use of this insecticide.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Cyhalothrin (EHC 99, 1990) [inchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Environmental chemistry, ecotoxicity, and fate of lambda-cyhalothrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of lambda-cyhalothrin and cypermethrin in aqueous solution as affected by humic acid and/or copper: intermediates and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DETECTION OF PRODUCTS AFTER DEGRADATION OF PYRETHROID PESTICIDE Λ-CYHALOTHRIN (25% EC) USING SOIL MICROORGANISMS | Ianna Journal of Interdisciplinary Studies,ISSN(O):2735-9891,ISSN(P):2735-9883 [unijisedu.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. This compound (Ref: DE 225) [sitem.herts.ac.uk]
- 11. npic.orst.edu [npic.orst.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. epa.gov [epa.gov]
The Metabolic Fate of Gamma-Cyhalothrin in Target and Non-Target Insects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-cyhalothrin, a potent synthetic pyrethroid insecticide, is widely utilized in agriculture and public health for its high efficacy against a broad spectrum of insect pests. Its mode of action involves the disruption of sodium channels in the nervous system, leading to paralysis and death. However, the metabolic fate of this compound can vary significantly between target pest species and non-target organisms, such as beneficial insects. This variation in metabolism is a critical factor influencing the insecticide's selectivity and the potential for resistance development in target populations. This technical guide provides a comprehensive overview of the metabolism of this compound in both target and non-target insects, presenting quantitative data, detailed experimental protocols, and visual representations of the key metabolic pathways and experimental workflows.
Data Presentation: Quantitative Insights into this compound Metabolism
The metabolism of this compound, and the closely related lambda-cyhalothrin (B1674341) (a racemic mixture containing this compound), is primarily mediated by three major enzyme families: cytochrome P450 monooxygenases (P450s), carboxylesterases (CarE), and glutathione (B108866) S-transferases (GSTs). The differential activity of these enzymes between species plays a pivotal role in the selective toxicity of the insecticide.
| Insect Species | Type | Enzyme System | Substrate | Metabolic Rate/Activity | Reference |
| Helicoverpa armigera (Cotton Bollworm) | Target | Carboxylesterase | Lambda-cyhalothrin | 289.82 ± 28.59 nmol 3-PBA/mg protein/min (quercetin-fed) | [1] |
| Helicoverpa armigera (Cotton Bollworm) | Target | Carboxylesterase | Lambda-cyhalothrin | 149.60 ± 26.90 nmol 3-PBA/mg protein/min (control) | [1] |
| Cydia pomonella (Codling Moth) | Target | Glutathione S-Transferase (CpGSTd1) | Lambda-cyhalothrin | Significant metabolism observed | [2] |
| Henosepilachna vigintioctomaculata (28-spotted potato ladybird) | Non-Target | Glutathione S-Transferase | Lambda-cyhalothrin | Activity decreased by 28.88-44.95% after exposure | [3] |
| Apis mellifera (Honey Bee) | Non-Target | Not specified | Lambda-cyhalothrin | Acute oral LD50: 0.91 µ g/bee | [4] |
| Apis cerana (Indian Honey Bee) | Non-Target | Not specified | Lambda-cyhalothrin | 24h contact LD50: 0.06 µ g/bee | [5] |
| Bombus terrestris (Buff-tailed Bumblebee) | Non-Target | Not specified | Lambda-cyhalothrin | Increased mortality at 1875 ppb and 3750 ppb | [6] |
Table 1: Comparative Metabolic Enzyme Activities and Toxicity of Cyhalothrin Insecticides in Target and Non-Target Insects. This table summarizes key quantitative data on the metabolism and toxicity of lambda-cyhalothrin, providing insights into the differential susceptibility of various insect species.
| Metabolite | Chemical Name | Parent Compound(s) | Key Enzyme(s) | Method of Analysis | Reference |
| 3-PBA | 3-phenoxybenzoic acid | Lambda-cyhalothrin, Cypermethrin, Deltamethrin, etc. | Carboxylesterases, P450s | HPLC, GC-MS, ELISA | [1][7][8] |
| CFMP | cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid | Lambda-cyhalothrin, Bifenthrin, Tefluthrin | Carboxylesterases | HPLC, GC-MS | [9][10] |
| Hydroxylated metabolites | e.g., 4'-hydroxy-cyhalothrin | Lambda-cyhalothrin | Cytochrome P450s | LC-MS/MS | [11] |
Table 2: Major Metabolites of this compound and Analytical Methods for Their Quantification. This table details the primary breakdown products of this compound and the analytical techniques employed for their detection and measurement.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of insecticide metabolism. Below are protocols for key experiments cited in the study of this compound metabolism.
In Vitro Hydrolytic Metabolism of Lambda-Cyhalothrin by Insect Midgut Homogenates
This protocol is adapted from the study on Helicoverpa armigera[1].
Objective: To quantify the rate of carboxylesterase-mediated hydrolysis of lambda-cyhalothrin to 3-phenoxybenzoic acid (3-PBA).
Materials:
-
Insect midguts
-
0.04 M sodium phosphate (B84403) buffer (pH 7.0)
-
Lambda-cyhalothrin (analytical standard)
-
3-PBA (analytical standard)
-
Ice-cold ethyl acetate/n-hexane mixture (2:1, v/v) containing 0.1% phosphoric acid
-
Bovine Serum Albumin (BSA) standard
-
Bradford reagent
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Enzyme Preparation: Dissect midguts from the desired insect species on ice. Homogenize the tissues in ice-cold 0.04 M sodium phosphate buffer (pH 7.0). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is the crude enzyme extract. Determine the protein concentration of the supernatant using the Bradford method with BSA as the standard.
-
Incubation: Prepare a 2 mL reaction mixture containing 0.04 M sodium phosphate buffer (pH 7.0) and 0.1 mM lambda-cyhalothrin. Pre-incubate the mixture at 30°C for 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding 0.5 mL of the enzyme preparation (containing approximately 2 mg of protein) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 30°C for 120 minutes in a water bath with occasional shaking.
-
Reaction Termination and Extraction: Stop the reaction by adding 2.5 mL of the ice-cold ethyl acetate/n-hexane mixture. Vortex vigorously for 1 minute and centrifuge at 5,000 x g for 10 minutes.
-
Sample Preparation for HPLC: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.
-
HPLC Analysis: Analyze the sample using an HPLC system equipped with a C18 column and a UV detector set at 230 nm. The mobile phase and gradient conditions should be optimized for the separation of 3-PBA.
-
Quantification: Quantify the amount of 3-PBA produced by comparing the peak area to a standard curve prepared with known concentrations of 3-PBA. The metabolic activity is expressed as nmol of 3-PBA formed per mg of protein per minute.
Cytochrome P450 Activity Assay
This protocol is a general method that can be adapted for specific insect species and substrates.
Objective: To measure the activity of cytochrome P450 monooxygenases.
Materials:
-
Insect tissue (e.g., midgut, fat body)
-
Homogenization buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.6, containing 1 mM EDTA, 1 mM DTT, 1 mM PTU, and 1 mM PMSF)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
P450 substrate (e.g., 7-ethoxycoumarin (B196162) for ECOD assay)
-
Fluorescence microplate reader
Procedure:
-
Microsome Preparation: Homogenize the insect tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. The resulting pellet contains the microsomal fraction. Resuspend the microsomal pellet in a known volume of homogenization buffer.
-
Protein Quantification: Determine the protein concentration of the microsomal suspension using the Bradford assay.
-
Enzyme Assay: In a 96-well microplate, add the microsomal preparation, the NADPH regenerating system, and the P450 substrate to a final volume of 200 µL.
-
Incubation: Incubate the plate at the optimal temperature for the insect species (e.g., 30°C) for a specific time period.
-
Fluorescence Measurement: Measure the fluorescence of the product (e.g., 7-hydroxycoumarin for the ECOD assay) at the appropriate excitation and emission wavelengths using a fluorescence microplate reader.
-
Calculation: Calculate the P450 activity based on a standard curve of the fluorescent product and express the results as pmol of product formed per minute per mg of protein.
Glutathione S-Transferase (GST) Activity Assay
This protocol uses the common model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).
Objective: To measure the activity of glutathione S-transferases.
Materials:
-
Insect tissue homogenate (cytosolic fraction)
-
100 mM potassium phosphate buffer (pH 6.5)
-
100 mM reduced glutathione (GSH) solution
-
100 mM 1-chloro-2,4-dinitrobenzene (CDNB) solution in ethanol
-
Spectrophotometer or microplate reader capable of reading at 340 nm
Procedure:
-
Enzyme Preparation: Prepare the cytosolic fraction of the insect tissue homogenate as described for the P450 assay (the supernatant from the 100,000 x g centrifugation).
-
Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing potassium phosphate buffer, GSH solution, and the enzyme sample.
-
Reaction Initiation: Initiate the reaction by adding the CDNB solution.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 340 nm for several minutes at a constant temperature (e.g., 25°C). The increase in absorbance is due to the formation of the GSH-CDNB conjugate.
-
Calculation: Calculate the GST activity using the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹ cm⁻¹). Express the activity as nmol of CDNB conjugated per minute per mg of protein.
Mandatory Visualization
Metabolic Pathways of this compound
The metabolism of this compound in insects proceeds through three primary pathways: hydrolysis, oxidation, and conjugation.
Caption: Metabolic pathways of this compound in insects.
Experimental Workflow for In Vitro Metabolism Study
This diagram illustrates the general workflow for conducting an in vitro metabolism study to assess the breakdown of this compound by insect enzymes.
Caption: General experimental workflow for in vitro insect metabolism studies.
Conclusion
The metabolism of this compound is a complex process involving multiple enzyme systems that vary in their efficiency across different insect species. Target pests often exhibit mechanisms to detoxify the insecticide, leading to resistance, while non-target beneficial insects may be more susceptible due to lower metabolic capacity. Understanding these metabolic differences is paramount for developing more selective and sustainable pest management strategies. The data, protocols, and visualizations presented in this guide offer a foundational resource for researchers and professionals working to unravel the intricate interactions between insecticides and insect physiology. Further research focusing on the specific P450, CarE, and GST isozymes involved in this compound metabolism in a wider range of target and non-target insects will be crucial for the development of next-generation insecticides and effective resistance management programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a lambda-cyhalothrin metabolizing glutathione S-transferase CpGSTd1 from Cydia pomonella (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and Sublethal Effects of Lambda-Cyhalothrin Insecticide on Parent and Filial Generations of Henosepilachna vigintioctomaculata (Coleoptera: Coccinellidae) | MDPI [mdpi.com]
- 4. Chronic Larval Exposure to Lambda-Cyhalothrin Alters Gene Expression in Both Larval and Adult Honey Bees (Apis mellifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ojs.openagrar.de [ojs.openagrar.de]
- 7. Glutathione S-transferases as antioxidant defence agents confer pyrethroid resistance in Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glutathione S-transferases play a role in the detoxification of flumethrin and chlorpyrifos in Haemaphysalis longicornis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic time courses of lambda-cyhalothrin metabolites after dermal application of Matador EC 120 in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Lambdacyhalothrin on Locomotor Activity, Memory, Selected Biochemical Parameters, Tumor Necrosis Factor α, and Interleukin 1ß in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Neurotoxicity of Gamma-Cyhalothrin: A Technical Guide for Researchers
Executive Summary
Gamma-cyhalothrin, a potent Type II synthetic pyrethroid insecticide, exerts its primary neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in neuronal membranes. This interaction leads to a cascade of downstream molecular events, culminating in neuronal hyperexcitability, oxidative stress, disruption of calcium homeostasis, neuroinflammation, and ultimately, apoptosis. As an enriched, more active isomer of lambda-cyhalothrin (B1674341), this compound exhibits greater potency, making it a subject of significant interest in neurotoxicology and for the development of targeted therapeutics. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's neurotoxicity, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate advanced research and drug development.
Introduction to this compound
This compound is a stereoisomer of cyhalothrin, belonging to the Type II class of pyrethroids, which are distinguished by the presence of an α-cyano group. This structural feature enhances their neurotoxic potency. This compound is the most biologically active isomer within lambda-cyhalothrin, a more common isomeric mixture. Consequently, it is more neurotoxic to both target insects and non-target organisms, including mammals. Its lipophilic nature allows it to cross the blood-brain barrier, leading to direct effects on the central nervous system (CNS). The primary mechanism of action for all pyrethroids is the modulation of voltage-gated sodium channels, which disrupts normal nerve impulse propagation.
Primary Molecular Target: Voltage-Gated Sodium Channels (VGSCs)
The principal molecular target of this compound is the α-subunit of voltage-gated sodium channels, which are crucial for the rising phase of action potentials in neurons.
Mechanism of Action
This compound, like other Type II pyrethroids, binds to the open state of VGSCs. This interaction modifies the channel's gating kinetics in two significant ways:
-
Delayed Inactivation: It dramatically slows the transition from the open state to the inactivated state.
-
Slowed Deactivation: It inhibits the closing of the channel upon membrane repolarization.
This results in a prolonged influx of sodium ions (Na+) into the neuron, leading to a persistent membrane depolarization. This sustained depolarization causes neuronal hyperexcitability, characterized by repetitive firing of action potentials, which underlies the acute signs of pyrethroid poisoning, such as tremors and salivation. At higher concentrations, this can lead to a complete block of nerve impulse propagation.
Potency and Stereoselectivity
This compound is more potent than lambda-cyhalothrin. Studies in rats have shown that the dose of this compound required to decrease locomotor activity by 50% (ED50) is approximately half that of lambda-cyhalothrin. This increased potency is attributed to this compound being the enriched, active stereoisomer, whereas lambda-cyhalothrin is a mix of active and less active isomers.
Downstream Molecular Effects of VGSC Modification
The persistent neuronal depolarization induced by this compound triggers a cascade of secondary and tertiary molecular events that contribute to its overall neurotoxicity.
Disruption of Calcium Homeostasis
The sustained influx of Na+ through modified VGSCs leads to the opening of voltage-gated calcium channels (VGCCs), resulting in an excessive influx of calcium ions (Ca2+). This elevation of intracellular Ca2+ ([Ca2+]i) is a critical event that activates numerous downstream signaling pathways. Studies on various pyrethroids, including lambda-cyhalothrin, have demonstrated their ability to cause concentration-dependent increases in [Ca2+]i. This effect is blocked by tetrodotoxin, a VGSC blocker, confirming that it is a secondary consequence of VGSC modification.
The disruption of Ca2+ homeostasis can lead to:
-
Excitotoxicity: Overactivation of glutamate (B1630785) receptors.
-
Mitochondrial Dysfunction: Ca2+ overload in mitochondria impairs ATP production and increases the generation of reactive oxygen species (ROS).
-
Activation of Ca2+-dependent enzymes: This includes proteases (like calpains) and kinases, which can trigger apoptotic pathways.
Induction of Oxidative Stress
This compound exposure leads to the generation of reactive oxygen species (ROS), creating a state of oxidative stress. This occurs through several mechanisms:
-
Mitochondrial Dysfunction: As mentioned, Ca2+ overload disrupts the mitochondrial electron transport chain, leading to ROS leakage.
-
Activation of NADPH Oxidase: This enzyme complex, present in neurons and microglia, can be activated during hyperexcitability and neuroinflammation, producing superoxide (B77818) radicals.
-
Metabolism: The metabolic breakdown of pyrethroids by cytochrome P450 enzymes can also generate ROS.
Oxidative stress damages cellular components, including lipids (lipid peroxidation), proteins, and DNA, contributing to neuronal injury and death.
Neuroinflammation
Pyrethroid exposure can trigger an inflammatory response in the CNS, primarily mediated by microglia, the resident immune cells of the brain. Microglia can be directly activated by pyrethroids, as they also express VGSCs. Activated microglia release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Studies on lambda-cyhalothrin have shown dose-dependent increases in these cytokines in the hippocampus of rats. This neuroinflammatory environment further exacerbates neuronal damage.
Apoptosis (Programmed Cell Death)
The culmination of Ca2+ dysregulation, oxidative stress, and neuroinflammation is the induction of apoptosis. Key molecular events in pyrethroid-induced apoptosis include:
-
Activation of Caspases: The executioners of apoptosis, particularly caspase-3 and caspase-9.
-
Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.
-
Endoplasmic Reticulum (ER) Stress: Disruption of Ca2+ homeostasis can lead to the unfolded protein response and activation of the ER stress pathway of apoptosis, involving caspase-12.
Effects on Neurotransmitter Systems
The neuronal hyperexcitability caused by this compound also disrupts the balance of various neurotransmitter systems. While specific data for this compound is limited, studies on lambda-cyhalothrin and other Type II pyrethroids have shown alterations in:
-
GABAergic System: Disruption of the main inhibitory neurotransmitter system, gamma-aminobutyric acid (GABA), can further contribute to hyperexcitability. This can involve reduced levels of GABA and degeneration of GABAergic interneurons.
-
Dopaminergic and Serotonergic Systems: Lambda-cyhalothrin has been shown to decrease dopamine (B1211576) and serotonin (B10506) levels in various brain regions, which can affect motor control, mood, and cognitive function.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound and the closely related lambda-cyhalothrin.
Table 1: Comparative Potency of this compound and Lambda-Cyhalothrin in Rats
| Parameter | This compound | Lambda-Cyhalothrin | Reference |
| ED50 for Decreased Locomotor Activity (mg/kg) | 1.29 | 2.65 | |
| Relative Potency (Administered Dose) | ~2-fold higher | - | |
| Relative Potency (Internal Brain/Plasma Concentration) | 1.3 to 1.6-fold higher | - |
Table 2: Effects of Lambda-Cyhalothrin on Neuroinflammation Markers in Rat Hippocampus
| Treatment Group (14 days) | Change in IL-1β Level (vs. Control) | Change in TNF-α Level (vs. Control) | Reference |
| Male Rats, 2 mg/kg | Significant Increase (p=0.0281) | Significant Increase | |
| Male Rats, 4 mg/kg | Increase (not statistically significant) | Significant Increase | |
| Female Rats, 2 mg/kg & 4 mg/kg | No significant change | Significant Increase (dose-dependent) |
Table 3: Effects of Lambda-Cyhalothrin on Neurotransmitter Levels in Rat Brain Regions
| Brain Region | Dopamine (DA) Content | Serotonin (5-HT) Content | Reference |
| Hippocampus | Major Decrease | Major Decrease | |
| Prefrontal Cortex | Major Decrease | Major Decrease | |
| Striatum | Decrease | Decrease | |
| Hypothalamus | Decrease | Decrease |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments used to assess the neurotoxicity of pyrethroids.
In Vitro Neurotoxicity Assessment
This workflow is a general model for assessing the effects of this compound on neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.
Protocol for Cell Viability (MTT Assay):
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) at a density of 1x10^4 cells/well in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Remove the medium and expose the cells to various concentrations of this compound (e.g., 0.1 µM to 100 µM) in fresh medium for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
In Vivo Neurotoxicity Assessment
Protocol for Locomotor Activity in Rats:
-
Animal Acclimatization: Acclimate adult male rats (e.g., Wistar or Sprague-Dawley) to the testing environment for at least one week.
-
Dosing: Administer this compound or lambda-cyhalothrin orally by gavage at various doses (e.g., 0.5, 1, 2, 4, 8 mg/kg). Include a vehicle control group (e.g., corn oil).
-
Activity Monitoring: At a predetermined time post-dosing (e.g., 1.5 hours, corresponding to peak effect), place individual rats in an automated locomotor activity monitoring system.
-
Data Collection: Record activity counts (e.g., beam breaks) over a set period (e.g., 1 hour).
-
Tissue Collection: Immediately following the activity monitoring, euthanize the animals and collect brain and plasma samples for analysis of pyrethroid concentrations via LC/MS/MS.
-
Data Analysis: Analyze locomotor activity data using ANOVA. Correlate activity changes with administered dose and internal tissue concentrations using a sigmoidal Emax model.
Western Blot Analysis for Apoptotic Proteins
-
Protein Extraction: Following in vitro or in vivo exposure, lyse cells or brain tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Key Logical Relationships
The following diagram illustrates the key cellular players and their roles in pyrethroid-induced neuroinflammation.
Conclusion and Future Directions
This compound's neurotoxicity is initiated by a primary interaction with voltage-gated sodium channels, which triggers a complex and interconnected web of downstream molecular events. The resulting neuronal hyperexcitability leads to Ca2+ overload, oxidative stress, neuroinflammation, and ultimately, apoptotic cell death. The higher potency of this compound compared to its isomeric mixture, lambda-cyhalothrin, underscores the importance of stereochemistry in toxicological activity.
For researchers and drug development professionals, understanding these molecular pathways is paramount. Future research should focus on:
-
Identifying specific VGSC subtypes that are most sensitive to this compound to develop more selective antagonists.
-
Elucidating the precise signaling pathways that link the initial excitotoxic event to neuroinflammation and apoptosis, offering potential targets for therapeutic intervention.
-
Developing novel therapeutics that can mitigate the downstream effects, such as antioxidants, calcium channel blockers, or anti-inflammatory agents, to counteract pyrethroid-induced neurotoxicity.
This guide provides a foundational framework for these future endeavors, consolidating current knowledge to accelerate progress in both neurotoxicology and the development of neuroprotective strategies.
An In-Depth Technical Guide to the Synthesis and Purification of Gamma-Cyhalothrin Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-cyhalothrin is a highly active synthetic pyrethroid insecticide.[1][2] As the most insecticidally potent isomer of cyhalothrin (B162358), its efficacy is intrinsically linked to its specific stereochemistry.[1] This technical guide provides a comprehensive overview of the synthesis and purification of this compound enantiomers, focusing on stereoselective synthesis routes and advanced purification techniques. The document details experimental protocols, presents quantitative data for comparative analysis, and visualizes key pathways and workflows to support research and development in this field.
Mechanism of Action: A Neurotoxic Cascade
Pyrethroid insecticides, including this compound, exert their neurotoxic effects by targeting voltage-gated sodium channels in the nervous systems of insects.[3] This interaction disrupts the normal functioning of nerve cells, leading to paralysis and eventual death of the insect.
The primary mechanism involves the binding of the pyrethroid molecule to the sodium channel, which alters its gating kinetics.[3] Specifically, it prolongs the open state of the channel, leading to a persistent influx of sodium ions and a sustained membrane depolarization. This hyperexcitability results in repetitive neuronal firing. Ultimately, this cascade of events leads to the blockage of nerve impulse transmission, causing paralysis.
References
Unraveling the Fate of Gamma-Cyhalothrin in Soil: A Technical Guide to Its Degradation Products
For Immediate Release
This technical guide provides researchers, scientists, and environmental professionals with a comprehensive overview of the identification and analysis of gamma-cyhalothrin degradation products in soil. This compound, a synthetic pyrethroid insecticide, is valued for its broad-spectrum efficacy.[1] Understanding its environmental fate, particularly its transformation in soil, is critical for assessing its ecological impact. This document outlines the primary degradation pathways, identifies key metabolites, details analytical methodologies, and presents quantitative data on its persistence.
This compound is known to be non-persistent in soil environments, with degradation occurring through both biological and photochemical processes.[1][2] The rate of degradation is influenced by various factors, including soil type, temperature, moisture, and the presence of microorganisms.[3][4]
Key Degradation Products
The biodegradation of this compound in soil is primarily driven by microbial activity.[5][6][7][8] Studies have identified several microorganisms, including bacteria and fungi, capable of metabolizing this insecticide. The cleavage of the ester linkage is a primary step in its degradation, leading to the formation of several key metabolites. The following table summarizes the major degradation products identified in various studies.
| Degradation Product | Parent Compound Studied | Analytical Method | Reference |
| 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (CFMPA) | Cyhalothrin (B162358) | Not specified in snippet | [2] |
| 3-phenoxybenzoic acid (PBA) | Cyhalothrin, Lambda-cyhalothrin | GC-MS | [7][9] |
| 3-phenoxybenzaldehyde | Lambda-cyhalothrin | GC-IT-MS | [9] |
| 2-(3-phenoxyphenyl) acetonitrile | This compound, Cyhalothrin | GC-MS | [6][7] |
| N-(2-isoproxy-phenyl)-4-phenoxy-benzamide | Cyhalothrin | Not specified in snippet | [7] |
Degradation Kinetics
The persistence of this compound in soil is typically expressed in terms of its half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate. The table below presents a summary of reported half-lives under different conditions.
| Soil Type | Condition | Half-life (DT₅₀) in days | Reference |
| Sandy Loam | 20°C | 22 | [2] |
| Loamy Sand | 20°C | 82 | [2] |
| Sandy Loam | Higher application rate | 42 | [2] |
| Sandy Loam | 10°C | 56 | [2] |
| Sandy Loam | Flooded | 74 | [2] |
| Not specified | Lab studies | 16.6 - 33.8 | [1] |
| Not specified | Field studies | 18 - 30 | [1] |
Experimental Protocols
The identification and quantification of this compound and its degradation products in soil require robust analytical methodologies. The following is a generalized protocol based on commonly employed techniques.
1. Sample Preparation and Extraction:
-
Soil Sampling: Collect representative soil samples from the area of interest.
-
Extraction: A known weight of soil (e.g., 10 g) is extracted with an organic solvent.[10][11] Acetonitrile is a commonly used solvent for this purpose.[10][11] The extraction can be performed by refluxing for a specified period (e.g., 30 minutes).[10]
2. Extract Cleanup:
-
Liquid-Liquid Partitioning: The crude extract is partitioned with a non-polar solvent like n-hexane to remove interfering co-extractives.[10][11]
-
Solid-Phase Extraction (SPE): Further cleanup is often achieved using an SPE cartridge, such as Florisil, to isolate the analytes of interest.[10][11]
3. Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the final determination of this compound and its degradation products.[6][10][11] The use of a mass selective detector allows for sensitive and specific identification and quantification.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is also utilized for the analysis of these compounds.[6]
Visualizing the Process
To better illustrate the workflow and degradation pathways, the following diagrams have been generated using the DOT language.
References
- 1. This compound (Ref: DE 225) [sitem.herts.ac.uk]
- 2. Cyhalothrin (EHC 99, 1990) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. ciechem.com [ciechem.com]
- 5. DETECTION OF PRODUCTS AFTER DEGRADATION OF PYRETHROID PESTICIDE Λ-CYHALOTHRIN (25% EC) USING SOIL MICROORGANISMS | Ianna Journal of Interdisciplinary Studies,ISSN(O):2735-9891,ISSN(P):2735-9883 [unijisedu.com]
- 6. scielo.br [scielo.br]
- 7. Pathway and kinetics of cyhalothrin biodegradation by Bacillus thuringiensis strain ZS-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous biodegradation of λ-cyhalothrin pesticide and Vicia faba growth promotion under greenhouse conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Ecotoxicology of Gamma-Cyhalothrin on Aquatic Invertebrates: A Technical Guide
Introduction
Gamma-cyhalothrin is a synthetic pyrethroid insecticide, representing the most biologically active isomer of lambda-cyhalothrin (B1674341).[1] Like other pyrethroids, it is a potent neurotoxicant that acts by disrupting the function of nerve cells.[2][3] Specifically, it modulates the sodium channels in nerve membranes, leading to repetitive firing of neurons, which results in paralysis and death of the target organism.[2][4] This high efficacy makes it a widely used insecticide in agriculture and public health. However, its use also raises significant concerns about its impact on non-target organisms, particularly sensitive aquatic invertebrates.[3][5] This technical guide provides an in-depth overview of the ecotoxicology of this compound on aquatic invertebrates, summarizing key toxicity data, outlining experimental protocols, and illustrating the mechanism of action.
Acute and Chronic Toxicity Data
The toxicity of this compound to aquatic invertebrates is highly variable depending on the species, exposure duration, and environmental conditions. Generally, crustaceans and insects are among the most sensitive groups.[6][7] The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound to various aquatic invertebrate species.
Table 1: Acute Toxicity of this compound to Aquatic Invertebrates
| Species | Taxonomic Group | Duration | Endpoint | Concentration (ng/L) | Reference |
| Chaoborus obscuripes | Insecta | 96 h | EC50 | 3.8 | [6][8][9] |
| Gammarus pulex | Crustacea | 96 h | EC50 | 7.7 | [6] |
| Daphnia magna | Crustacea | 48 h | EC50 | 390 | [4] |
| Macrobrachium nippoensis | Crustacea | 96 h | LC50 | 280 | [10] |
| Nine additional invertebrate species | Various | 96 h | EC50 | Range of values | [1] |
Table 2: Chronic Toxicity of this compound to Aquatic Invertebrates
| Species | Taxonomic Group | Duration | Endpoint | Concentration (µg/L) | Reference |
| Daphnia magna | Crustacea | 21 days | NOEC | 0.0022 | [4] |
Mechanism of Action: Sodium Channel Disruption
This compound, like other Type II pyrethroids, exerts its toxic effects by targeting voltage-gated sodium channels in the nervous systems of invertebrates.[2] These channels are crucial for the propagation of nerve impulses. This compound binds to the open state of the sodium channel, delaying its closure. This leads to a persistent influx of sodium ions, causing prolonged depolarization of the nerve membrane and resulting in repetitive nerve discharges. This hyperexcitability ultimately leads to paralysis and death.
Caption: Mechanism of action of this compound on a neuron's sodium channel.
Experimental Protocols
The assessment of this compound's toxicity to aquatic invertebrates relies on standardized laboratory and microcosm studies. Below are detailed methodologies for key experiments.
1. Acute Toxicity Testing (e.g., with Daphnia magna)
This protocol is based on standardized guidelines for acute toxicity testing with daphnids.
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Substance: this compound, dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution.
-
Test Concentrations: A geometric series of at least five concentrations and a solvent control.
-
Test Chambers: Glass beakers or other inert vessels.
-
Test Conditions:
-
Temperature: 20 ± 2 °C.
-
Photoperiod: 16 hours light: 8 hours dark.
-
Test Volume: Sufficient to provide adequate space and avoid oxygen depletion.
-
Replicates: At least four replicates per concentration.
-
Organisms per Replicate: 5-10 daphnids.
-
-
Procedure:
-
Prepare test solutions by diluting the stock solution with appropriate culture water.
-
Introduce the test organisms to the test chambers.
-
Observe for immobilization (inability to swim) at 24 and 48 hours.
-
Record water quality parameters (pH, dissolved oxygen, temperature) at the beginning and end of the test.
-
-
Data Analysis: Calculate the 48-hour EC50 (the concentration that causes immobilization in 50% of the organisms) using probit analysis or other suitable statistical methods.[11]
Caption: A typical workflow for an acute toxicity test with Daphnia magna.
2. Chronic Toxicity Testing (e.g., with Daphnia magna)
This protocol is a summary of a 21-day chronic toxicity test to assess sublethal effects.
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Substance: this compound.
-
Test Concentrations: A geometric series of concentrations lower than the acute EC50, plus a control.
-
Test Conditions: Semi-static renewal (test solutions renewed periodically, e.g., every 48 hours). Organisms are fed daily.
-
Procedure:
-
Initiate the test with individual daphnids in separate test chambers.
-
Renew test solutions and provide food regularly.
-
Monitor survival, growth (length), and reproduction (number of offspring) over 21 days.
-
-
Data Analysis: Determine the No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC) for survival, growth, and reproduction by comparing the treatment groups to the control group using statistical tests (e.g., ANOVA followed by Dunnett's test).
3. Microcosm/Mesocosm Studies
These studies are designed to evaluate the effects of this compound on aquatic communities under more realistic environmental conditions.[6]
-
Experimental Setup: Outdoor ponds or indoor stream channels that simulate natural aquatic ecosystems, including sediment, macrophytes, and a diverse community of invertebrates.
-
Treatment: Application of this compound to the water surface to achieve target concentrations.
-
Sampling: Regular collection of water, sediment, and biological samples (plankton, macroinvertebrates) before and after application.
-
Endpoints:
-
Abundance and diversity of invertebrate populations.
-
Community-level effects (e.g., changes in species composition).
-
Fate and dissipation of this compound in the water and sediment.
-
-
Data Analysis: Statistical analysis of population and community-level data to determine the No-Observed-Effect-Concentration at the community level (NOECcommunity).[8][12]
This compound is highly toxic to a wide range of aquatic invertebrates, with crustaceans and insects being particularly vulnerable. Both acute and chronic exposures can lead to significant adverse effects at very low concentrations. The primary mechanism of toxicity is the disruption of sodium channel function in the nervous system. Standardized laboratory toxicity tests and more complex microcosm studies are essential tools for assessing the environmental risk of this insecticide. The data presented in this guide highlight the importance of careful management and regulation of this compound to protect sensitive aquatic ecosystems.
References
- 1. researchgate.net [researchgate.net]
- 2. sitesreservoirproject.riptideweb.com [sitesreservoirproject.riptideweb.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (Ref: DE 225) [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Cyhalothrin (EHC 99, 1990) [inchem.org]
- 8. Effects of the pyrethroid insecticide this compound on aquatic invertebrates in laboratory and outdoor microcosm tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wur.nl [wur.nl]
- 10. Comparison of the acute toxicity for this compound and lambda-cyhalothrin to zebra fish and shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. i-repository.net [i-repository.net]
- 12. researchgate.net [researchgate.net]
The Neurotoxicology of Gamma-Cyhalothrin: A Deep Dive into its Mode of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Gamma-cyhalothrin, a potent synthetic pyrethroid insecticide, exerts its powerful neurotoxic effects primarily by targeting the voltage-gated sodium channels (VGSCs) in the nervous system. This guide provides a comprehensive review of the research on its mode of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways. While specific quantitative data for this compound's direct interaction with VGSCs is limited in publicly available literature, this guide leverages data from its close isomeric relative, lambda-cyhalothrin (B1674341), and other Type II pyrethroids to provide a thorough understanding of its neurotoxicological profile.
Primary Mechanism of Action: Disruption of Voltage-Gated Sodium Channels
The principal mode of action of this compound, like other Type II pyrethroids, is the disruption of the normal functioning of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][2][3][4][5][6][7][8] this compound binds to the open state of these channels, causing a significant delay in their inactivation and deactivation. This leads to a prolonged influx of sodium ions, resulting in membrane depolarization, repetitive firing of neurons, and eventual paralysis in target organisms.[6]
Effects on Sodium Channel Kinetics
The binding of this compound to VGSCs alters their gating kinetics in several ways:
-
Prolonged Open State: The insecticide stabilizes the open conformation of the channel, significantly slowing the rate of inactivation.
-
Delayed Deactivation: The closing of the channel upon repolarization is also delayed, contributing to the persistent sodium current.
-
Shift in Voltage-Dependence: Some pyrethroids can cause a hyperpolarizing shift in the voltage-dependence of activation, meaning the channels can open at more negative membrane potentials.
These alterations in channel function lead to a state of hyperexcitability in the nervous system, which is the basis for the observed signs of toxicity, such as tremors, convulsions, and paralysis.[2]
Quantitative Data on Neurotoxicity
The following tables summarize the available quantitative data on the neurotoxicity of this compound and the closely related lambda-cyhalothrin.
| Compound | Test Organism | Endpoint | Value | Reference |
| This compound | Rat (male) | ED50 (decreased locomotor activity) | 1.29 mg/kg (oral) | [9][10] |
| Lambda-cyhalothrin | Rat (male) | ED50 (decreased locomotor activity) | 2.65 mg/kg (oral) | [9][10] |
| Lambda-cyhalothrin | Fish | LC50 | 0.078-2.3 µg/L | [11] |
| Lambda-cyhalothrin | Aquatic Invertebrates | EC50 | 0.0023-3.3 µg/L | [11] |
| Lambda-cyhalothrin | Bee | LD50 (ingestion) | 0.97 µ g/bee | [11] |
| Lambda-cyhalothrin | Bee | LD50 (external exposure) | 0.051 µ g/bee | [11] |
| Deltamethrin (Type II Pyrethroid) | Rat Brain Membranes | Kd (binding to Na+ channels) | ~58-300 nM | [3] |
Table 1: In Vivo and Ecotoxicity Data
Note: ED50 (Median Effective Dose) is the dose that produces a defined effect in 50% of the population. LC50 (Median Lethal Concentration) is the concentration of a chemical in water that kills 50% of the test organisms during a specific time period. LD50 (Median Lethal Dose) is the dose of a substance that is lethal to 50% of the test population. Kd (Dissociation Constant) is a measure of the binding affinity of a ligand to a receptor.
Secondary Effects on Neurotransmitter Systems
Beyond its primary action on sodium channels, this compound and other Type II pyrethroids have been shown to modulate the activity of various neurotransmitter systems, including the dopaminergic and serotoninergic pathways. These effects are likely a consequence of the initial disruption of neuronal firing patterns.
Dopaminergic System
Studies on lambda-cyhalothrin have demonstrated a decrease in dopamine (B1211576) levels in several brain regions of rats following exposure. This alteration in dopaminergic signaling can contribute to the observed neurobehavioral effects.[12][13]
Serotoninergic System
Similarly, exposure to lambda-cyhalothrin has been shown to reduce serotonin (B10506) (5-HT) levels in the brain.[12] This disruption of the serotoninergic system can impact mood, behavior, and other physiological processes.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mode of action of this compound.
Locomotor Activity Assessment in Rats
This protocol is based on the study by Moser et al. (2016) which evaluated the effects of this compound on motor activity.[9][10]
Objective: To quantify the effect of this compound on spontaneous locomotor activity in rats.
Materials:
-
Adult male rats
-
This compound
-
Vehicle (e.g., corn oil)
-
Automated locomotor activity chambers (e.g., photobeam activity monitors)
-
Gavage needles
Procedure:
-
Animal Acclimation: Acclimate rats to the testing room and locomotor activity chambers for a sufficient period before the experiment.
-
Dosing: Administer this compound or vehicle orally via gavage. Doses should be selected based on a dose-range finding study.
-
Activity Monitoring: Immediately after dosing, place the rats in the locomotor activity chambers. Record activity counts (e.g., beam breaks) for a specified duration (e.g., 1 hour), typically starting 1.5 hours post-dosing.[9][10]
-
Data Analysis: Analyze the locomotor activity data to determine dose-response relationships and calculate the ED50 for the reduction in activity.
Tissue Level Analysis by LC-MS/MS
This protocol describes the general procedure for quantifying this compound concentrations in biological tissues.[9][10]
Objective: To measure the concentration of this compound in plasma and brain tissue.
Materials:
-
Plasma and brain tissue samples
-
Internal standard (e.g., a deuterated analog of the analyte)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Solid-phase extraction (SPE) cartridges or other sample preparation materials
Procedure:
-
Sample Preparation: Homogenize brain tissue. Extract this compound from plasma and brain homogenates using an appropriate method, such as protein precipitation with acetonitrile followed by solid-phase extraction. Add an internal standard at the beginning of the extraction process.
-
LC Separation: Inject the extracted sample onto a suitable HPLC column (e.g., C18) to separate this compound from other matrix components.
-
MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify this compound and the internal standard. Select specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Quantification: Generate a calibration curve using standards of known concentrations and calculate the concentration of this compound in the samples based on the peak area ratios of the analyte to the internal standard.
Whole-Cell Patch-Clamp Electrophysiology on Xenopus Oocytes
This is a generalized protocol for studying the effects of pyrethroids on voltage-gated sodium channels expressed in Xenopus oocytes.
Objective: To characterize the effects of this compound on the kinetics of voltage-gated sodium channels.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired sodium channel subunit(s)
-
Two-electrode voltage-clamp (TEVC) or patch-clamp setup
-
Recording solutions (e.g., ND96)
-
This compound solution
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with the cRNA encoding the sodium channel and incubate for 2-5 days to allow for channel expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and perfuse with the recording solution. Using a TEVC or patch-clamp amplifier, clamp the membrane potential at a holding potential (e.g., -100 mV).
-
Voltage Protocols: Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Compound Application: Perfuse the oocyte with a solution containing this compound at the desired concentration.
-
Data Acquisition and Analysis: Record the sodium currents before and after the application of this compound. Analyze the data to determine the effects of the compound on channel kinetics, such as the time course of inactivation and deactivation, and the voltage-dependence of activation.
Receptor Binding Assay
This is a general protocol for assessing the binding of pyrethroids to sodium channels in brain membrane preparations.
Objective: To determine the binding affinity (Kd) of this compound to voltage-gated sodium channels.
Materials:
-
Rat brain membrane preparations
-
Radiolabeled pyrethroid (e.g., [3H]deltamethrin) or a suitable competitor
-
Unlabeled this compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a microplate, incubate the brain membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Filtration: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled competitor. Analyze the data using a suitable binding model (e.g., one-site competition) to determine the IC50 of this compound, from which the Ki (and subsequently Kd) can be calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols described above.
References
- 1. researchgate.net [researchgate.net]
- 2. Developmental Neurotoxicity of Pyrethroid Insecticides: Critical Review and Future Research Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrethroid exposure and neurotoxicity: a mechanistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The insect voltage-gated sodium channel as target of insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toward Overcoming Pyrethroid Resistance in Mosquito Control: The Role of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897-NR1. | Janelia Research Campus [janelia.org]
- 10. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The dopamine D1 receptor is expressed and induces CREB phosphorylation and MUC5AC expression in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
Application Notes and Protocols for the Analysis of Gamma-Cyhalothrin Residues in Crops
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail validated methodologies for the quantitative determination of gamma-cyhalothrin residues in various agricultural commodities. The protocols provided are based on established techniques, ensuring accuracy, precision, and reliability for regulatory compliance and food safety assessment.
Introduction to this compound
This compound is the most biologically active isomer of the synthetic pyrethroid insecticide lambda-cyhalothrin.[1][2] It is widely used in agriculture to control a broad spectrum of insect pests on crops such as fruits, vegetables, and cereals.[1] Due to its higher toxicity compared to other isomers, the ability to selectively and accurately quantify this compound residues is crucial for consumer risk assessment.[1] Regulatory bodies have established Maximum Residue Limits (MRLs) for lambda-cyhalothrin, which encompasses this compound, in various food products.[3]
Analytical Methodologies
Several analytical techniques are employed for the determination of this compound residues in crop matrices. The choice of method often depends on the required sensitivity, selectivity, and the nature of the crop being analyzed. The most common and validated methods include Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with various detectors.
A widely adopted sample preparation procedure for pesticide residue analysis in food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2][4][5] This approach simplifies the extraction and cleanup process, enabling high-throughput analysis.
Enantioselective Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the specific quantification of this compound (the SR-isomer) and its separation from the other isomers of lambda-cyhalothrin.[1][4] This is particularly important for accurate toxicological risk assessment.[1]
Experimental Protocol
a) Sample Preparation: Citrate-Buffered QuEChERS (EN 15662) [1]
-
Homogenization: Weigh 10 g of a frozen and homogenized crop sample (e.g., cucumber, orange juice) or 5 g for cereals (e.g., wheat flour) into a 50 mL centrifuge tube. For dry samples, adjust the water content to 10 mL.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the sample tube.
-
If required, add an appropriate internal standard.
-
Shake vigorously for 15 minutes using a mechanical shaker.
-
Add a salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate.
-
Shake for 1 minute and then centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Shake for a brief period and centrifuge.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up extract and dilute it with an appropriate solvent for LC-MS/MS analysis.
-
b) Instrumental Analysis: Chiral LC-MS/MS [1]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chiral Column: A cellulose-based stationary phase with an immobilized chiral selector is used to separate the enantiomers.[1]
-
Mobile Phase: A suitable gradient of organic solvent (e.g., acetonitrile) and water.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
Quantitative Data Summary (LC-MS/MS)
| Crop Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) (mg/kg) | Reference |
| Cucumber | 0.01 | 95 | 4.7 | 0.01 | [4] |
| Orange Juice | 0.01 | 98 | 5.1 | 0.01 | [4] |
| Wheat Flour | 0.01 | 89 | 6.7 | 0.01 | [4] |
| Infant Formula | 0.0036 | 96 | 6.3 | - | [4] |
| Sunflower Seed Oil | - | Satisfactory | - | - | [4] |
Experimental Workflow: LC-MS/MS Analysis of this compound
Caption: Workflow for this compound analysis using QuEChERS and LC-MS/MS.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
A multi-residue QuEChERS method coupled with GC-MS is also validated for the determination of lambda-cyhalothrin, which includes this compound.[3] This method is suitable for a wide range of crop matrices.
Experimental Protocol
a) Sample Preparation: Modified QuEChERS for GC-MS
The sample preparation follows the general QuEChERS procedure as described for the LC-MS/MS method. However, the final extract is often subjected to a solvent exchange step to a solvent more compatible with GC analysis, such as ethyl acetate (B1210297) or toluene.
b) Instrumental Analysis: GC-MS
-
GC System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
-
Injector: Splitless or pulsed splitless injection.
-
Carrier Gas: Helium.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI).[6]
Quantitative Data Summary (GC-MS)
| Crop Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) (mg/kg) | Reference |
| Lettuce (High Water) | - | - | - | 0.01 | [3] |
| Whole Orange (High Acid) | - | - | - | 0.01 | [3] |
| Oilseed Rape (High Oil) | - | - | - | 0.01 | [3] |
| Wheat Grain (Dry) | - | - | - | 0.01 | [3] |
| Corn, Wheat Flour, Rice | 5 - 200 | 70-120 | <20 | 0.005 - 0.05 | [7] |
Experimental Workflow: GC-MS Analysis of this compound
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 3. Review of the existing maximum residue levels for gamma‐cyhalothrin according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EURL | Single Residue Methods | Enantioselective Analysis of Lambda- and this compound [eurl-pesticides.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. epa.gov [epa.gov]
- 7. agilent.com [agilent.com]
Application Note: Quantification of Gamma-Cyhalothrin in Water Samples Using LC-MS/MS
Introduction
Gamma-cyhalothrin is a synthetic pyrethroid insecticide used to control a wide range of agricultural pests. Due to its potential for runoff from agricultural areas, monitoring its presence in water sources is crucial for environmental protection and ensuring water quality. This application note describes a sensitive and selective method for the quantification of this compound in water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs solid-phase extraction (SPE) for sample preparation, followed by analysis using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and low detection limits, making it suitable for regulatory monitoring and environmental research.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Methanol (B129727), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium (B1175870) formate, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, Oasis HLB)
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction procedure is employed to extract and concentrate this compound from water samples.
-
Cartridge Conditioning: The SPE cartridge is conditioned sequentially with 5 mL of methanol followed by 5 mL of HPLC-grade water. It is crucial that the sorbent bed does not go dry before the sample is loaded.[1]
-
Sample Loading: A 500 mL water sample is passed through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: The cartridge is washed with 5 mL of HPLC-grade water to remove any polar impurities.
-
Drying: The cartridge is dried thoroughly under a stream of nitrogen or by vacuum for at least 20 minutes to remove residual water.
-
Elution: this compound is eluted from the cartridge with 5 mL of acetonitrile or a suitable organic solvent.
-
Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the initial mobile phase composition.
LC-MS/MS Analysis
The analysis is performed on an LC-MS/MS system. The conditions provided below are a typical starting point and may require optimization for specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start at 80% B, hold for 15 min |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35 °C |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for instrument |
| Gas Flow | Optimized for instrument |
| Gas Temperature | Optimized for instrument |
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 467.0 | 225.0 | 23 | 450.0 | 15 |
Note: this compound and lambda-cyhalothrin (B1674341) share the same MRM transitions.[2]
Results and Discussion
Method Performance
The developed LC-MS/MS method demonstrates excellent performance for the quantification of this compound in water. The method's performance characteristics are summarized in the table below. These values are representative and may vary depending on the specific instrumentation and matrix conditions.
Table 1: Summary of Quantitative Data
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 1.0 ng/L |
| Limit of Quantification (LOQ) | 1.0 - 10 ng/L[3][4] |
| Accuracy (Recovery %) | 85 - 110% |
| Precision (RSD %) | < 15% |
Diagrams
Caption: Experimental workflow for the analysis of this compound in water.
Caption: Chemical structure of this compound.
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the quantification of this compound in water samples. The use of solid-phase extraction for sample preparation coupled with the high selectivity and sensitivity of tandem mass spectrometry allows for the accurate measurement of this compound at environmentally relevant concentrations. The method is suitable for routine monitoring of water quality to ensure compliance with regulatory limits.
Protocol: Detailed Step-by-Step Guide
Protocol 1: Solid-Phase Extraction (SPE) of Water Samples
-
Assemble Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE vacuum manifold
-
Collection vials
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Nitrogen gas supply or vacuum oven
-
Water sample (500 mL)
-
-
Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 5 mL of methanol through each cartridge.
-
Pass 5 mL of HPLC-grade water through each cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Turn on the vacuum to a low setting.
-
Pour the 500 mL water sample into the cartridge reservoir.
-
Adjust the vacuum to achieve a flow rate of 5-10 mL/min.
-
-
Cartridge Washing:
-
After the entire sample has passed through, pass 5 mL of HPLC-grade water through the cartridge to wash away any remaining salts or polar interferences.
-
-
Cartridge Drying:
-
Increase the vacuum to maximum for 20 minutes to thoroughly dry the sorbent. Alternatively, use a stream of nitrogen gas.
-
-
Elution:
-
Place collection vials inside the manifold.
-
Add 5 mL of acetonitrile to the cartridge.
-
Allow the solvent to soak the sorbent for 1 minute, then slowly draw it through under low vacuum.
-
-
Solvent Evaporation and Reconstitution:
-
Transfer the eluate to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 1 mL of the initial LC mobile phase (e.g., 80% Mobile Phase B). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS System Operation and Data Acquisition
-
System Equilibration:
-
Equilibrate the LC system with the initial mobile phase composition (80% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Method Setup:
-
Create a new acquisition method in the instrument control software.
-
Enter the LC parameters as specified in the "LC-MS/MS Analysis" section of the application note.
-
Enter the MS/MS parameters, including the MRM transitions for this compound.
-
-
Sequence Setup:
-
Create a sequence table including solvent blanks, calibration standards, quality control samples, and the prepared water samples.
-
It is recommended to run a blank after high-concentration standards to check for carryover.
-
-
Calibration Curve:
-
Prepare a series of calibration standards from a stock solution of this compound in the mobile phase. A typical range would be from 0.5 ng/mL to 100 ng/mL.
-
Inject the calibration standards to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the prepared water samples.
-
-
Data Processing:
-
Integrate the peaks for the quantifier and qualifier ions for this compound in the calibration standards and samples.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the water samples using the regression equation from the calibration curve.
-
Confirm the identity of the analyte by ensuring the retention time is within an acceptable window and the ratio of the quantifier to qualifier ion is consistent with that of the standards.
-
References
Application Notes and Protocols for the Development of Gamma-Cyhalothrin Formulations for Agricultural Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and evaluation of various gamma-cyhalothrin formulations for agricultural applications. Detailed protocols for key experiments are included to assist researchers in the formulation and testing of this pyrethroid insecticide.
Introduction to this compound and its Formulations
This compound is a highly active, broad-spectrum pyrethroid insecticide used to control a wide range of agricultural pests.[1][2] It functions by disrupting the nervous system of insects, leading to paralysis and death.[1] The efficacy of this compound is significantly influenced by its formulation, which can enhance its stability, bioavailability, and targeted delivery. Common formulations include Emulsifiable Concentrates (EC), Suspension Concentrates (SC), Capsule Suspensions (CS), and advanced formulations like nanoemulsions (NE) and solid nanodispersions.[1][3][4][5]
Comparative Data of this compound Formulations
The selection of a formulation depends on the target pest, crop, application method, and environmental conditions. The following tables summarize key quantitative data for different formulation types. Note that data for the closely related isomer, lambda-cyhalothrin (B1674341), is included due to the structural and functional similarities and the greater availability of public data.
| Formulation Type | Active Ingredient | Mean Particle Size (D50) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference(s) |
| Nanoemulsion (NE) | Lambda-cyhalothrin | 70.3 nm | - | -17.8 | - | [6] |
| Lambda-cyhalothrin | 12.0 ± 0.1 nm | 0.279 ± 0.135 | - | - | [4] | |
| Essential Oil | 115.56 ± 1.68 nm | 0.40 ± 0.005 | -29.63 ± 3.46 | - | [7] | |
| Solid Nanodispersion | Lambda-cyhalothrin | 21.7 ± 0.1 nm | - | - | - | [8] |
| Capsule Suspension (CS) | Lambda-cyhalothrin | 1.0 to 3.0 µm | - | - | - | [9] |
| Suspension Concentrate (SC) | Various Pesticides | 0.1 to 5 µm | - | - | - | [10] |
Table 1: Physicochemical Properties of Different Gamma/Lambda-Cyhalothrin Formulations. This table provides a comparative overview of the particle size, PDI, zeta potential, and encapsulation efficiency for various advanced formulations.
| Formulation Type | Active Ingredient | Storage Condition | Duration | Stability Outcome | Reference(s) |
| Emulsifiable Concentrate (EC) | Lambda-cyhalothrin | 54 ± 2°C | 14 days | Active ingredient content ≥ 95% of initial | [11] |
| Lambda-cyhalothrin | 0 ± 2°C | 7 days | No significant phase separation | [11] | |
| Capsule Suspension (CS) | Lambda-cyhalothrin | 54 ± 2°C | 14 days | Active ingredient content ≥ 95% of initial | [9] |
| Suspension Concentrate (SC) | Lambda-cyhalothrin | 54 ± 2°C | 14 days | Active ingredient content ≥ 95% of initial | [9] |
Table 2: Storage Stability of Different Lambda-Cyhalothrin Formulations. This table summarizes the stability of various formulations under accelerated storage conditions as per CIPAC methods.
Experimental Protocols
Preparation of a Lambda-Cyhalothrin Nanoemulsion
This protocol describes the preparation of a lambda-cyhalothrin nanoemulsion using the solvent evaporation method.[6][12]
Materials:
-
Lambda-cyhalothrin (technical grade)
-
Methanol
-
Tween 80 (hydrophilic surfactant)
-
Deionized water
-
High-shearing machine (e.g., NANOJ H10, ATS, Shanghai, China)
-
Magnetic stirrer
-
Sonicator
-
200 nm nano-filter
Procedure:
-
Disperse 100 mg of lambda-cyhalothrin in methanol.
-
In a separate beaker, disperse 1 ml of 3% Tween 80 in deionized water.
-
Add the Tween 80 solution dropwise to the lambda-cyhalothrin solution while stirring.
-
Emulsify the mixture using a high-shearing machine at 1500 rpm for 5 minutes.
-
Cool the resulting emulsion to ambient temperature while stirring at 600 rpm on a magnetic stirrer.
-
Sonicate the solution for 10 minutes.
-
Filter the nanoemulsion through a 200 nm nano-filter.
Preparation of a this compound Suspension Concentrate (SC)
This protocol outlines the general steps for preparing a suspension concentrate.[13][14]
Materials:
-
This compound (technical grade)
-
Cosolvent (e.g., propylene (B89431) glycol)
-
Emulsifier
-
Suspending agent (e.g., xanthan gum)
-
Adhesive
-
Effective component stabilizer
-
Water
-
Homogenizer or sand mill
Procedure:
-
Dissolve the this compound technical grade in the cosolvent.
-
Add the emulsifier, suspending agent, adhesive, and stabilizer to the mixture and mix thoroughly.
-
In a separate vessel, add the required amount of water.
-
Slowly add the active ingredient mixture to the water while homogenizing or sand milling until the desired particle size distribution is achieved (typically D90 < 10 µm).
Emulsion Stability Test (CIPAC MT 36.3)
This method is used to determine the stability of emulsifiable concentrates (EC) and oil-in-water emulsions (EW) upon dilution.[11][15][16]
Materials:
-
Pesticide formulation (EC or EW)
-
CIPAC Standard Water D (or other specified water hardness)
-
100 ml graduated cylinders with stoppers
-
Water bath at 30 ± 1°C
Procedure:
-
Add 95 ml of standard water to a 100 ml graduated cylinder.
-
Add 5 ml of the pesticide formulation to the cylinder.
-
Stopper the cylinder and invert it 30 times.
-
Place the cylinder in the water bath at 30°C and let it stand undisturbed.
-
Record the volume of any free oil or cream that separates at 0.5, 1, 2, and 24 hours.
-
After 24 hours, re-emulsify the mixture by inverting the cylinder 10 times.
-
Observe for re-emulsification and any remaining separation.
Particle Size Analysis
This protocol describes the determination of particle size distribution of a nanoemulsion using Dynamic Light Scattering (DLS).
Materials:
-
Nanoemulsion sample
-
Deionized water (for dilution)
-
Particle size analyzer (e.g., Zetasizer Nano S90, Malvern, UK)
-
Cuvettes
Procedure:
-
Dilute the nanoemulsion sample with deionized water to an appropriate concentration (e.g., 100-fold dilution).[17]
-
Ensure the sample is well-dispersed by gentle vortexing or sonication if necessary.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the particle size analyzer.
-
Set the instrument parameters (e.g., laser wavelength, scattering angle, temperature).
-
Perform the measurement to obtain the particle size distribution, mean particle size (Z-average), and polydispersity index (PDI).
Bioassay for Insecticidal Efficacy Against Aphids (Leaf-Dip Method)
This protocol is used to determine the lethal concentration (LC50) of a this compound formulation against aphids.[18][19][20]
Materials:
-
This compound formulation
-
Distilled water with a non-ionic surfactant (e.g., Triton X-100 at 0.01%)
-
Healthy, uniform-sized host plant leaves (e.g., cabbage, fava bean)
-
Petri dishes lined with moist filter paper
-
Soft brush
-
Aphids (a susceptible laboratory strain)
Procedure:
-
Prepare a series of five to seven serial dilutions of the this compound formulation in distilled water containing the surfactant.
-
Prepare a control solution with only distilled water and surfactant.
-
Dip a host plant leaf into each test solution for 10-15 seconds with gentle agitation.
-
Allow the leaves to air-dry completely.
-
Place each treated leaf in a separate Petri dish lined with moist filter paper.
-
Using a soft brush, transfer 10-20 adult aphids onto each leaf.
-
Seal the Petri dishes and incubate at a controlled temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 16:8 L:D).
-
Assess aphid mortality after 24, 48, and 72 hours. Aphids that are unable to move when gently prodded are considered dead.
-
Correct for control mortality using Abbott's formula.
-
Calculate the LC50 value using probit analysis.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations.
Caption: Mode of action of this compound on insect voltage-gated sodium channels.
References
- 1. CAS 76703-62-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound (Ref: DE 225) [sitem.herts.ac.uk]
- 3. Agro Chemicals - Formulation [jeevanchemicals.com]
- 4. Fabrication and Evaluation of Lambda-Cyhalothrin Nanosuspension by One-Step Melt Emulsification Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Stability and Biological Activity of Solid Nanodispersion of Lambda-Cyhalothrin | PLOS One [journals.plos.org]
- 9. fao.org [fao.org]
- 10. pp.bme.hu [pp.bme.hu]
- 11. curresweb.com [curresweb.com]
- 12. researchgate.net [researchgate.net]
- 13. CN1729779A - Cyhalothrin suspension and its production method - Google Patents [patents.google.com]
- 14. products.pcc.eu [products.pcc.eu]
- 15. cipac.org [cipac.org]
- 16. mcsdocs.astm.org [mcsdocs.astm.org]
- 17. researchgate.net [researchgate.net]
- 18. entomoljournal.com [entomoljournal.com]
- 19. researchgate.net [researchgate.net]
- 20. irac-online.org [irac-online.org]
Application Notes and Protocols for Bioassays of Gamma-Cyhalothrin Against Resistant Mosquitoes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating resistance of mosquito populations to pyrethroid insecticides, such as gamma-cyhalothrin, poses a significant threat to the control of vector-borne diseases like malaria, dengue, and Zika. This compound, a Type II pyrethroid, targets the voltage-gated sodium channels in the nervous system of insects, leading to paralysis and death. However, resistant mosquitoes have evolved mechanisms to counteract its effects, primarily through target-site mutations (knockdown resistance or kdr) and metabolic detoxification via enzymes like cytochrome P450s, esterases, and glutathione (B108866) S-transferases (GSTs).[1][2]
To effectively monitor and manage insecticide resistance, standardized bioassay protocols are essential. These assays provide crucial data on the susceptibility levels of mosquito populations, helping to inform the selection of appropriate control strategies. This document provides detailed application notes and protocols for conducting bioassays with this compound against resistant mosquitoes, including the World Health Organization (WHO) tube/cone tests and the Centers for Disease Control and Prevention (CDC) bottle bioassay. Additionally, it outlines protocols for synergist bioassays to investigate the underlying resistance mechanisms.
Key Resistance Mechanisms
Mosquito resistance to pyrethroids like this compound is primarily driven by two mechanisms:
-
Target-Site Insensitivity: Point mutations in the gene encoding the voltage-gated sodium channel reduce the binding affinity of the insecticide to its target site.[3][4] The most common of these are the L1014F and L1014S kdr mutations.[5][6]
-
Metabolic Resistance: Overexpression of detoxification enzymes enhances the mosquito's ability to metabolize and sequester the insecticide before it can reach its target site.[2][7] The key enzyme families involved are:
-
Cytochrome P450 monooxygenases (P450s): These enzymes play a major role in detoxifying a wide range of insecticides.[7][8]
-
Esterases: These enzymes hydrolyze the ester bonds present in many pyrethroids.[9]
-
Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to the insecticide, facilitating its excretion.
-
Synergists like piperonyl butoxide (PBO) can be used in bioassays to inhibit the activity of P450s, thereby helping to determine if metabolic resistance is a significant factor.[8][10] An increase in mortality when mosquitoes are pre-exposed to PBO before the insecticide treatment suggests the involvement of P450-mediated resistance.[10][11]
Data Presentation: Quantitative Bioassay Data
The following tables summarize typical quantitative data obtained from bioassays with pyrethroid insecticides against susceptible and resistant mosquito populations. Note that specific values can vary depending on the mosquito species, strain, and specific experimental conditions.
Table 1: CDC Bottle Bioassay - Diagnostic Doses and Mortality
| Insecticide | Mosquito Species | Diagnostic Dose (µ g/bottle ) | Diagnostic Time (minutes) | Susceptible Strain Mortality (%) | Resistant Strain Mortality (%) | Reference |
| Lambda-cyhalothrin | Anopheles spp. | 12.5 | 30 | 98-100 | < 90 | [12] |
| Lambda-cyhalothrin | Aedes aegypti | 10 | 30 | 98-100 | < 90 | [12] |
| Deltamethrin | Anopheles spp. | 12.5 | 30 | 98-100 | < 90 | [12] |
| Deltamethrin | Aedes aegypti | 10 | 30 | 98-100 | < 90 | [12] |
Table 2: WHO Tube/Cone Test - Diagnostic Concentrations and Mortality
| Insecticide | Mosquito Species | Diagnostic Concentration (%) | Exposure Time (minutes) | Susceptible Strain Mortality (%) | Resistant Strain Mortality (%) | Reference |
| Lambda-cyhalothrin | Aedes aegypti | 0.03 - 0.05 | 60 | > 98 | 53 - 87 | [11][13] |
| Deltamethrin | Anopheles gambiae | 0.05 | 60 | 100 | < 90 | [14] |
| Permethrin | Anopheles gambiae | 0.75 | 60 | 100 | < 90 | [15] |
Table 3: Knockdown Time (KDT) Data from WHO Tube/Cone Tests
| Insecticide | Mosquito Species | Strain | KDT50 (minutes) | KDT95 (minutes) | Reference |
| Lambda-cyhalothrin | Anopheles gambiae | Resistant | 33.51 | 84.15 | [11] |
| Lambda-cyhalothrin | Aedes aegypti | Resistant | 5.6 - 15.3 | 36.1 - 72.3 | [10] |
| Deltamethrin | Anopheles gambiae | Susceptible | < 2 | - | [14] |
| Deltamethrin | Anopheles gambiae | Resistant | 24.7 | 90.78 | [5] |
Table 4: Synergist Bioassay (PBO) Data
| Insecticide | Mosquito Species | Strain | Mortality (%) (Insecticide alone) | Mortality (%) (PBO + Insecticide) | Fold Increase in Mortality | Reference |
| Lambda-cyhalothrin | Anopheles gambiae | Resistant | 76 | 100 | 1.32 | [11] |
| Deltamethrin | Anopheles gambiae | Resistant | - | - | 2.9 | [8] |
| Permethrin | Aedes aegypti | Resistant | < 10 | 10-25 | > 2 | [16] |
Experimental Protocols
CDC Bottle Bioassay Protocol
The CDC bottle bioassay is a simple and rapid method to detect insecticide resistance.[12][17]
Materials:
-
250 ml glass Wheaton bottles
-
Technical grade this compound
-
Acetone (B3395972) (analytical grade)
-
Micropipettes and tips
-
Vortex mixer
-
Aspirator
-
Timer
-
Non-blood-fed female mosquitoes (3-5 days old) of both susceptible and resistant strains
-
10% sugar solution
Procedure:
-
Bottle Coating:
-
Prepare a stock solution of this compound in acetone. The concentration should be such that 1 ml of the solution contains the desired diagnostic dose (e.g., 12.5 µg for Anopheles).
-
Add 1 ml of the insecticide solution to each bottle. For control bottles, add 1 ml of acetone only.
-
Cap the bottles and coat the entire inner surface by rolling and inverting them.
-
Remove the caps (B75204) and let the bottles dry in a fume hood until all the acetone has evaporated.
-
-
Mosquito Exposure:
-
Introduce 20-25 non-blood-fed female mosquitoes into each bottle using an aspirator.
-
Start the timer immediately.
-
Observe the mosquitoes and record the number knocked down at regular intervals (e.g., every 10-15 minutes) for up to 2 hours or until all mosquitoes are knocked down.
-
A mosquito is considered knocked down if it can no longer stand or fly in a coordinated manner.
-
-
Data Analysis:
-
Calculate the percentage mortality at the diagnostic time (e.g., 30 minutes).
-
Mortality rates should be corrected using Abbott's formula if control mortality is between 5% and 20%. If control mortality is >20%, the assay should be repeated.
-
Interpretation:
-
98-100% mortality: Susceptible
-
90-97% mortality: Possible resistance
-
<90% mortality: Confirmed resistance[6]
-
-
WHO Tube Test Protocol
The WHO tube test is a standardized method for assessing insecticide susceptibility in adult mosquitoes.[18][19]
Materials:
-
WHO tube test kit (exposure tubes, holding tubes, slide units)
-
Insecticide-impregnated papers (with a diagnostic concentration of this compound)
-
Control papers (treated with the solvent only)
-
Aspirator
-
Timer
-
Non-blood-fed female mosquitoes (3-5 days old)
-
10% sugar solution
Procedure:
-
Preparation:
-
Label the exposure and holding tubes.
-
Line the exposure tubes with the insecticide-impregnated papers and the control tubes with control papers.
-
Line the holding tubes with clean, untreated paper.
-
-
Mosquito Exposure:
-
Introduce 20-25 non-blood-fed female mosquitoes into each holding tube using an aspirator.
-
Allow the mosquitoes to acclimatize for 1 hour.
-
Transfer the mosquitoes from the holding tubes to the exposure tubes by gently blowing.
-
Expose the mosquitoes for 1 hour. During this time, record the number of knocked-down mosquitoes at regular intervals.
-
-
Post-Exposure:
-
After 1 hour, transfer the mosquitoes back to the holding tubes.
-
Provide the mosquitoes with a 10% sugar solution.
-
Hold the mosquitoes for 24 hours at 27 ± 2°C and 75 ± 10% relative humidity.[20]
-
-
Data Analysis:
-
Record the number of dead mosquitoes after 24 hours.
-
Calculate the percentage mortality. Correct for control mortality using Abbott's formula if necessary.
-
Determine the KDT50 and KDT95 values using probit analysis.
-
Interpretation of 24-hour mortality:
-
Synergist Bioassay (PBO) Protocol
This protocol is an adaptation of the WHO tube test or CDC bottle bioassay to investigate the role of P450-mediated metabolic resistance.
Procedure (using WHO tubes):
-
Pre-exposure to Synergist:
-
Expose mosquitoes to papers impregnated with 4% PBO for 1 hour.[10]
-
A control group should be exposed to papers treated with the solvent only.
-
-
Insecticide Exposure:
-
Immediately after the PBO exposure, transfer the mosquitoes to tubes containing the this compound impregnated papers and expose for 1 hour.
-
The control group from the synergist pre-exposure should be exposed to control papers. A separate group of mosquitoes not exposed to PBO should be exposed to the insecticide as a positive control for resistance.
-
-
Post-Exposure and Data Analysis:
Mandatory Visualizations
Caption: Workflow for this compound Bioassays.
Caption: Pyrethroid Resistance Mechanisms in Mosquitoes.
References
- 1. DSpace [iris.who.int]
- 2. researchgate.net [researchgate.net]
- 3. Pyrethroid resistance in Aedes aegypti: genetic mechanisms worldwide, and recommendations for effective vector control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Pyrethroid Resistance in the Dengue Mosquito Vector, Aedes aegypti: Target Site Insensitivity, Penetration, and Metabolism | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Insecticide resistance profiles of Anopheles gambiae s.l. in Togo and genetic mechanisms involved, during 3-year survey: is there any need for resistance management? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insecticide resistance status in Anopheles gambiae (s.l.) in coastal Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptomic and proteomic analysis of pyrethroid resistance in the CKR strain of Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae s.l. populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insecticide Resistance Profiles and Synergism of Field Aedes aegypti from Indonesia | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. Susceptibility status and synergistic activity of DDT and Lambda-cyhalothrin on Anopheles gambiae and Aedes aegypti in Delta State, Nigeria | PLOS One [journals.plos.org]
- 11. Resistance of mosquitoes to Lambda-Cyhalothrin and DDT in a Niger Delta Region of Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdc.gov [cdc.gov]
- 13. Screening of insecticide resistance in Aedes aegypti populations collected from parishes in Eastern Jamaica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple-Insecticide Resistance in Anopheles gambiae Mosquitoes, Southern Côte d’Ivoire - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High level of resistance in the mosquito Anopheles gambiae to pyrethroid insecticides and reduced susceptibility to bendiocarb in north-western Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. innovationtoimpact.org [innovationtoimpact.org]
- 18. mesamalaria.org [mesamalaria.org]
- 19. iris.who.int [iris.who.int]
- 20. pacmossi.org [pacmossi.org]
Enantioselective Separation of Gamma-Cyhalothrin Isomers by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the enantioselective separation of gamma-cyhalothrin isomers using High-Performance Liquid Chromatography (HPLC). This compound, a potent synthetic pyrethroid insecticide, consists of a specific enantiomer of lambda-cyhalothrin (B1674341), which itself is a mixture of two enantiomers. Due to the differential biological activity and toxicity of these stereoisomers, their effective separation and quantification are crucial for environmental monitoring, toxicology studies, and the development of enantiomerically pure agrochemicals. This protocol details a robust method utilizing a polysaccharide-based chiral stationary phase to achieve baseline separation of the this compound (SR) isomer from its corresponding RS-isomer present in lambda-cyhalothrin.
Introduction
This compound is the most insecticidally active and toxic isomer of the four stereoisomers that comprise cyhalothrin.[1] It is specifically the (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylate (SR) isomer. Lambda-cyhalothrin is a racemic mixture of this SR-isomer and its corresponding RS-isomer.[1] Traditional chromatographic methods are often incapable of separating these enantiomers, leading to an incomplete understanding of their individual environmental fate and toxicological profiles. Chiral HPLC, employing a chiral stationary phase (CSP), is the most effective technique for such separations. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and high selectivity for the resolution of a wide range of chiral compounds, including pyrethroid insecticides.[2][3]
This application note describes a validated normal-phase HPLC method for the enantioselective separation of this compound isomers, providing the necessary parameters for researchers to replicate and adapt this method for their specific applications.
Data Presentation
The following table summarizes the quantitative data obtained from the enantioselective separation of lambda-cyhalothrin, which includes the this compound isomer.
| Isomer | Retention Time (min) | Resolution (Rs) |
| Isomer 1 | 14.819 | \multirow{2}{*}{>1.5 (Baseline Separation)} |
| Isomer 2 | 16.298 |
Note: The specific elution order of the SR (this compound) and RS isomers depends on the specific chiral stationary phase and mobile phase composition used. The provided retention times are based on a reported separation of lambda-cyhalothrin enantiomers under specific conditions and serve as a representative example.[4]
Experimental Protocols
This section provides a detailed methodology for the enantioselective separation of this compound isomers by HPLC.
Materials and Reagents
-
Standards: Analytical grade standards of this compound and lambda-cyhalothrin.
-
Solvents: HPLC grade n-hexane and isopropanol.
-
Column: A polysaccharide-based chiral stationary phase column is required. A cellulose tris-(3,5-dimethylphenylcarbamate) coated CSP, such as a Chiralcel® OD-H or a column with a similar stationary phase, is recommended.[3]
-
Typical Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector or a Mass Spectrometer (MS) for detection.
-
Chromatographic Conditions
| Parameter | Recommended Setting |
| Chiral Stationary Phase | Cellulose tris-(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane : Isopropanol (92:8, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25 °C[3] |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of lambda-cyhalothrin or this compound in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare working standard solutions at desired concentrations (e.g., 0.1 - 50 µg/mL) by serial dilution with the mobile phase.[3]
-
-
Sample Extraction (from matrices):
-
For the analysis of this compound in various matrices such as food or environmental samples, a suitable extraction and clean-up procedure is necessary prior to HPLC analysis. A commonly used method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.[1]
-
Method Validation (Brief Overview)
For quantitative analysis, the method should be validated according to standard guidelines (e.g., ICH Q2). Key validation parameters include:
-
Linearity: Assess the linearity of the detector response over a range of concentrations.
-
Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: Ensure that the method is able to separate the enantiomers from each other and from any potential interfering compounds in the sample matrix.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enantioselective separation of this compound isomers by HPLC.
Caption: Workflow for enantioselective HPLC analysis of this compound.
Logical Relationship of Method Parameters
The diagram below outlines the key parameters and their relationships in developing a successful chiral HPLC separation method.
Caption: Key parameters influencing chiral HPLC separation.
References
Application Notes & Protocols: Sample Preparation for Gamma-Cyhalothrin Analysis in Soil
Introduction
Gamma-cyhalothrin is a synthetic pyrethroid insecticide used to control a wide range of agricultural pests. Due to its potential for persistence in soil and toxicity, accurate and reliable methods for its quantification are essential for environmental monitoring and food safety. Effective sample preparation is a critical step to extract the analyte from the complex soil matrix and remove interfering substances prior to instrumental analysis. This document provides detailed protocols for established sample preparation techniques for the analysis of this compound in soil, targeted at researchers, scientists, and professionals in related fields.
Overview of Methodologies
Several methods have been successfully employed for the extraction and cleanup of this compound from soil samples. The choice of method often depends on factors such as laboratory equipment availability, desired sample throughput, and required sensitivity. The most common approaches include:
-
Conventional Solvent Extraction (Reflux/Shaking): A classic method involving extraction with an organic solvent, followed by liquid-liquid partitioning and solid-phase extraction (SPE) for cleanup.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined and widely adopted method that combines extraction and cleanup into a few simple steps, offering high throughput and good performance.[1][2][3]
The final determination is typically performed using Gas Chromatography (GC) coupled with an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS).[1][4][5][6]
Data Presentation: Comparison of Techniques
The following table summarizes the performance of various sample preparation methods for this compound analysis in soil.
| Method | Extraction Details | Cleanup Step | Analytical Technique | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Source |
| Reflux Extraction (EPA GRM043.05B) | 10g soil with 40mL acetonitrile (B52724) (reflux for 30 min) | n-hexane liquid-liquid partition, Florisil SPE | GC-MS (NCI) | Not explicitly stated, but method validated as suitable. | Not Stated | 0.001 | [4][6] |
| QuEChERS | Modified QuEChERS method | dSPE (Dispersive Solid-Phase Extraction) | GC-ECD | 88.0 - 91.4 | 0.01 | 0.05 | [1] |
| Hexane Shaking | Extracted with hexane | Not specified, likely column chromatography | GC-ECD | 89.8 - 94.7 | Not Stated | 0.002 (as detection limit) | [7] |
| Microwave-Assisted Extraction (MAE) | Dichloromethane:methanol | Stacked graphitized carbon and alumina (B75360) SPE | GC-MS | 82 - 101 (for pyrethroids in sediment) | 0.001 - 0.0026 (MDL) | Not Stated | [8] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction with SPE Cleanup (Based on EPA Method GRM043.05B)
This method is a robust and validated procedure for the determination of lambda-cyhalothrin (B1674341) (which includes the this compound isomer) in soil.[4][6]
A. Materials and Reagents
-
Soil Sample: Air-dried and sieved (<2 mm)
-
Solvents: Acetonitrile, n-hexane, toluene (B28343) (HPLC or pesticide residue grade)[4][6]
-
Reagents: Anhydrous sodium sulfate (B86663)
-
Apparatus: Reflux apparatus, round-bottom flasks, rotary evaporator, centrifuge, vortex mixer
B. Extraction Procedure
-
Weigh 10 g of a homogeneous soil subsample into a round-bottom flask.[4][6]
-
Add 40 mL of acetonitrile to the flask.[4]
-
Connect the flask to the reflux apparatus and heat the mixture under reflux for 30 minutes.[4]
-
Allow the mixture to cool to room temperature.[6]
-
Filter the extract and transfer the filtrate to a separatory funnel.
C. Liquid-Liquid Partitioning & Cleanup
-
Add an equal volume of n-hexane to the separatory funnel containing the acetonitrile extract.
-
Shake vigorously for 1-2 minutes and allow the layers to separate.
-
Discard the lower acetonitrile/water layer.
-
Pass the upper n-hexane layer through anhydrous sodium sulfate to remove residual water.
D. Solid-Phase Extraction (SPE) Cleanup
-
Condition a Florisil SPE cartridge according to the manufacturer's instructions, typically using n-hexane.
-
Load the n-hexane extract onto the conditioned cartridge.
-
Elute the cartridge with an appropriate solvent mixture (e.g., dichloromethane/hexane) to recover the this compound.[6]
-
Collect the eluate.
E. Final Concentration
-
Evaporate the collected eluate to dryness using a rotary evaporator or a gentle stream of nitrogen.[4][6]
-
Reconstitute the residue in a known volume of toluene (e.g., 1 mL) for analysis.[4][6]
-
Transfer the final extract to an autosampler vial for GC-MS analysis.[6]
Protocol 2: QuEChERS Method
This protocol is a modified version of the widely used QuEChERS method, adapted for soil matrices.[1][2] It is significantly faster than conventional methods.
A. Materials and Reagents
-
Soil Sample: Air-dried and sieved (<2 mm), or with known moisture content. For dry soil, it may be necessary to add water to hydrate (B1144303) the sample before extraction.[2]
-
Solvents: Acetonitrile (HPLC or pesticide residue grade)
-
QuEChERS Salts: Magnesium sulfate (MgSO₄), sodium acetate (B1210297) (NaOAc) or sodium chloride (NaCl) and citrate (B86180) buffers. Pre-weighed salt packets are commercially available.
-
dSPE Sorbents: Primary secondary amine (PSA), C18. Pre-filled dSPE tubes are commercially available.
-
Apparatus: 50 mL and 2 mL centrifuge tubes, centrifuge, vortex mixer.
B. Extraction Procedure
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.[2] (If the soil is very dry, add a specific amount of water and allow it to hydrate for ~30 minutes[2]).
-
Add 10 mL of acetonitrile to the tube.[2]
-
Vortex or shake vigorously for 1-5 minutes to ensure thorough mixing and extraction.[2]
-
Add the QuEChERS extraction salts (e.g., MgSO₄ and NaOAc/NaCl).[9]
-
Immediately shake the tube vigorously for at least 1 minute to prevent the agglomeration of salts and ensure proper partitioning.
-
Centrifuge the tube for 5 minutes at ≥3000 rcf.[2]
C. Dispersive SPE (dSPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL dSPE tube containing MgSO₄, PSA, and C18.[2]
-
Vortex the dSPE tube for 30-60 seconds.
-
Centrifuge for 2 minutes at high rcf (e.g., ≥5000).[2]
-
The resulting supernatant is the final, cleaned extract.
D. Final Preparation
-
Carefully transfer the cleaned supernatant into an autosampler vial.
-
The sample is now ready for GC-ECD or GC-MS/MS analysis.
Visualized Workflows
Caption: Workflow for conventional extraction of this compound from soil.
Caption: Streamlined QuEChERS workflow for this compound analysis in soil.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. weber.hu [weber.hu]
- 4. epa.gov [epa.gov]
- 5. Cyhalothrin (EHC 99, 1990) [inchem.org]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols: Gamma-Cyhalothrin in Integrated Pest Management (IPM)
Introduction
Gamma-cyhalothrin is a broad-spectrum, third-generation synthetic pyrethroid insecticide.[1][2] It is the most biologically active single isomer of lambda-cyhalothrin, which allows for significantly lower application rates while maintaining high efficacy.[2][3][4] As a non-systemic insecticide, it acts on pests through contact and ingestion, providing rapid knockdown and a moderate residual effect.[5][6] These characteristics make this compound a valuable tool in Integrated Pest Management (IPM) programs when used judiciously. IPM strategies aim to minimize pest-associated risks by combining various control tactics, including biological, cultural, physical, and chemical methods.[7][8] The integration of this compound into IPM requires a thorough understanding of its properties, application protocols, and strategies to mitigate potential non-target effects and insecticide resistance.[9][10]
These notes provide researchers, scientists, and drug development professionals with detailed information on the application of this compound within an IPM framework, including its mechanism of action, target pests, resistance management strategies, and key experimental protocols.
Mechanism of Action
This compound, like other pyrethroids, is a neurotoxin that targets the insect's nervous system.[2][11] Its primary mode of action is the modulation of voltage-gated sodium channels in the axons of nerve cells.[2][12] It binds to the sodium channels, preventing them from closing after activation.[2] This leads to a prolonged influx of sodium ions, causing uncontrolled and repetitive nerve firing.[11] The resulting hyperexcitation of the nervous system leads to paralysis ("knockdown") and, ultimately, the death of the insect.[2][5]
Spectrum of Activity and Target Applications
This compound is effective against a wide range of chewing and sucking insect pests across various agricultural and non-agricultural settings.[1][12] Its use is prominent in controlling pests in crops such as cereals, cotton, corn, potatoes, and vegetables.[2][5]
Table 1: Efficacy and Application Rates of this compound Against Key Pests
| Target Pest | Crop/Setting | Typical Application Rate (g a.i./ha) | Efficacy Notes |
|---|---|---|---|
| Common Cutworm (Agrotis infusa) | Oats, Rye, Triticale | 1.5 - 2.25 | Apply at the first sign of infestation, before larvae exceed 10 mm in length. Use higher rates for larger larvae. |
| Northern Armyworm (Mythimna separata) | Oats, Rye, Triticale | 4.5 | Apply before "head lopping" occurs when larval numbers exceed economic thresholds. |
| Aphids, Caterpillars, Leafhoppers | Various Agricultural Crops | Varies by pest and crop | Provides broad-spectrum control.[12] |
| Mosquitoes, Ants, Fleas, Ticks | Residential, Public Health | Varies by formulation | Effective for rapid knockdown in outdoor settings.[5][12] |
| Litter Beetles (Alphitobius diaperinus) | Poultry Housing | Varies by formulation | Effective against both adult and immature stages.[3] |
Integration into IPM Programs
The successful use of this compound in IPM hinges on strategic application and robust resistance management.
Principles of Application
-
Monitoring and Thresholds: Application should not be calendar-based but triggered by pest monitoring that indicates populations have reached or exceeded established economic thresholds.[8][9]
-
Targeted Application: Use application methods that maximize exposure to the target pest while minimizing contact with non-target organisms and the environment. This includes considering the time of day for application to avoid foraging beneficial insects like bees.[13]
-
Rotation of Modes of Action (MoA): To delay the development of resistance, this compound (IRAC Group 3A) must be rotated with insecticides from different MoA groups.[10][14] Avoid using insecticides from the same MoA group on consecutive pest generations.[14]
Resistance Management Strategy
A "window" strategy is recommended to manage resistance. This involves using a specific MoA for a defined period (the "window"), followed by a switch to a different MoA for the next window.[14]
References
- 1. This compound (Ref: DE 225) [sitem.herts.ac.uk]
- 2. Cyhalothrin - Wikipedia [en.wikipedia.org]
- 3. docs.diypestcontrol.com [docs.diypestcontrol.com]
- 4. diypestcontrol.com [diypestcontrol.com]
- 5. pomais.com [pomais.com]
- 6. Cyhalothrin (EHC 99, 1990) [inchem.org]
- 7. epa.gov [epa.gov]
- 8. Suggestions for Managing Insecticide Resistance in the Greenhouse | Greenhouse Horticulture [greenhouse.cornell.edu]
- 9. nwlivestock.com.au [nwlivestock.com.au]
- 10. irac-online.org [irac-online.org]
- 11. cales.arizona.edu [cales.arizona.edu]
- 12. pomais.com [pomais.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. croplife.org.au [croplife.org.au]
Application Notes and Protocols for Gamma-Cyhalothrin Analytical Standards in Residue Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-cyhalothrin is a potent synthetic pyrethroid insecticide used to control a wide range of agricultural pests.[1] As a single, resolved isomer of lambda-cyhalothrin (B1674341), its use necessitates robust and sensitive analytical methods for the determination of its residues in various matrices to ensure food safety and compliance with regulatory limits.[2][3] These application notes provide detailed protocols for the residue analysis of this compound, leveraging analytical standards for accurate quantification. The methodologies described are based on widely accepted techniques such as Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation, followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis.
It is important to note that for regulatory monitoring, the residue definition often includes the sum of this compound and its other isomers, collectively referred to as lambda-cyhalothrin.[4] However, enantioselective methods are available to specifically quantify this compound, which is crucial for risk assessment due to its higher toxicity.[3][5]
Experimental Protocols
Scope and Applicability
The protocols outlined below are applicable to the determination of this compound residues in a variety of food matrices, including fruits, vegetables, cereals, and oilseeds.[4][5][6] The standard limit of quantification (LOQ) achievable with these methods is typically 0.01 mg/kg.[4][6]
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (HPLC grade), n-Hexane (Residue grade), Acetone (B3395972) (Residue grade), Methanol (B129727) (HPLC grade)
-
Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Sodium acetate (B1210297) anhydrous
-
Sorbents for dispersive Solid Phase Extraction (d-SPE): Primary secondary amine (PSA), C18, Graphitized carbon black (GCB)
-
Standards: Certified this compound analytical standard, lambda-cyhalothrin analytical standard, and appropriate internal standards.
-
Other: Deionized water, ceramic homogenizers, centrifuge tubes (15 mL and 50 mL), membrane filters (0.22 µm).
Sample Preparation and Extraction: QuEChERS Method
The QuEChERS method is a widely adopted, streamlined approach for pesticide residue analysis in food matrices.[4][5][7]
Protocol:
-
Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add an appropriate amount of deionized water to rehydrate.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl or sodium acetate).
-
Cap the tube and shake vigorously for 1 minute. A high-speed dispersing device can be used.[8]
-
-
Centrifugation: Centrifuge the tube at ≥ 3000 xg for 5 minutes.[8] The resulting upper layer is the acetonitrile extract containing the pesticide residues.
Dispersive Solid Phase Extraction (d-SPE) Cleanup
The cleanup step is crucial for removing interfering matrix components.
Protocol:
-
Transfer an aliquot (e.g., 6 mL) of the supernatant from the extraction step into a 15 mL centrifuge tube containing the appropriate d-SPE sorbents. The choice of sorbents depends on the matrix:
-
General Fruits and Vegetables: MgSO₄ and PSA.
-
Samples with Pigments (e.g., lettuce): MgSO₄, PSA, and GCB.
-
Samples with Fats and Waxes: MgSO₄, PSA, and C18.
-
-
Vortex the tube for 1 minute.
-
Centrifuge at ≥ 3000 xg for 5 minutes.
-
The cleaned supernatant is now ready for instrumental analysis.
Instrumental Analysis
The final determination of this compound residues is performed using either GC-MS/MS or LC-MS/MS.[4][5][9]
5.1. GC-MS/MS Analysis
Sample Preparation for GC-MS/MS:
-
Take an aliquot of the cleaned extract and evaporate it to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent, such as a mixture of acetone and n-hexane (1:1, v/v).[8]
Typical GC-MS/MS Conditions:
| Parameter | Setting |
| Column | DB-5MS UI or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)[8] |
| Injector Temperature | 280°C[8] |
| Injection Mode | Splitless[8] |
| Oven Program | Initial 60°C (hold 1 min), ramp at 40°C/min to 170°C, then ramp at 10°C/min to 310°C (hold 2.25 min)[8] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[8] |
| Ion Source | Electron Ionization (EI)[8] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
5.2. LC-MS/MS Analysis (including Enantioselective Method)
Sample Preparation for LC-MS/MS:
-
Take an aliquot of the cleaned extract and evaporate it to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in methanol or an appropriate mobile phase.[8]
Typical LC-MS/MS Conditions (for achiral separation):
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 10 cm, 1.6 µm)[8] |
| Mobile Phase | Gradient of water and methanol/acetonitrile with additives like formic acid or ammonium (B1175870) acetate |
| Flow Rate | 0.3 mL/min[8] |
| Injection Volume | 5 µL[8] |
| Ion Source | Electrospray Ionization (ESI), positive mode[8] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
For Enantioselective Analysis: A chiral column, such as a cellulose-based stationary phase, is required to separate the this compound (SR-isomer) from the RS-isomer present in lambda-cyhalothrin.[3][5]
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of this compound in various food matrices.
| Matrix | Method | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Cucumber | QuEChERS, Chiral LC-MS/MS | 0.01 | Satisfactory | Not Specified | [5] |
| Orange Juice | QuEChERS, Chiral LC-MS/MS | 0.01 | Satisfactory | Not Specified | [5] |
| Wheat Flour | QuEChERS, Chiral LC-MS/MS | 0.01 | Satisfactory | Not Specified | [5] |
| Infant Formula | QuEChERS, Chiral LC-MS/MS | 0.0036 | Satisfactory | Not Specified | [5] |
| Sunflower Seed Oil | QuOil, Chiral LC-MS/MS | Not Specified | Satisfactory | Not Specified | [5] |
| Plant & Animal Matrices | Various (GC/MS, LC/MS) | 0.01 | Satisfactory | <20 | [4][6][7] |
| Apple, Lettuce | QuEChERS, UFLC-ESI-Q-TOF | 0.005 - 0.02 | 70-120 | <20 | [7] |
Visualized Workflow and Logical Relationships
Caption: Workflow for this compound Residue Analysis.
Conclusion
The use of certified this compound analytical standards is fundamental for the accurate and precise determination of its residues in diverse matrices. The combination of QuEChERS sample preparation with advanced chromatographic techniques like GC-MS/MS and LC-MS/MS provides a reliable framework for routine monitoring and regulatory compliance. For specific risk assessments, enantioselective LC-MS/MS methods are essential to differentiate and quantify the more toxic this compound isomer. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the field of pesticide residue analysis.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Review of the existing maximum residue levels for gamma‐cyhalothrin according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EURL | Single Residue Methods | Enantioselective Analysis of Lambda- and this compound [eurl-pesticides.eu]
- 6. fao.org [fao.org]
- 7. Multi-pesticide residue analysis by high resolution mass spectrometry in complementary matrices: wheat flour, lettuce and apple samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. fda.gov.tw [fda.gov.tw]
- 9. agilent.com [agilent.com]
Formulation of Gamma-Cyhalothrin for Vector Control in Public Health: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-cyhalothrin, a third-generation pyrethroid insecticide, is a potent synthetic derivative of pyrethrin, a natural insecticide found in chrysanthemums. As a stereoisomer of lambda-cyhalothrin (B1674341), this compound exhibits increased insecticidal activity, making it a valuable active ingredient in formulations for public health vector control programs.[1] Its primary mode of action is the disruption of the nervous system of insects by targeting the sodium channels in their nerve cells.[1] This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound for the control of disease vectors, primarily mosquitoes.
Disclaimer: While this document focuses on this compound, much of the publicly available data on efficacy and residual activity in vector control settings is for the closely related pyrethroid, lambda-cyhalothrin. The provided data tables and some procedural details will, therefore, reference lambda-cyhalothrin as a proxy, and this should be noted when designing specific studies for this compound.
Formulation Types for Vector Control
This compound is typically formulated for Indoor Residual Spraying (IRS) and other vector control applications. The choice of formulation is critical as it influences the bioavailability, residual efficacy, and safety of the insecticide. Common formulations include:
-
Capsule Suspension (CS): This formulation consists of the active ingredient encapsulated in a polymer shell, suspended in water.[1][2] CS formulations offer several advantages, including reduced exposure risk for applicators, improved residual activity on porous surfaces, and a slower release of the active ingredient.[2]
-
Wettable Powder (WP): A dry formulation containing the active ingredient, a wetting agent, and a carrier. It is mixed with water to form a suspension for spraying.
Data Presentation: Efficacy and Residual Activity of Cyhalothrin Formulations
The following tables summarize quantitative data from studies on lambda-cyhalothrin, which can serve as a reference for expected performance of this compound formulations.
Table 1: Efficacy of Lambda-Cyhalothrin Formulations against Malaria Vectors
| Formulation Type | Target Vector | Application Dosage (mg a.i./m²) | Bioassay Method | Mosquito Mortality Rate (%) (24h post-exposure) | Reference |
| 10% Capsule Suspension (CS) | Anopheles gambiae | 20 | WHO Cone Bioassay | >80 | [3] |
| 10% Capsule Suspension (CS) | Anopheles funestus | 30 | Experimental Hut Trial | 58 | [4] |
| 10% Wettable Powder (WP) | Anopheles funestus | 20 | Experimental Hut Trial | 37 | [4] |
| 10% Wettable Powder (WP) | Anopheles funestus | 30 | Experimental Hut Trial | 47 | [4] |
| 10% Capsule Suspension (CS) | Anopheles stephensi | Not specified | Laboratory Cone Bioassay | >80 (up to 300 days) | [5] |
Table 2: Residual Efficacy of Lambda-Cyhalothrin Formulations on Different Surfaces
| Formulation Type | Application Dosage (mg a.i./m²) | Surface Type | Duration of Efficacy (>80% mortality) | Reference |
| Capsule Suspension (CS) | 20-25 | Wood | 10 weeks (P. papatasi), 12 weeks (Cx. pipiens) | [1] |
| Capsule Suspension (CS) | 20-25 | Cement | >152 days (An. gambiae) | [3] |
| Capsule Suspension (CS) | 20-25 | Mud | >152 days (An. gambiae) | [3] |
| Capsule Suspension (CS) | 20-25 | Galvanized Iron | >152 days (An. gambiae) | [3] |
| Wettable Powder (WP) | 30 | Cement (distemper coated) | 14 weeks | [6] |
| Wettable Powder (WP) | 30 | Mud (lime coated) | 11 weeks | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established guidelines from the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC).
Protocol 1: Preparation of Insecticide Formulations for Laboratory Bioassays
Objective: To prepare accurate dilutions of this compound formulations for use in laboratory-based bioassays such as the WHO cone bioassay and the CDC bottle bioassay.
Materials:
-
Technical grade this compound or a commercial formulation (e.g., CS, WP)
-
Acetone (B3395972) (for bottle bioassays) or a suitable solvent as per formulation specifications
-
Distilled water
-
Glass bottles (250 ml Wheaton bottles for CDC bioassay)
-
Glass or stainless steel stirring rods
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Analytical balance
-
Magnetic stirrer and stir bars
Procedure for Wettable Powder (WP) Suspension:
-
Calculate the required amount of WP formulation to achieve the target concentration (e.g., mg a.i./m² for surface treatment).
-
Weigh the calculated amount of WP powder using an analytical balance.
-
Create a slurry by adding a small amount of distilled water to the powder and mixing until a smooth paste is formed.
-
Gradually add the remaining volume of distilled water while continuously stirring to ensure a homogenous suspension.
-
For surface treatments in cone bioassays, apply a known volume of the suspension evenly to the test surface (e.g., filter paper, wood, cement block) to achieve the target dosage.
Procedure for Capsule Suspension (CS) Dilution:
-
Thoroughly shake the CS formulation to ensure homogeneity.
-
Calculate the volume of CS concentrate needed to prepare the desired final concentration and volume.
-
Add the calculated volume of CS concentrate to a volumetric flask.
-
Add distilled water to the flask, filling it to the mark.
-
Stopper the flask and invert it several times to ensure thorough mixing.
Procedure for Preparing Insecticide-Coated Bottles (CDC Bottle Bioassay):
-
Prepare a stock solution of technical grade this compound in acetone.
-
From the stock solution, prepare serial dilutions to determine the diagnostic dose and time. The diagnostic dose is the concentration that kills 100% of susceptible mosquitoes within a specific time.[7]
-
Pipette 1 ml of the desired insecticide-acetone solution into a 250 ml Wheaton bottle.
-
Cap the bottle and roll it on a flat surface, ensuring the entire inner surface is coated.
-
Remove the cap and let the bottle roll until all the acetone has evaporated.
-
Leave the bottles in a fume hood for at least one hour to ensure complete evaporation of the solvent.
-
Use the bottles for bioassays within 24 hours of coating.
Protocol 2: WHO Cone Bioassay for Residual Efficacy
Objective: To assess the residual efficacy of an insecticide formulation on a treated surface.[8][9]
Materials:
-
WHO plastic cones
-
Treated surfaces (e.g., filter paper, wood, cement, mud)
-
Aspirator
-
Holding cups with netting
-
Sugar solution (10%)
-
Female mosquitoes (2-5 days old, non-blood-fed) of a susceptible strain (e.g., Anopheles gambiae s.s. Kisumu)
-
Timer
-
Incubator or environmental chamber (27 ± 2°C, 80 ± 10% RH)
Procedure:
-
Fix the WHO cones onto the treated surface.
-
Using an aspirator, introduce 5-10 female mosquitoes into each cone.
-
Expose the mosquitoes to the treated surface for a standard duration (e.g., 30 minutes).
-
After the exposure period, carefully remove the mosquitoes from the cones using the aspirator and transfer them to clean holding cups.
-
Provide the mosquitoes with a 10% sugar solution.
-
Record knockdown at 60 minutes post-exposure.
-
Hold the mosquitoes for 24 hours under controlled conditions (27 ± 2°C and 80 ± 10% RH).
-
Record mortality at 24 hours post-exposure.
-
Include a control group exposed to an untreated surface in each set of experiments.
-
If mortality in the control group is between 5% and 20%, correct the observed mortality using Abbott's formula: Corrected Mortality (%) = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100
-
If control mortality exceeds 20%, the test is considered invalid and should be repeated.
Protocol 3: CDC Bottle Bioassay for Insecticide Resistance Monitoring
Objective: To rapidly detect insecticide resistance in a mosquito population.[5][10][11]
Materials:
-
Insecticide-coated 250 ml Wheaton bottles (prepared as in Protocol 1)
-
Uncoated control bottles (coated with 1 ml of acetone only)
-
Aspirator
-
Mosquitoes to be tested (non-blood-fed females)
-
Timer
Procedure:
-
Introduce 20-25 mosquitoes into each insecticide-coated bottle.
-
Simultaneously, introduce a similar number of mosquitoes from the same population into the control bottles.
-
Start the timer immediately.
-
Record the number of dead or moribund (unable to stand) mosquitoes at regular intervals (e.g., every 15 minutes) until all mosquitoes in the test bottle are dead or a predetermined diagnostic time is reached.
-
If any mosquitoes in the control bottle die, the test is invalid.
-
Resistance is suspected if the mortality rate is less than 98% at the diagnostic time.
Mandatory Visualizations
Caption: Workflow for WHO Cone Bioassay.
Caption: Workflow for CDC Bottle Bioassay.
Caption: Pyrethroid Mode of Action.
References
- 1. Residual Efficacy of Insecticides Sprayed on Different Types of Surfaces Against Leishmaniasis and Filariasis Vectors in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icup.org.uk [icup.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fs.usda.gov [fs.usda.gov]
- 8. Preparation, Characterization, and Bioactivity Evaluation of Lambda-Cyhalothrin Microcapsules for Slow-Controlled Release System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lhyn-oss.oss-cn-beijing.aliyuncs.com [lhyn-oss.oss-cn-beijing.aliyuncs.com]
- 10. researchgate.net [researchgate.net]
- 11. Indoor Residual Spraying in Combination with Insecticide-Treated Nets Compared to Insecticide-Treated Nets Alone for Protection against Malaria: A Cluster Randomised Trial in Tanzania | PLOS Medicine [journals.plos.org]
Application Notes and Protocols: Methodology for Assessing Gamma-Cyhalothrin Efficacy on Specific Insect Pests
Introduction
Gamma-cyhalothrin is a potent, broad-spectrum synthetic pyrethroid insecticide used to control a wide range of agricultural and public health pests.[1][2][3] As a member of the pyrethroid family, its mode of action targets the nervous system of insects, offering rapid knockdown and subsequent mortality.[3][4] The efficacy of this compound is attributed to its specific isomeric form, which is considered the most insecticidally active component of cyhalothrin.[1][3] These application notes provide detailed methodologies and protocols for researchers and scientists to accurately assess the efficacy of this compound against specific insect pests in a laboratory setting.
Mode of Action: Disruption of a New Impulse
This compound, like other pyrethroids, acts as a fast-acting axonic excitotoxin.[3] Its primary target is the voltage-gated sodium channels located in the axonal membranes of an insect's nervous system.[3] The insecticide binds to the sodium channels, preventing their closure after activation.[3] This disruption leads to a continuous influx of sodium ions, causing uncontrolled nerve impulses, hyperexcitation, paralysis, and ultimately, the death of the insect.[3][4]
Caption: Mode of action of this compound on insect neuron sodium channels.
Experimental Design and Workflow
A standardized workflow is critical for obtaining reproducible and comparable results in insecticide efficacy testing. The process begins with the selection and rearing of a susceptible insect strain and culminates in the statistical analysis of mortality and knockdown data to determine key toxicological endpoints like LC50 or LD50.
Caption: General experimental workflow for assessing insecticide efficacy.
Data Presentation: Summary of Bioassay Methodologies
Several bioassay methods can be employed to evaluate insecticide toxicity, each with specific applications and advantages.[5][6] The choice of method depends on the target insect, the insecticide's mode of action, and the specific research question.
| Bioassay Method | Description | Primary Endpoint | Commonly Used For | Advantages | Limitations |
| Topical Application | A precise, measured droplet of insecticide in a solvent (e.g., acetone) is applied directly to the insect's body, typically the thorax.[5][7] | LD50 (Lethal Dose, 50%) | Determining intrinsic toxicity, resistance monitoring. | High precision and replicability, minimizes variation in exposure.[8] | Labor-intensive, slow-throughput, not representative of field exposure.[8] |
| Residual/Contact (Film Method) | The inner surface of a container (e.g., petri dish, glass vial) is coated with a known concentration of the insecticide.[5][7] Insects are then introduced to the treated surface. | LC50 (Lethal Concentration, 50%), Knockdown Time | Efficacy of residual sprays, treated surfaces, resistance monitoring. | Simulates field contact exposure, suitable for a wide range of crawling insects. | Exposure can be heterogeneous among individuals. |
| WHO Cone Bioassay | Standardized cone is used to confine insects (typically mosquitoes) to a specific area of an insecticide-treated surface (e.g., bed net) for a fixed time.[9] | % Mortality, % Knockdown | Evaluating insecticide-treated nets (ITNs) and indoor residual spraying (IRS). | Standardized WHO protocol, relevant for public health vectors. | Specific to treated surfaces, results may vary with surface type. |
| Fumigation | Insects are placed in a sealed container into which the insecticide is introduced as a vapor or gas.[7] | LCt50 (Concentration x Time) | Stored product pests, insects in enclosed spaces. | Relevant for volatile insecticides. | Requires specialized equipment (fumigation chambers). |
Experimental Protocols
The following are detailed protocols for common bioassays used to assess the efficacy of this compound.
Protocol 1: Topical Application Bioassay
Objective: To determine the dose of this compound that is lethal to 50% of the test population (LD50).
1. Materials:
-
Technical grade this compound
-
Acetone (B3395972) (or other suitable volatile solvent)
-
Micro-applicator (manual or motor-driven)
-
Glass syringes (10 µL, 50 µL)
-
Test insects (uniform in age, weight, and stage, e.g., third-instar larvae)
-
Ventilated holding containers (e.g., petri dishes with lids)
-
Food source and water for holding period
-
CO2 source for anesthetizing insects
-
Vortex mixer
-
Precision balance
-
Personal Protective Equipment (PPE): gloves, lab coat, safety goggles.[10]
2. Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound in acetone (e.g., 1000 µg/mL), adjusting for the purity of the technical grade material.[10]
-
Perform serial dilutions from the stock solution to create a range of at least 5-6 test concentrations expected to cause between 10% and 90% mortality.
-
Prepare a solvent-only control (acetone).
3. Procedure:
-
Lightly anesthetize a batch of insects with CO2 to immobilize them.
-
Using the micro-applicator, apply a small, precise droplet (e.g., 0.5-1.0 µL) of a test solution to the dorsal thorax of each insect.[5][7]
-
Treat at least 3-4 replicates of 10-20 insects for each concentration and the control.
-
Place the treated insects into clean, ventilated holding containers with access to food and water.
-
Hold the insects under controlled conditions (e.g., 27 ± 2 °C, 75 ± 10% relative humidity, 12:12 light:dark cycle).[8][9]
4. Data Collection and Analysis:
-
Record insect mortality at 24, 48, and 72 hours post-application.[11] An insect is considered dead if it is immobile and shows no signs of life, even when prodded.
-
Correct for control mortality using Abbott's formula if mortality in the control group is >5% but <20%. If control mortality exceeds 20%, the assay should be repeated.
-
Abbott's Formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] x 100
-
-
Analyze the dose-response data using probit analysis to calculate the LD50 value and its 95% confidence intervals.
Protocol 2: Residual Contact (Vial) Bioassay
Objective: To determine the concentration of this compound on a surface that is lethal to 50% of the test population (LC50).
1. Materials:
-
Technical grade this compound
-
Acetone
-
20 mL glass scintillation vials
-
Pipettes
-
Vial rotator or hot dog roller (heating element off).[10]
-
Test insects (active, mobile pests like aphids, ants, or beetles)
-
Ventilated caps (B75204) for vials
-
Personal Protective Equipment (PPE).
2. Preparation of Vials:
-
Prepare a stock solution and a series of 5-6 dilutions of this compound in acetone.
-
Pipette 0.5 mL of a test solution into a glass vial.[10] Prepare a control set with acetone only.
-
Cap the vials and place them on a rotator at a low speed to ensure an even coating of the inner surface as the solvent evaporates.[10]
-
Once dry, uncap the vials and leave them in a fume hood for at least 1-2 hours to ensure all solvent has evaporated.
3. Procedure:
-
Introduce a known number of insects (e.g., 10-20) into each treated and control vial.
-
Use at least 3-4 replicate vials for each concentration.
-
Cap the vials with ventilated lids.
-
Hold the vials under controlled environmental conditions.
4. Data Collection and Analysis:
-
Record insect mortality at various time points (e.g., 1, 4, 8, 24 hours).
-
Correct for control mortality using Abbott's formula.
-
Perform probit analysis on the 24-hour mortality data to determine the LC50 value.
Quantitative Data Summary and Dose-Response Relationship
The primary output of these bioassays is quantitative data that establishes a dose-response relationship. As the concentration or dose of this compound increases, the observed response (mortality) in the insect population also increases.
Caption: Logical relationship between dose, exposure, and observed response.
Example Data Collection Table (Residual Vial Bioassay)
| Concentration (µ g/vial ) | Replicate | No. of Insects | No. Dead at 24h | % Mortality |
| 0 (Control) | 1 | 20 | 0 | 0 |
| 0 (Control) | 2 | 20 | 1 | 5 |
| 0 (Control) | 3 | 20 | 0 | 0 |
| 0.01 | 1 | 20 | 2 | 10 |
| 0.01 | 2 | 20 | 3 | 15 |
| 0.01 | 3 | 20 | 2 | 10 |
| 0.05 | 1 | 20 | 9 | 45 |
| 0.05 | 2 | 20 | 11 | 55 |
| 0.05 | 3 | 20 | 10 | 50 |
| 0.10 | 1 | 20 | 17 | 85 |
| 0.10 | 2 | 20 | 18 | 90 |
| 0.10 | 3 | 20 | 19 | 95 |
| 0.25 | 1 | 20 | 20 | 100 |
| 0.25 | 2 | 20 | 20 | 100 |
| 0.25 | 3 | 20 | 20 | 100 |
Example Efficacy Data Summary
This table presents hypothetical efficacy data for this compound against common insect pests, as would be determined from the protocols above.
| Insect Pest | Life Stage | Bioassay Method | Endpoint | Value |
| Soybean Aphid (Aphis glycines) | Adult | Residual Vial | LC50 (24h) | 0.04 µ g/vial |
| Corn Earworm (Helicoverpa zea) | 3rd Instar Larva | Topical Application | LD50 (48h) | 0.08 µ g/larva |
| Southern House Mosquito (Culex quinquefasciatus) | Adult Female | WHO Cone | % Mortality (24h) | 98% (at standard rate) |
| German Cockroach (Blattella germanica) | Adult Male | Residual Jar | KT50 (Knockdown) | 15 minutes (at 0.1 µg/cm²) |
References
- 1. This compound (Ref: DE 225) [sitem.herts.ac.uk]
- 2. pomais.com [pomais.com]
- 3. Cyhalothrin - Wikipedia [en.wikipedia.org]
- 4. pomais.com [pomais.com]
- 5. journals.rdagriculture.in [journals.rdagriculture.in]
- 6. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations [zenodo.org]
- 7. entomoljournal.com [entomoljournal.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. innovationtoimpact.org [innovationtoimpact.org]
- 10. youtube.com [youtube.com]
- 11. Influence of testing modality on bioefficacy for the evaluation of Interceptor® G2 mosquito nets to combat malaria mosquitoes in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GC-MS vs. LC-MS/MS for the Detection of Gamma-Cyhalothrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-cyhalothrin is a broad-spectrum synthetic pyrethroid insecticide used in agriculture to control a wide range of pests. Due to its potential impact on human health and the environment, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices, including food, water, and biological samples. This document provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. Included are comprehensive experimental protocols and a comparative analysis of their performance.
Comparative Analysis: GC-MS/MS vs. LC-MS/MS
Both GC-MS/MS and LC-MS/MS are highly selective and sensitive techniques suitable for the trace-level analysis of this compound. The choice between the two often depends on the sample matrix, the required level of sensitivity, and the specific isomers of interest.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like pyrethroids.[1] Due to the non-polar nature of this compound, it is well-suited for GC analysis. The use of tandem mass spectrometry (MS/MS) enhances selectivity and reduces matrix interference, leading to lower detection limits.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, particularly for its ability to analyze a broader range of compounds, including those that are thermally labile or less volatile. A significant advantage of LC-MS/MS in the context of cyhalothrin (B162358) is its capability for chiral separation, allowing for the specific analysis of the most toxicologically relevant isomer, this compound (the SR-isomer), from other isomers of lambda-cyhalothrin (B1674341).[2][3]
Quantitative Data Summary
The following table summarizes typical performance metrics for the detection of lambda-cyhalothrin (which includes this compound) using GC-MS/MS and LC-MS/MS. Data has been compiled from various sources analyzing pyrethroids in different matrices.
| Parameter | GC-MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.2 - 6.0 ng/L (water)[4]; 0.002 mg/kg (herbal medicines)[5] | 0.4 - 6.0 ng/L (water)[6]; 0.0005 - 0.05 mg/kg (sludge)[7] |
| Limit of Quantification (LOQ) | 1.0 - 2.6 µg/kg (sediment)[4]; 0.01 mg/kg (herbal medicines)[5] | 0.01 mg/kg (various foods)[2]; 0.05 - 0.1 mg/kg (sludge)[7] |
| Recovery | 82 - 101% (sediment)[4]; 70 - 120% (herbal medicines)[5] | >70% (water)[6]; 71 - 120% (sludge)[7] |
| Linearity (R²) | >0.99[8] | >0.99[7] |
Experimental Protocols
A widely adopted and effective sample preparation method for pesticide residue analysis in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[8][9]
QuEChERS Sample Preparation Protocol (Adapted for Fruits and Vegetables)
This protocol is a generic guideline and may require optimization based on the specific matrix.
1.1. Sample Homogenization:
-
Weigh 10-15 g of a representative portion of the fruit or vegetable sample into a blender.
-
Homogenize the sample until a uniform consistency is achieved. For dry samples, add a specific amount of water to rehydrate before homogenization.[10]
1.2. Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) (ACN).
-
Add the appropriate QuEChERS extraction salt packet (e.g., AOAC or EN method salts). The EN 15662 method uses 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, and 0.5 g Na₂HCitrate sesquihydrate.[10]
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
1.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube.
-
The dSPE tube typically contains anhydrous MgSO₄ to remove excess water and a sorbent like Primary Secondary Amine (PSA) to remove organic acids, sugars, and fatty acids. For pigmented samples, Graphitized Carbon Black (GCB) may be included, but it should be used with caution as it can adsorb planar pesticides like some pyrethroids.[1]
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 2 minutes.
-
The resulting supernatant is ready for analysis by either GC-MS/MS or LC-MS/MS.
GC-MS/MS Protocol for this compound
2.1. Instrumentation:
-
Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS).
2.2. GC Conditions:
-
Column: A low-polarity capillary column such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent is commonly used.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection: 1-2 µL in splitless mode.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 70-90 °C, hold for 1-2 minutes.
-
Ramp to 180-200 °C at 20-25 °C/min.
-
Ramp to 280-300 °C at 5-10 °C/min, hold for 5-10 minutes.
-
2.3. MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230-280 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for Lambda-Cyhalothrin (including this compound):
LC-MS/MS Protocol for this compound
3.1. Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
3.2. LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for general analysis. For chiral separation of this compound, a specialized chiral column (e.g., cellulose-based) is required.[3]
-
Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, both containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid to enhance ionization.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
3.3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters: Capillary voltage, desolvation gas flow, and source temperature should be optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for Lambda/Gamma-Cyhalothrin:
Visualization of Experimental Workflows
Caption: General workflow for this compound analysis.
Caption: Key considerations for method selection.
Conclusion
Both GC-MS/MS and LC-MS/MS are highly effective for the detection and quantification of this compound. GC-MS/MS is a reliable and robust method for the analysis of this semi-volatile pesticide. However, LC-MS/MS offers greater versatility and the significant advantage of being able to perform chiral separations to specifically quantify the this compound isomer. The choice of method will ultimately be guided by the specific analytical requirements, including the need for isomer-specific data, the nature of the sample matrix, and the available instrumentation. The provided protocols offer a solid foundation for developing and validating a robust analytical method for this compound.
References
- 1. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EURL | Single Residue Methods | Enantioselective Analysis of Lambda- and this compound [eurl-pesticides.eu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Targeted Multiresidue Method for the Analysis of Different Classes of Pesticides in Agro-Food Industrial Sludge by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. hpst.cz [hpst.cz]
Application Notes and Protocols for the Stability of Gamma-Cyhalothrin in Various Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-cyhalothrin is a synthetic pyrethroid insecticide valued for its high efficacy against a broad spectrum of pests. In research and development, analytical standards of this compound are frequently prepared as stock solutions in various organic solvents for use in chromatography, bioassays, and formulation development. The stability of this compound in these organic solvents is a critical factor that can influence the accuracy and reproducibility of experimental results. Degradation of the active ingredient can lead to inaccurate quantification, reduced biological activity, and the potential for interference from degradation products.
General Stability and Storage Recommendations
This compound, like other pyrethroids, is susceptible to degradation under certain conditions. Key factors influencing its stability include temperature, light, and the chemical properties of the solvent.
-
Temperature: Elevated temperatures can accelerate the degradation of pyrethroids. It is generally recommended to store stock solutions of this compound in a cool environment. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.[1][2][3] Analytical standards of neat this compound are often stored at 4°C or -18°C.[1][2]
-
Light: Exposure to ultraviolet (UV) light can cause photolytic degradation of pyrethroids.[4] Therefore, it is crucial to store solutions in amber glass vials or to protect clear vials from light by wrapping them in aluminum foil.
-
Solvent Choice: The choice of organic solvent can impact the stability of this compound. While it is soluble in solvents such as acetone, acetonitrile, methanol, and toluene, interactions with the solvent or impurities within the solvent can potentially lead to degradation over time. For the related compound lambda-cyhalothrin, the addition of a weak acid like trifluoroacetic acid has been recommended to improve stability in solution, suggesting that maintaining a slightly acidic to neutral pH may be beneficial.[5]
-
Shelf Life: The shelf life of a neat analytical standard of this compound is reported to be up to 36 months when stored correctly.[6] For solutions, the stability is compound- and solvent-dependent, with a general recommendation of storing them in a deep freezer (-20°C) to maximize shelf life.[3] For formulated products, an unopened container stored at moderate temperatures can be effective for 2 to 5 years.[7][8]
Quantitative Stability Data
As of the last literature review, comprehensive quantitative data comparing the stability of this compound across a range of organic solvents under various conditions is not publicly available. The following table is provided as a template for researchers to populate with their own experimental data generated using the protocol outlined below.
| Organic Solvent | Temperature (°C) | Storage Duration (days) | Initial Concentration (µg/mL) | Remaining this compound (%) | Observations |
| e.g., Acetonitrile | 25 | 0 | 10.0 | 100 | No degradation detected |
| e.g., Acetonitrile | 25 | 7 | 10.0 | Data not available | Requires experimental determination |
| e.g., Acetonitrile | 4 | 30 | 10.0 | Data not available | Requires experimental determination |
| e.g., Acetone | 25 | 7 | 10.0 | Data not available | Requires experimental determination |
| e.g., Methanol | 25 | 7 | 10.0 | Data not available | Requires experimental determination |
| e.g., Hexane | 25 | 7 | 10.0 | Data not available | Requires experimental determination |
| e.g., Toluene | 25 | 7 | 10.0 | Data not available | Requires experimental determination |
Experimental Protocol for Determining the Stability of this compound in Organic Solvents
This protocol provides a generalized method for assessing the stability of this compound in a chosen organic solvent under controlled conditions.
Objective: To determine the degradation rate and/or half-life of this compound in a specific organic solvent under defined temperature and light conditions.
Materials:
-
This compound analytical standard (≥98% purity)
-
High-purity (e.g., HPLC or analytical grade) organic solvents (e.g., acetonitrile, acetone, methanol, hexane, toluene)
-
Class A volumetric flasks
-
Calibrated pipettes or microliter syringes
-
2 mL amber glass autosampler vials with PTFE-lined caps
-
Analytical balance (readable to at least 0.1 mg)
-
Controlled temperature chamber or incubator
-
UV lamp (for photostability studies, if required)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector, or a Gas Chromatography (GC) system with an Electron Capture Detector (ECD) or MS detector.
-
Validated analytical column suitable for pyrethroid analysis.
Procedure:
-
Preparation of Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh a known amount of this compound analytical standard (e.g., 25 mg).
-
Quantitatively transfer the standard to a 25 mL volumetric flask.
-
Dissolve the standard in the chosen organic solvent and bring it to volume. Mix thoroughly. This is the primary stock solution.
-
-
Preparation of Working Solution (e.g., 10 µg/mL):
-
Dilute the primary stock solution with the same organic solvent to prepare a working solution of a lower concentration (e.g., 10 µg/mL). This working solution will be used for the stability study.
-
-
Experimental Setup and Storage:
-
Aliquot the working solution into multiple amber glass vials (e.g., 1.5 mL per vial).
-
Prepare several sets of vials for each storage condition to be tested (e.g., room temperature (25°C), refrigerated (4°C), and frozen (-20°C)).
-
For photostability testing, aliquot the working solution into clear glass vials and place them under a UV lamp. A control set of vials should be wrapped in aluminum foil and stored under the same temperature conditions.
-
Ensure all vials are tightly sealed to prevent solvent evaporation. Weigh each vial at the beginning of the experiment to monitor for any solvent loss over time.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, and 60 days), retrieve one vial from each storage condition.
-
Allow the refrigerated or frozen samples to equilibrate to room temperature before analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC or GC method.
-
To ensure the accuracy of the analytical measurement at each time point, prepare a fresh calibration curve from a newly prepared stock solution or a stock solution stored under proven stable conditions (e.g., frozen).
-
-
Data Analysis:
-
Calculate the concentration of this compound in each sample at each time point.
-
Plot the concentration or the percentage of the initial concentration of this compound as a function of time for each storage condition.
-
Determine the order of the degradation reaction (e.g., zero-order, first-order).
-
Calculate the degradation rate constant (k) and the half-life (t½) of this compound in the solvent under the tested conditions.
-
Visualizations
Caption: Experimental workflow for determining the stability of this compound.
References
- 1. This compound | CAS 76703-62-3 | LGC Standards [lgcstandards.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyhalothrin (EHC 99, 1990) [inchem.org]
- 5. FAO Knowledge Repository [openknowledge.fao.org]
- 6. Cyhalothrin, gamma- – CRM LABSTANDARD [crmlabstandard.com]
- 7. landscapeipm.tamu.edu [landscapeipm.tamu.edu]
- 8. Pesticide shelf-life [fao.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Insecticide Resistance to Gamma-Cyhalothrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming insecticide resistance to gamma-cyhalothrin in field populations.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound?
A1: Field populations of insects primarily develop resistance to this compound and other pyrethroids through two main mechanisms:
-
Target-site resistance: This involves genetic mutations in the voltage-gated sodium channel (VGSC) gene, the target site of pyrethroids.[1][2][3][4] These mutations, often referred to as knockdown resistance (kdr), reduce the binding affinity of the insecticide to its target, rendering it less effective.[3][5] Common kdr mutations include the L1014F and L1014S substitutions.[5]
-
Metabolic resistance: This is the most common mechanism and involves the enhanced detoxification of the insecticide by enzymes before it can reach its target site.[2][6][7] The primary enzyme families involved are Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Carboxylesterases (CCEs).[8][9][10]
Q2: How can I determine if a field population of insects is resistant to this compound?
A2: The first step is to conduct insecticide bioassays to determine the level of phenotypic resistance. The CDC bottle bioassay and the WHO susceptibility test are two commonly used methods.[11][12] These assays expose insects to a known concentration of the insecticide and measure mortality or knockdown rates over time.[11][13] A significant decrease in mortality compared to a known susceptible population indicates resistance.[14]
Q3: My bioassay results show high insect survival after exposure to this compound. What are my next steps?
A3: High survival in a bioassay confirms phenotypic resistance. The next steps are to investigate the underlying mechanisms:
-
Perform synergist bioassays: Use synergists like piperonyl butoxide (PBO) to inhibit P450s and S,S,S-tributyl phosphorotrithioate (DEF) to inhibit esterases.[15][16] If pre-exposure to a synergist increases the mortality rate of the insecticide, it suggests that metabolic resistance involving that enzyme family is present.[15][17]
-
Conduct molecular assays: Screen for known target-site mutations (kdr) in the voltage-gated sodium channel gene using techniques like PCR, qPCR, or High-Resolution Melt (HRM) analysis.[5][18][19][20]
Troubleshooting Guides
Insecticide Bioassays
Issue: High variability in mortality rates between replicates in my CDC bottle bioassay.
-
Possible Cause 1: Uneven coating of the bottles.
-
Solution: Ensure the insecticide solution completely and evenly coats the inside of the bottle. Roll the bottle on a hot dog roller or manually rotate it until the acetone (B3395972) has completely evaporated, leaving a uniform crystal residue.
-
-
Possible Cause 2: Variation in insect age or condition.
-
Solution: Use insects of a consistent age and physiological state for all replicates. Ensure they have not been stressed by handling or environmental conditions before the assay.
-
-
Possible Cause 3: Inconsistent environmental conditions.
-
Solution: Maintain constant temperature and humidity during the assay, as these factors can influence insect metabolism and insecticide efficacy.
-
Issue: My susceptible control population shows unexpected mortality.
-
Possible Cause 1: Contamination of glassware or equipment.
-
Solution: Thoroughly clean all glassware with the appropriate solvent and ensure no residual insecticide from previous experiments is present.
-
-
Possible Cause 2: Unhealthy insect colony.
-
Solution: Ensure the susceptible colony is healthy and free from disease or other stressors. If mortality persists, consider obtaining a new susceptible strain from a reputable source.
-
Synergist Bioassays
Issue: No significant increase in mortality after using a synergist, but I still suspect metabolic resistance.
-
Possible Cause 1: The specific enzyme family responsible is not inhibited by the synergist used.
-
Solution: Consider that other enzyme families or different isoforms of the targeted enzyme family may be involved. For example, some P450s may not be effectively inhibited by PBO. Biochemical assays measuring the activity of P450s, GSTs, and esterases can provide more direct evidence of metabolic resistance.
-
-
Possible Cause 2: The concentration of the synergist was insufficient.
-
Solution: Review the literature for the optimal concentration of the synergist for your insect species and ensure it is being used correctly.
-
Molecular Assays for kdr Mutations
Issue: PCR amplification of the VGSC gene is failing or producing weak bands.
-
Possible Cause 1: Poor DNA quality.
-
Solution: Ensure the DNA extraction method is appropriate for your insect species and yields high-quality DNA. Check the DNA concentration and purity using a spectrophotometer.
-
-
Possible Cause 2: PCR inhibitors in the DNA sample.
-
Solution: Include a cleanup step in your DNA extraction protocol or dilute the DNA template to reduce the concentration of inhibitors.
-
-
Possible Cause 3: Non-optimal PCR conditions.
-
Solution: Optimize the annealing temperature, extension time, and number of cycles for your specific primers and insect species.
-
Issue: Ambiguous results in High-Resolution Melt (HRM) analysis for kdr genotyping.
-
Possible Cause 1: Poor quality of PCR product.
-
Solution: Ensure your PCR is specific and efficient, producing a single, clean amplicon. Run an agarose (B213101) gel to verify the PCR product before HRM analysis.
-
-
Possible Cause 2: DNA concentration is not uniform across samples.
-
Solution: Normalize the DNA concentration of all samples before PCR to ensure consistent amplification and melting profiles.
-
Data Presentation
Table 1: Example Bioassay Results for a Susceptible and a Resistant Population
| Population | Insecticide | Concentration (µ g/bottle ) | Mortality (%) at Diagnostic Time | Resistance Status |
| Susceptible Lab Strain | This compound | 12.5 | 98-100 | Susceptible |
| Field Population A | This compound | 12.5 | < 90 | Resistant |
Table 2: Example Synergist Bioassay Results for a Resistant Population
| Treatment | Mortality (%) | Interpretation |
| This compound alone | 45 | Baseline mortality |
| PBO + this compound | 85 | Significant increase suggests P450-mediated resistance |
| DEF + this compound | 50 | No significant increase, esterase-mediated resistance is less likely |
Experimental Protocols
CDC Bottle Bioassay
Objective: To determine the susceptibility of an insect population to a given insecticide.
Materials:
-
250 ml glass bottles with screw caps
-
Technical grade this compound
-
High-purity acetone
-
Micropipettes
-
Vortex mixer
-
Hot dog roller (optional)
-
Aspirator
-
Insect holding cages
-
Sugar source (e.g., 10% sucrose (B13894) solution)
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Coat the inside of the bottles with the desired concentration of insecticide solution. For a diagnostic dose of 12.5 µ g/bottle , add 1 ml of a 12.5 µg/ml solution to each bottle. Control bottles should be coated with 1 ml of acetone only.
-
Roll the bottles on a hot dog roller or by hand until the acetone has completely evaporated, leaving a thin, even film of insecticide.
-
Introduce 20-25 non-blood-fed female insects (3-5 days old) into each bottle.
-
Record the number of dead or moribund insects at regular intervals until the diagnostic time (typically 30 minutes for pyrethroids).[11]
-
After the final reading, transfer any surviving insects to a recovery cage with access to a sugar source and record mortality after 24 hours.
-
Calculate the percentage mortality for each bottle. According to CDC guidelines, mortality below 90% at the diagnostic time indicates resistance.[21]
Synergist Bioassay
Objective: To investigate the role of metabolic enzymes in insecticide resistance.
Procedure:
-
Follow the CDC bottle bioassay protocol as described above.
-
For the synergist treatment group, pre-expose the insects to the synergist before introducing them to the insecticide-coated bottles.
-
To do this, coat a separate set of bottles with the synergist (e.g., 4% PBO).
-
Introduce the insects into the synergist-coated bottles for a pre-exposure period (typically 1 hour).
-
After the pre-exposure period, transfer the insects to the bottles coated with this compound and proceed with the bioassay as described above.
-
Compare the mortality rates between the insecticide-only group and the synergist + insecticide group. A significant increase in mortality in the synergist group indicates the involvement of the enzyme family inhibited by that synergist.[22]
PCR for kdr Mutation Detection
Objective: To detect the presence of target-site mutations in the VGSC gene.
Materials:
-
DNA extraction kit
-
PCR primers specific for the kdr region of the VGSC gene
-
Taq DNA polymerase and dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Extract genomic DNA from individual insects.
-
Set up a PCR reaction containing the extracted DNA, forward and reverse primers, Taq polymerase, dNTPs, and PCR buffer.
-
Perform PCR using a thermocycler with an optimized program of denaturation, annealing, and extension steps.
-
Analyze the PCR products by agarose gel electrophoresis to confirm amplification of the correct fragment size.
-
The amplified DNA can then be sequenced or analyzed using techniques like RFLP (Restriction Fragment Length Polymorphism) or allele-specific PCR to identify the presence of kdr mutations.[5]
Visualizations
Caption: Experimental workflow for identifying and managing this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. irac-online.org [irac-online.org]
- 3. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]
- 4. Insecticide resistance and the role of target-site insensitivity mutations among malaria vectors in China: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of knockdown resistance (kdr) mutations in Anopheles gambiae: a comparison of two new high-throughput assays with existing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. croplife.org.au [croplife.org.au]
- 7. nifa.usda.gov [nifa.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. isj.unimore.it [isj.unimore.it]
- 10. Module 2 - The genetic basis of metabolic resistance to insecticides in Anopheles mosquitoes — Training course in data analysis for genomic surveillance of African malaria vectors [anopheles-genomic-surveillance.github.io]
- 11. cdc.gov [cdc.gov]
- 12. Comparability between insecticide resistance bioassays for mosquito vectors: time to review current methodology? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. esvpub.com [esvpub.com]
- 15. Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae s.l. populations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae s.l. populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of a rapid field-applicable molecular diagnostic for knockdown resistance (kdr) markers in An. gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. imlresearch.com [imlresearch.com]
- 21. mdpi.com [mdpi.com]
- 22. Metabolic resistance to pyrethroids with possible involvement of non-coding ribonucleic acids in Anopheles funestus, the major malaria vector in western Kenya - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gamma-Cyhalothrin Application for Minimal Environmental Impact
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at minimizing the environmental impact of gamma-cyhalothrin.
Section 1: Troubleshooting Guides
This section provides practical solutions to common problems encountered during experimental work with this compound.
Residue Analysis
Q1: Why am I seeing low or inconsistent recoveries of this compound during QuEChERS extraction from soil or sediment samples?
A1: Low or inconsistent recoveries of this compound from complex matrices like soil and sediment are common issues. Consider the following troubleshooting steps:
-
Matrix-Analyte Interactions: this compound, being a pyrethroid, is hydrophobic and can bind strongly to organic matter and clay particles in soil and sediment.
-
Solution: Ensure thorough homogenization of the sample. For dry samples, rehydration with a small amount of deionized water before extraction can improve solvent penetration and analyte recovery.
-
-
Insufficient Extraction: The interaction between the analyte and the matrix may require more rigorous extraction.
-
Solution: Increase the shaking time or intensity during the acetonitrile (B52724) extraction step. Using a mechanical shaker will provide more consistent results than manual shaking.
-
-
pH of the Extraction Solvent: The stability of pyrethroids can be pH-dependent.
-
Co-extractive Interference: High levels of co-extractives, especially lipids in high-organic matter samples, can interfere with the analysis.
-
Solution: For high-fat matrices, a dispersive solid-phase extraction (d-SPE) cleanup step with C18 sorbent is recommended to remove nonpolar interferences.
-
Q2: My this compound peaks are tailing or showing poor shape during GC-MS analysis. What are the likely causes and solutions?
A2: Poor peak shape in gas chromatography is often indicative of active sites in the system or improper method parameters.
-
Active Sites: this compound can interact with active sites in the GC inlet or column, leading to peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for pesticide analysis. If peak shape degrades over time, trimming the first few centimeters of the column can remove accumulated non-volatile residues.
-
-
Injector Temperature: Incorrect injector temperature can lead to incomplete vaporization or degradation of the analyte.
-
Solution: Optimize the injector temperature. A temperature that is too low may result in slow volatilization, while a temperature that is too high can cause degradation of thermolabile pyrethroids.
-
-
Solvent Effects: The choice of solvent can impact peak shape.
-
Solution: Acetonitrile is a suitable extraction solvent, but for GC analysis, solvent exchange to a more volatile and less polar solvent like hexane (B92381) or toluene (B28343) may improve peak shape and sensitivity.[1][2] Toluene can enhance the response of more polar pesticides.[1]
-
-
Contamination: Contamination in the syringe, inlet, or column can lead to a host of peak shape issues.
-
Solution: Regularly clean the syringe and replace the inlet liner and septum. Bake out the column according to the manufacturer's instructions to remove contaminants.
-
Q3: I am observing degradation of my this compound standards in solution. How can I ensure their stability?
A3: The stability of pyrethroid standards is crucial for accurate quantification.
-
Solvent Choice: The solvent can affect the stability of pesticides.
-
Storage Conditions: Light and temperature can degrade pyrethroids.
-
Solution: Store standard solutions in amber vials to protect them from light and at low temperatures (e.g., -20°C) to slow down degradation.
-
-
Isomerization: Some pyrethroids can undergo isomerization in certain solvents or during GC analysis.
Ecotoxicology Studies
Q1: In my Daphnia magna toxicity tests, I'm seeing high variability in mortality at the same this compound concentration. What could be the cause?
A1: High variability in Daphnia magna toxicity tests can stem from several factors related to the test organism and the experimental conditions.
-
Organism Health and Age: The sensitivity of Daphnia magna to toxicants is highly dependent on their age and overall health.
-
Solution: Use neonates (<24 hours old) from a healthy, unstressed culture for testing. Ensure the culture conditions (e.g., feeding, water quality, temperature) are stable and optimal.
-
-
Bioavailability of this compound: Pyrethroids are highly hydrophobic and can adsorb to the surfaces of test vessels, reducing the bioavailable concentration in the water.
-
Solution: Use glass test vessels to minimize adsorption. The presence of dissolved organic matter in the test water can also reduce bioavailability, so using a standardized reconstituted water is recommended.[4]
-
-
Semi-static vs. Static Conditions: In static tests, the concentration of the test substance can decrease over time due to degradation and adsorption.
-
Solution: For pyrethroids, a semi-static test design, where the test solution is renewed periodically (e.g., every 24 or 48 hours), is recommended to maintain a more constant exposure concentration.[5]
-
Q2: My aquatic microcosm/mesocosm study with this compound is showing inconsistent effects on invertebrate populations. What are some potential pitfalls in the experimental design?
A2: Microcosm and mesocosm studies are complex, and several factors can influence the results.
-
Trophic Status of the System: The nutrient status of the microcosm can influence the community structure and the fate of the pesticide.
-
Recovery Mechanisms: Invertebrate populations can recover from pesticide exposure through various mechanisms.
-
Solution: When designing the study, consider factors that can influence recovery, such as the presence of refugia (areas of low exposure), the potential for recolonization from outside the system, and the life cycle of the species being studied.[5]
-
-
Bioavailability: As with smaller-scale tests, the bioavailability of this compound in microcosms can be influenced by adsorption to sediment and organic matter.
-
Solution: Measure the concentration of this compound in both the water and sediment over time to understand its distribution and bioavailability. Population-level impacts are often more closely correlated with the maximum water concentrations.
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions related to optimizing this compound application to minimize environmental impact.
Q1: What are the most effective mitigation strategies for reducing this compound runoff from agricultural fields?
A1: The most effective strategies often involve a combination of approaches:
-
Vegetative Filter Strips (VFS): These are strips of vegetation planted between a field and a water body to intercept runoff. They are highly effective at trapping sediment to which pyrethroids like this compound bind.[8][9]
-
Polyacrylamide (PAM): Anionic PAM, when applied to irrigation water, can significantly reduce soil erosion and, consequently, the transport of sediment-bound pesticides in runoff.[10]
-
Adjuvant Selection: Using drift-reducing adjuvants in the spray tank can minimize the off-target movement of this compound during application.[11][12][13][14][15]
-
Application Timing and Technique: Avoiding application when heavy rain is forecast and using application methods that reduce drift (e.g., appropriate nozzles, lower boom height) are crucial.
Q2: How do I select the right adjuvant to minimize spray drift of this compound?
A2: Adjuvant selection depends on the formulation of the this compound product and the specific application equipment.
-
Drift Reduction Agents: These adjuvants increase the viscosity of the spray solution, leading to larger, heavier droplets that are less prone to drift.
-
Oil-Based Adjuvants: Crop oil concentrates (COCs) and methylated seed oils (MSOs) can also influence droplet size and reduce drift. Some studies have shown that certain vegetable and mineral oil-based adjuvants can significantly reduce the percentage of fine, driftable droplets.[12][14]
-
Formulation Compatibility: Always check the pesticide label for recommendations on adjuvant use. The combination of the formulation and the adjuvant can significantly impact drift reduction, with some combinations achieving over 60% drift reduction.[11][13]
Q3: What is the expected persistence of this compound in soil and water, and how does this influence experimental design?
A3: this compound is considered non-persistent in soil and aquatic systems under typical environmental conditions.
-
Soil: The half-life in soil can range from a few weeks to a couple of months, depending on factors like soil type, organic matter content, temperature, and microbial activity.
-
Water: In water, this compound is susceptible to photodegradation and hydrolysis, especially under alkaline conditions. Its strong adsorption to sediment can also lead to rapid disappearance from the water column.
-
Experimental Implications: For runoff studies, experiments should be designed to capture runoff events shortly after application. For persistence studies, the sampling schedule should be frequent enough in the initial phase to accurately determine the degradation rate. The potential for photodegradation should be considered in the experimental setup, especially for aqueous studies.[16][17][18]
Q4: Are there specific handling and storage precautions I should take with this compound samples to ensure accurate analysis?
A4: Yes, proper handling and storage are critical for maintaining the integrity of this compound residues in samples.
-
Adsorption to Containers: Pyrethroids are known to adsorb to plastic surfaces.
-
Photodegradation: Exposure to sunlight can degrade this compound.
-
Precaution: Collect and store samples in amber glass containers or wrap clear containers in aluminum foil to protect them from light.
-
-
Storage Temperature: To prevent microbial degradation and chemical breakdown, samples should be stored properly.
-
Precaution: Store aqueous samples at 4°C and extract them as soon as possible. For longer-term storage, freezing is an option, especially for soil and sediment samples.[20] Lambda-cyhalothrin (B1674341) has been shown to be stable for up to 26 months in various matrices when stored at -18°C.[21]
-
Section 3: Data Presentation
Table 1: Efficacy of Vegetative Filter Strips (VFS) in Reducing Pollutant Runoff
| Pollutant | VFS Width | Slope | Reduction Efficiency (%) | Source |
| Sediment | 4.6 m | Not specified | 70 | [22] |
| Sediment | 9.1 m | Not specified | 80 | [22] |
| Sediment | 3 m | 7% | ~50 | [23] |
| Sediment | 6 m | 7% | ~75 | [23] |
| Sediment | 9 m | 7% | >95 | [23] |
| Atrazine | 4.6 m | Not specified | 44 - 100 | [9] |
| Pyrethroids | Not specified | < 5% | High (binds to soil) | [8][9] |
Table 2: Impact of Adjuvants on Spray Drift Reduction
| Adjuvant Type | Formulation | Drift Reduction (%) | Source |
| Not specified | Suspension Concentrate vs. Wettable Powder | 37 | [11][13] |
| Various | Not specified | Up to 63 | [11][13] |
| Vegetable Oil (Aureo) | Water | 59.35 | [12][14] |
Table 3: Effectiveness of Polyacrylamide (PAM) in Reducing Runoff Pollutants
| Pollutant | PAM Concentration | Reduction Efficiency (%) | Source |
| Sediment | 1.1 - 30 ppm (liquid) | 57 - 92 | [24] |
| Sediment | Not specified (liquid vs. dry) | >80 | [24] |
| Suspended Sediments | Low concentration | >90 | [10] |
| Suspended Sediments (highly erosive soils) | Low concentration | >98 | [10] |
| Total Phosphorus and Nitrogen | Low concentration | 40 - 70 | [10] |
Section 4: Experimental Protocols
Protocol for Establishing and Evaluating Vegetative Filter Strips (VFS)
-
Site Selection: Choose a site with a gentle slope (<5%) adjacent to a water body or runoff collection point.
-
VFS Design:
-
Width: A minimum width of 10 meters is often recommended for regulatory purposes. For experimental purposes, varying widths (e.g., 5m, 10m, 15m) can be tested.
-
Vegetation: Select dense, perennial grasses that are native to the area and have stiff stems and deep roots.
-
-
Establishment: Prepare the soil and seed with the selected grass mixture. Allow the vegetation to establish a dense stand before initiating experiments.
-
Runoff Simulation:
-
Define plots of a standard size that drain into the VFS.
-
Apply a known concentration of this compound to the plots.
-
Simulate a rainfall event of a specific intensity and duration using a rainfall simulator.
-
-
Sample Collection:
-
Collect runoff water at the edge of the plot (before the VFS) and at the downstream edge of the VFS.
-
Collect sediment samples from the runoff water using appropriate methods (e.g., filtration, centrifugation).
-
-
Analysis: Analyze the water and sediment samples for this compound concentration using a validated analytical method (e.g., GC-MS).
-
Data Evaluation: Calculate the reduction in this compound concentration and load in both the water and sediment phases as a percentage of the initial values.
Protocol for Assessing the Efficacy of Polyacrylamide (PAM)
-
Experimental Setup: Use field plots with controlled irrigation and runoff collection systems.
-
PAM Application:
-
For furrow irrigation, apply PAM tablets or granules to the furrow or inject a liquid PAM solution into the irrigation water at a known concentration (e.g., 1-10 ppm).
-
For sprinkler irrigation, inject a liquid PAM solution into the irrigation system.
-
-
This compound Application: Apply this compound to the plots before irrigation.
-
Irrigation and Runoff Collection:
-
Apply a known volume of irrigation water.
-
Collect runoff water from the end of the furrows or from a collection point for the sprinkler plots.
-
-
Sample Collection and Analysis:
-
Collect water and sediment samples from the runoff at regular intervals.
-
Analyze for this compound and suspended sediment concentration.
-
-
Data Evaluation: Compare the concentrations and total loads of this compound and sediment in the runoff from PAM-treated plots to control plots (no PAM).
Section 5: Visualizations
Caption: Workflow for evaluating Vegetative Filter Strip efficacy.
Caption: Troubleshooting low recovery in residue analysis.
References
- 1. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 5. Effects of an environmentally realistic pesticide mixture on Daphnia magna exposed for two generations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of lambda-cyhalothrin in two ditch microcosm systems of different trophic status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Vegetative Filter Strips - mitigating pesticide effects on environment - UC IPM [ipm.ucanr.edu]
- 9. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 10. Mitigating Pesticides and Sediment in Tail Water using Polyacrylamide (PAM) | Progressive Crop Consultant [progressivecrop.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Adjuvants on Physical–Chemical Properties, Droplet Size, and Drift Reduction Potential [ideas.repec.org]
- 13. Effect of insecticide formulation and adjuvant combination on agricultural spray drift - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijabe.org [ijabe.org]
- 16. researchgate.net [researchgate.net]
- 17. Photodegradation of lambda-cyhalothrin and cypermethrin in aqueous solution as affected by humic acid and/or copper: intermediates and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Sorption of lambda-cyhalothrin, cypermethrin, deltamethrin and fenvalerate to quartz, corundum, kaolinite and montmorillonite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. caltestlabs.com [caltestlabs.com]
- 21. Review of the existing maximum residue levels for gamma‐cyhalothrin according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. epa.gov [epa.gov]
- 23. Runoff mitigation – Vegetative Filter Strips - Canada.ca [canada.ca]
- 24. californiaagriculture.org [californiaagriculture.org]
degradation kinetics of gamma-cyhalothrin under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the study of gamma-cyhalothrin degradation kinetics under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary abiotic degradation pathway for this compound, a pyrethroid insecticide, in aqueous solutions is alkaline hydrolysis.[1] This process involves the cleavage of the ester bond in the molecule, which is significantly accelerated under alkaline (high pH) conditions.[2]
Q2: How does pH affect the stability of this compound?
A2: this compound is generally stable in acidic to neutral aqueous solutions (pH 5-7).[3][4] However, its degradation rate increases significantly in alkaline environments (pH > 8).[5] For its isomer mixture, lambda-cyhalothrin (B1674341), no hydrolysis is observed at pH 5 and 7, but it hydrolyzes rapidly at pH 9.[2][4]
Q3: What are the expected degradation products of this compound under alkaline conditions?
A3: Under alkaline conditions, the hydrolysis of lambda-cyhalothrin, which contains this compound, leads to the cleavage of the ester linkage. This process yields (1RS)-cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid.[2] In oxidative conditions at high pH, a major degradation product identified is 3-phenoxybenzaldehyde.[6]
Q4: Is this compound susceptible to photodegradation?
A4: Yes, pyrethroids like lambda-cyhalothrin, which includes the gamma isomer, can undergo photodegradation.[4][5] When exposed to sunlight in aqueous solutions, the half-life of lambda-cyhalothrin is approximately 30 days.[2][4] Therefore, it is crucial to conduct hydrolysis experiments in the dark to isolate the effect of pH.[2]
Q5: Are there any specific analytical techniques recommended for monitoring this compound degradation?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound.[5][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for both quantification and identification of degradation products.[6]
Data Presentation
Table 1: Hydrolysis Half-life of Lambda-Cyhalothrin at Different pH Values
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 5 | 25 | Stable (no hydrolysis detected) | [2] |
| 7 | 25 | Stable (no hydrolysis detected, slow isomerization) | [2] |
| 9 | 25 | ~7 days | [2][4] |
| 10 | Room Temperature | Complete degradation observed overnight | [5] |
| 12 | Room Temperature | Complete degradation observed overnight | [5] |
Experimental Protocols
Detailed Methodology for Studying the Abiotic Degradation of this compound
This protocol outlines the steps to investigate the hydrolysis of this compound at different pH values.
1. Materials and Reagents:
-
This compound analytical standard
-
HPLC-grade acetonitrile (B52724)
-
Buffered aqueous solutions (pH 5, 7, and 9) prepared using appropriate buffer systems (e.g., acetate (B1210297) for pH 5, phosphate (B84403) for pH 7, and borate (B1201080) for pH 9)
-
Sterile, amber glass vials with screw caps
-
Volumetric flasks and pipettes
-
HPLC system with a C18 column and UV detector
-
pH meter
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in HPLC-grade acetonitrile. A typical concentration might be 1000 mg/L.
-
Note: Acetonitrile is used as a co-solvent to aid the dissolution of the poorly water-soluble this compound in the aqueous buffer solutions.[2]
3. Experimental Setup:
-
In separate, appropriately labeled amber glass vials, add a small, precise volume of the this compound stock solution to a known volume of each buffered aqueous solution (pH 5, 7, and 9). The final concentration of acetonitrile should be kept low (e.g., <1%) to minimize its effect on the reaction.[2]
-
Prepare triplicate samples for each pH level and each time point.
-
Include a control sample with only the buffer solution to check for interferences.
-
Seal the vials tightly to prevent evaporation.
4. Incubation:
-
Incubate the vials in the dark at a constant temperature (e.g., 25°C).[2] The absence of light is crucial to prevent photodegradation.[2][4]
5. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 30 days), withdraw an aliquot from each vial.
-
Analyze the concentration of this compound in each sample using a validated HPLC-UV method.[5][7]
6. Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
If the degradation follows first-order kinetics, the plot will be linear.
-
Calculate the degradation rate constant (k) from the slope of the line (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low solubility/precipitation of this compound in the test solution. | This compound has very low water solubility. The amount of co-solvent (acetonitrile) may be insufficient. | Ensure the concentration of the co-solvent is optimized to maintain solubility without significantly altering the properties of the aqueous solution. Gentle agitation may be required. In acidic conditions (pH < 4), lambda-cyhalothrin has been observed to form a particulate suspension.[6] |
| Inconsistent or non-reproducible degradation rates. | Temperature fluctuations, exposure to light, or microbial contamination. | Maintain a constant temperature throughout the experiment using a temperature-controlled incubator.[2] Ensure all experiments are conducted in the dark using amber vials.[2] Use sterile buffer solutions and glassware to prevent microbial degradation. |
| Extra peaks appearing in the chromatogram over time. | These are likely degradation products. Isomerization of the parent compound can also occur. | Use a mass spectrometer (LC-MS or GC-MS) to identify the chemical structure of the unknown peaks. At pH 7 and 9, racemization at the alpha-cyano carbon can occur for lambda-cyhalothrin.[2] |
| No degradation observed even at high pH. | Incorrect pH of the buffer solution. Inactive batch of this compound. | Calibrate the pH meter and verify the pH of the buffer solutions before starting the experiment. Use a certified analytical standard of this compound. |
| Rapid degradation across all pH levels. | Potential photodegradation or microbial contamination. | Re-run the experiment with strict light exclusion and sterile conditions. |
Visualizations
Caption: Experimental workflow for determining the degradation kinetics of this compound.
References
- 1. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 2. Cyhalothrin (EHC 99, 1990) [inchem.org]
- 3. Cyhalothrin | C23H19ClF3NO3 | CID 5281873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. npic.orst.edu [npic.orst.edu]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
troubleshooting matrix effects in gamma-cyhalothrin residue analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during gamma-cyhalothrin residue analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of an analytical signal (enhancement or suppression) caused by co-eluting compounds from the sample matrix.[1][2][3] In this compound analysis, these effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity. In gas chromatography (GC), matrix components can coat the inlet and column, leading to signal enhancement.[2] In liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds can interfere with the ionization of this compound in the ion source, typically causing signal suppression.[3][4]
Q2: I am observing poor recovery of this compound. What are the likely causes?
A2: Low recovery of this compound can be attributed to several factors:
-
Inadequate Extraction: The chosen extraction solvent and conditions may not be efficient for the specific sample matrix.
-
Analyte Degradation: this compound can be susceptible to degradation depending on the pH and temperature of the extraction and cleanup steps.
-
Loss during Cleanup: The dispersive solid-phase extraction (d-SPE) sorbents used for cleanup might be too aggressive, leading to the removal of the analyte along with the matrix components.[1]
-
Adsorption: The analyte may adsorb to active sites in the GC inlet or LC system, especially if the system is not properly conditioned.
Q3: My results are showing high variability between replicate injections. What could be the reason?
A3: High variability in results can stem from:
-
Inconsistent Sample Homogenization: If the sample is not uniformly homogenized, the concentration of this compound can vary between subsamples.
-
Non-uniform Matrix Effects: The concentration and composition of matrix components can vary within a sample batch, leading to inconsistent signal suppression or enhancement.
-
Instrumental Instability: Fluctuations in the performance of the GC or LC-MS system can contribute to result variability. Regular maintenance and performance checks are crucial.[2]
-
Inconsistent Sample Preparation: Variations in the execution of the extraction and cleanup steps between samples can introduce significant variability.
Q4: Can I use a solvent-based calibration curve for quantification?
A4: Using a solvent-based calibration curve is generally not recommended for complex matrices due to the high probability of matrix effects.[5] Co-extracted matrix components can significantly alter the analyte's response compared to a clean solvent standard, leading to inaccurate quantification.[2] It is highly advisable to use matrix-matched calibration curves to compensate for these effects.[6]
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Signal Suppression (LC-MS/MS) | Co-eluting matrix components interfering with ionization. | 1. Optimize Sample Cleanup: Use appropriate d-SPE sorbents (e.g., PSA for sugars and acids, C18 for fats, GCB for pigments) to remove interfering compounds.[7] 2. Dilute the Sample Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[4] 3. Modify Chromatographic Conditions: Adjust the LC gradient to better separate this compound from interfering matrix components. 4. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed to compensate for the suppression effect.[6] |
| Signal Enhancement (GC-MS) | Matrix components coating active sites in the GC inlet and column, reducing analyte degradation or adsorption. | 1. Use Analyte Protectants: Add analyte protectants to both standards and sample extracts to mask active sites in the GC system, thus mimicking the matrix effect and improving accuracy. 2. Perform Regular Inlet Maintenance: Clean or replace the GC liner and trim the analytical column regularly to remove accumulated matrix residue.[2] 3. Use Matrix-Matched Standards: This is the most effective way to compensate for matrix-induced enhancement.[6] |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the chromatographic system or co-eluting interferences. | 1. Condition the GC or LC System: Inject a high-concentration standard or a matrix blank to passivate active sites. 2. Improve Sample Cleanup: More effective removal of matrix components can improve peak shape. 3. Check for Column Degradation: The analytical column may need to be replaced if performance degrades. |
| Low Analyte Recovery | Loss of analyte during extraction or cleanup. | 1. Optimize Extraction Solvent: Ensure the solvent is appropriate for the matrix and this compound's polarity. 2. Evaluate d-SPE Sorbents: Test different sorbents and their amounts to find the optimal balance between matrix removal and analyte recovery. For example, GCB can lead to the loss of planar pesticides.[7] 3. Check pH: Ensure the pH during extraction and cleanup is suitable to prevent degradation of this compound. |
Data on this compound Recovery and Matrix Effects
The following tables summarize the typical recovery and matrix effect (ME) percentages for this compound in various food matrices using the QuEChERS method with different dispersive SPE (d-SPE) cleanup sorbents. A positive ME value indicates signal enhancement, while a negative value indicates signal suppression.
Table 1: High-Water Content Matrices (e.g., Fruits and Vegetables)
| Matrix | d-SPE Cleanup Sorbent | Average Recovery (%) | Matrix Effect (%) | Reference |
| Guava | PSA | 87.1 | Not Specified | [8] |
| Tomato | PSA | 92.3 - 95.1 | Not Specified | [9] |
| Apple | PSA | 72 - 103 | Not Specified | [10] |
Table 2: High-Fat Content Matrices (e.g., Oils, Nuts, Avocado)
| Matrix | d-SPE Cleanup Sorbent | Average Recovery (%) | Matrix Effect (%) | Reference |
| Palm Oil | GCB/PSA | 81 - 114 | Not Specified | [11] |
| Palm Kernel Oil | GCB/PSA | 86 - 94 | Not Specified | [12] |
| Avocado | C18/PSA | 27 (for nonpolar pesticides) | Not Specified | [13] |
Table 3: Pigmented Matrices (e.g., Spinach, Tea)
| Matrix | d-SPE Cleanup Sorbent | Average Recovery (%) | Matrix Effect (%) | Reference |
| Tea | GCB/C18/Florisil | 84.2 - 98.8 | Not Specified | [6] |
| Spinach | PSA/C18/GCB | Good recovery for most pesticides | Not Specified | [14] |
Disclaimer: The data presented is compiled from various sources and may have been generated under different experimental conditions. For lambda-cyhalothrin, which is structurally similar to this compound, similar trends in recovery and matrix effects can be expected.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol outlines the procedure to quantify the extent of matrix effects.
-
Prepare a Solvent-Based Calibration Curve:
-
Prepare a series of at least five calibration standards of this compound in a pure solvent (e.g., acetonitrile).
-
Analyze these standards using the established GC-MS or LC-MS/MS method.
-
Construct a calibration curve by plotting the analyte peak area against the concentration and determine the slope of the regression line (Slopesolvent).
-
-
Prepare a Matrix-Matched Calibration Curve:
-
Obtain a representative blank sample of the matrix to be analyzed, ensuring it is free of this compound.
-
Extract the blank matrix using the same QuEChERS procedure as for the samples.
-
Prepare a series of at least five matrix-matched calibration standards by spiking the blank matrix extract with known concentrations of this compound, matching the concentrations of the solvent-based standards.
-
Analyze these matrix-matched standards using the same analytical method.
-
Construct a calibration curve and determine the slope of the regression line (Slopematrix).
-
-
Calculate the Matrix Effect (%ME):
-
Use the following formula to calculate the percentage of matrix effect: %ME = [ (Slopematrix / Slopesolvent) - 1 ] * 100
-
A positive value indicates signal enhancement, a negative value indicates signal suppression, and a value between -20% and +20% is generally considered a negligible or low matrix effect.
-
Protocol 2: QuEChERS Sample Preparation for this compound Analysis
This is a general protocol for the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method.
-
Sample Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (B52724). For samples with low water content, add an appropriate amount of water.
-
Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl, and buffering salts like sodium acetate (B1210297) or citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL or 6 mL) of the upper acetonitrile layer to a d-SPE cleanup tube containing anhydrous MgSO₄ and the appropriate sorbent(s) based on the matrix type:
-
General Fruits and Vegetables: PSA (Primary Secondary Amine)
-
Fatty Matrices: C18
-
Pigmented Matrices: GCB (Graphitized Carbon Black) or PSA/C18/GCB combination.
-
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rcf) for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and, if necessary, add an analyte protectant for GC analysis.
-
The extract is now ready for injection into the GC-MS or LC-MS/MS system. For LC-MS/MS, a dilution step may be beneficial.
-
Visualizations
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
References
- 1. scispace.com [scispace.com]
- 2. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.iahs.org.in [journal.iahs.org.in]
- 9. researchgate.net [researchgate.net]
- 10. hpst.cz [hpst.cz]
- 11. Comparative study of different clean-up techniques for the determination of λ-cyhalothrin and cypermethrin in palm oil matrices by gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 13. lcms.cz [lcms.cz]
- 14. Analysis of pesticides in cannabis using QuEChERS extraction and cleanup | Separation Science [sepscience.com]
Technical Support Center: Gamma-Cyhalothrin Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of gamma-cyhalothrin formulations in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and application of this compound.
Issue 1: Poor Formulation Stability (Phase Separation, Sedimentation)
-
Question: My emulsifiable concentrate (EC) or suspension concentrate (SC) formulation is showing phase separation or sedimentation after preparation or storage. What could be the cause and how can I fix it?
-
Answer: This issue often stems from improper selection or concentration of emulsifiers and stabilizers. The physico-chemical properties of the formulation, such as emulsion stability and dispersion stability, are critical for its effectiveness.[1]
-
Troubleshooting Steps:
-
Verify Emulsifier/Stabilizer Compatibility: Ensure the chosen surfactants are compatible with this compound and the solvent system.
-
Optimize Concentration: The ratio of emulsifier to the active ingredient and oil phase is crucial. Experiment with different concentrations to find the optimal balance that ensures a stable emulsion.
-
Check Storage Conditions: Both cold and accelerated storage can affect stability.[1] Ensure formulations are stored at recommended temperatures.
-
pH Adjustment: The pH of the formulation can influence the stability of the emulsion. Measure and adjust the pH to a neutral or slightly acidic range if necessary.[2]
-
Re-emulsification/Dispersion Test: Perform standard tests like the CIPAC MT 36.3 to assess emulsion stability and re-emulsification properties.[1] Successful formulations should show no separation of cream or oil after 30 minutes and should re-emulsify completely.[1]
-
-
Issue 2: Reduced Bioavailability and Efficacy
-
Question: I am observing lower than expected mortality rates in my insect bioassays. How can I improve the bioavailability and efficacy of my this compound formulation?
-
Answer: Reduced efficacy can be due to several factors including poor contact between the insecticide and the insect cuticle, inefficient absorption, or the development of insect resistance.
-
Troubleshooting Steps:
-
Incorporate Adjuvants: Adjuvants like non-ionic surfactants (NIS), crop oil concentrates (COC), or methylated seed oils (MSO) can significantly enhance performance.[3] They work by reducing the surface tension of spray droplets, leading to better spreading and wetting of the target surface.[2][4] This is particularly important for insects with waxy cuticles.
-
Consider Advanced Formulations:
-
Microencapsulation (CS): This technology protects the active ingredient from environmental degradation and provides a controlled release.[5] The polymer shell adheres to the insect cuticle, and the active ingredient rapidly diffuses into the lipophilic cuticle.[5]
-
Nanotechnology: Nano-formulations, such as solid nanodispersions or nano-microcapsules, can increase the solubility and bioavailability of poorly water-soluble insecticides like this compound.[6][7][8] These formulations can offer slow, simultaneous release of active ingredients.[6]
-
Electrostatic Coating: Applying the insecticide to an electrostatically charged surface (like netting) can enhance bioavailability to such an extent that it can be effective even against resistant insect strains.[9]
-
-
Optimize Application Technique: Ensure uniform coverage of the target area. For spray applications, factors like nozzle type, pressure, and spray volume are critical.[10][11]
-
-
Issue 3: Inconsistent Results in Analytical Quantification
-
Question: My quantitative analysis of this compound concentration is yielding inconsistent or inaccurate results. What are the potential issues with my analytical method?
-
Answer: Inaccurate quantification can arise from isomerization of the active ingredient during analysis, improper sample preparation, or the use of an unsuitable analytical technique.
-
Troubleshooting Steps:
-
Method Selection: For formulations containing other nitrogen-containing materials, Gas Chromatography (GC) methods can cause isomerization of lambda-cyhalothrin (B1674341) (and by extension, this compound).[12] High-Performance Liquid Chromatography (HPLC) is often more appropriate and does not favor isomerization.[12]
-
Enantioselective Analysis: this compound is a single, more active isomer of lambda-cyhalothrin.[13][14] To accurately quantify this compound and separate it from other isomers, a chiral LC-MS/MS method is necessary.[15][16][17]
-
Sample Preparation: Use established extraction methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for efficient extraction from various matrices before analysis.[15][16]
-
Method Validation: Ensure your analytical method is properly validated for linearity (R² > 0.999), precision (RSD < 2%), and accuracy.[12]
-
-
Frequently Asked Questions (FAQs)
Formulation & Efficacy
-
Q1: What are the common formulation types for this compound?
-
A1: this compound, similar to lambda-cyhalothrin, is available in various formulations including Emulsifiable Concentrates (EC), Suspension Concentrates (SC), Wettable Powders (WP), Oil Dispersions (OD), Emulsions in Water (EW), and advanced formulations like Capsule Suspensions (CS) or microencapsulations.[1][5][18]
-
-
Q2: How can adjuvants improve my formulation's performance?
-
A2: Adjuvants enhance pesticide performance through several mechanisms.[3] Surfactants (spreaders/wetting agents) reduce the surface tension of spray droplets, allowing for better coverage on waxy leaf surfaces or insect cuticles.[2][4] Oils (Crop Oils, Methylated Seed Oils) can improve penetration and absorption of the active ingredient.[3] Other adjuvants can act as acidifiers to adjust the pH of the spray solution, as pesticide degradation can occur in alkaline conditions.[2][19]
-
-
Q3: What is the benefit of a microencapsulated (CS) formulation?
-
A3: Microencapsulation encloses the liquid this compound in a polymer shell. This technology protects the active ingredient from environmental factors like sunlight and surface inactivation, leading to a longer residual effect.[5] When an insect comes into contact with the capsules, the active ingredient is released and rapidly absorbed.[5] This can also enhance efficacy against resistant strains.[5]
-
-
Q4: Can nanotechnology be used to improve this compound formulations?
-
A4: Yes, nanotechnology offers promising solutions. Formulations like nano-emulsions, solid nanodispersions, and nano-microcapsules can improve the stability, dispersibility, and bioavailability of poorly water-soluble pesticides like this compound.[6][8][20] This can lead to improved efficacy and potentially lower application rates.[6]
-
Insect Resistance
-
Q5: What are the primary mechanisms of insect resistance to pyrethroids like this compound?
-
A5: Insects can develop resistance through several mechanisms:
-
Metabolic Resistance: The most common mechanism, where insects detoxify the insecticide faster using enzymes like cytochrome P450s, esterases, and glutathione (B108866) S-transferases.[21][22][23]
-
Target-site Resistance: Genetic mutations in the insecticide's target site (the voltage-gated sodium channels in the nervous system) prevent the insecticide from binding effectively.[21][23]
-
Penetration Resistance: Changes in the insect's cuticle slow down the absorption of the insecticide.[21][22]
-
Behavioral Resistance: Insects may develop behaviors to avoid contact with the treated surfaces.[21]
-
-
-
Q6: How can formulation changes help overcome insect resistance?
-
A6: Advanced formulations can help mitigate resistance. For instance, microencapsulated formulations can transfer an excessive dose of the active ingredient to an individual insect upon contact.[5] Formulations that enhance bioavailability, such as those using nanotechnology or electrostatic coatings, can deliver a lethal dose more effectively, even to resistant populations.[6][9] The addition of synergists that inhibit metabolic enzymes (e.g., P450s) can also help overcome metabolic resistance.
-
Experimental Protocols & Data
Data Presentation
Table 1: Effect of Adjuvants on Lambda-Cyhalothrin Efficacy
| Formulation Type | Treatment (Rate) | Adjuvant (0.3%) | Initial Mortality (%) |
| Oil Dispersion (OD) | Full Recommended | None | 100 |
| Oil Dispersion (OD) | 3/4 Recommended | Argal | 80 |
| Oil Dispersion (OD) | 3/4 Recommended | Techno oil | 90 |
| Emulsifiable Concentrate (EC) | 3/4 Recommended | Argal | 86.66 |
| Emulsifiable Concentrate (EC) | 3/4 Recommended | Techno oil | 86.66 |
| Emulsion in Water (EW) | 3/4 Recommended | Argal | 86.66 |
| Emulsion in Water (EW) | 3/4 Recommended | Techno oil | 93.33 |
Data synthesized from a study on Spodoptera littoralis. The results indicate that the addition of adjuvants can significantly improve the efficacy of reduced-rate applications.[1]
Table 2: Physico-Chemical Properties of Lambda-Cyhalothrin Formulations with Adjuvants
| Formulation Type | Treatment | Surface Tension (dyne/cm) | pH | Viscosity (cP) | Conductivity (µS/cm) |
| OD | ¾ Rate | 42.1 | 6.8 | 1.12 | 199 |
| OD | ¾ Rate + Argal | 32.5 | 6.1 | 1.21 | 245 |
| OD | ¾ Rate + Techno oil | 34.2 | 6.5 | 1.18 | 210 |
| EC | ¾ Rate | 40.5 | 6.5 | 1.09 | 185 |
| EC | ¾ Rate + Argal | 31.8 | 5.9 | 1.15 | 220 |
| EC | ¾ Rate + Techno oil | 33.6 | 6.2 | 1.13 | 198 |
| EW | ¾ Rate | 38.7 | 6.2 | 1.18 | 215 |
| EW | ¾ Rate + Argal | 30.9 | 5.5 | 1.25 | 260 |
| EW | ¾ Rate + Techno oil | 32.4 | 5.8 | 1.22 | 235 |
Data from a study showing that adjuvants generally decrease surface tension and pH while increasing viscosity and conductivity of the spray solution, which can contribute to enhanced efficacy.[1]
Experimental Protocols
Protocol 1: Determination of Emulsion Stability
-
Objective: To assess the stability of emulsifiable concentrate (EC) or emulsion in water (EW) formulations. This method is based on CIPAC MT 36.3.[1]
-
Materials:
-
This compound EC or EW formulation
-
WHO standard hard water (prepared by dissolving 0.304 g of anhydrous calcium chloride and 0.139 g of magnesium chloride hexahydrate in distilled water and making up to 1 liter)
-
100 ml glass-stoppered measuring cylinders
-
Water bath maintained at 30°C ± 1°C
-
-
Procedure:
-
Add 95 ml of standard hard water to a 100 ml measuring cylinder.
-
Add 5 ml of the this compound formulation to the cylinder.
-
Stopper the cylinder and invert it 10 times.
-
Place the cylinder in the water bath at 30°C and let it stand for 30 minutes.
-
After 30 minutes, record the volume of any free oil or cream that has separated at the top or any sediment at the bottom.
-
A stable formulation should show no or minimal separation.
-
-
Re-emulsification Test:
-
After the 30-minute stability test, invert the cylinder 10 more times.
-
A successful formulation will re-emulsify completely.[1]
-
Protocol 2: Quantification of this compound using HPLC
-
Objective: To accurately determine the concentration of this compound in a formulation, avoiding isomerization.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 column (or equivalent).
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound analytical standard
-
-
Procedure (General Method - specific parameters must be optimized):
-
Standard Preparation: Prepare a stock solution of this compound standard in acetonitrile. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Accurately weigh a portion of the formulation and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 ml/min.
-
Injection Volume: 20 µl.
-
Detection Wavelength: 278 nm.[8]
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
-
Validation: The method should demonstrate good linearity (R² > 0.999) and precision (RSD < 2%).[12]
-
Visualizations
Caption: Troubleshooting workflow for low efficacy of this compound.
Caption: Key mechanisms of insect resistance to pyrethroid insecticides.
References
- 1. curresweb.com [curresweb.com]
- 2. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 3. techsheets.simplot.com [techsheets.simplot.com]
- 4. researchgate.net [researchgate.net]
- 5. icup.org.uk [icup.org.uk]
- 6. Development of Chlorantraniliprole and Lambda Cyhalothrin Double-Loaded Nano-Microcapsules for Synergistical Pest Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrostatic coating enhances bioavailability of insecticides and breaks pyrethroid resistance in mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ohioline.osu.edu [ohioline.osu.edu]
- 12. dl.astm.org [dl.astm.org]
- 13. Effects of Cyhalothrin-Based Pesticide on Early Life Stages of Common Carp (Cyprinus carpio L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (Ref: DE 225) [sitem.herts.ac.uk]
- 15. EURL | Single Residue Methods | Enantioselective Analysis of Lambda- and this compound [eurl-pesticides.eu]
- 16. eurl-pesticides.eu [eurl-pesticides.eu]
- 17. Review of the existing maximum residue levels for gamma‐cyhalothrin according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pomais.com [pomais.com]
- 19. nichino.uk [nichino.uk]
- 20. researchgate.net [researchgate.net]
- 21. irac-online.org [irac-online.org]
- 22. Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pjoes.com [pjoes.com]
Technical Support Center: Gamma-Cyhalothrin Application and Non-Target Organism Protection
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on using gamma-cyhalothrin while minimizing exposure to non-target organisms. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it highly toxic to non-target organisms?
A1: this compound is a single, active isomer of the synthetic pyrethroid insecticide lambda-cyhalothrin.[1][2] Like other pyrethroids, it is a neurotoxicant that works by altering nerve function, leading to paralysis and death in target insects.[3][4][5] Its high efficacy also means it is acutely toxic to many non-target organisms, particularly aquatic invertebrates like insects and crustaceans, which share similar physiological pathways with target pests.[6][7][8] Fish are also highly sensitive to this compound.[3][4]
Q2: My experimental plot is near a water body. What is the primary risk, and how can I prevent contamination?
A2: The primary risks are spray drift during application and runoff of contaminated soil or water after application.[9] this compound has low aqueous solubility and tends to bind to soil and sediment particles.[3][9] To prevent contamination, you should use a combination of spray drift reduction techniques and establish buffer zones. The EPA has specific buffer zone requirements for pyrethroids depending on the application method.[10]
Q3: What are the most critical environmental factors to consider before an outdoor application?
A3: Weather conditions are critical. Avoid application when rain is predicted within 48 hours to prevent runoff.[11][12] Wind speed and direction are the most important factors for spray drift; always measure wind speed on the upwind side immediately before application.[10] Applying during temperature inversions can also lead to significant drift.[13] Additionally, warm and wet conditions can accelerate the degradation of the compound in soil, which can be a consideration for post-experiment management.[14]
Q4: How can I accelerate the degradation of this compound in soil or water after my experiment concludes?
A4: this compound degrades through photolysis (exposure to sunlight), hydrolysis, and microbial action.[15] To accelerate degradation, you can promote exposure to sunlight and ensure the soil is not compacted, allowing for microbial activity. Recent research has shown that certain fungi, such as Aspergillus ustus, can effectively biodegrade this compound.[16][17] Introducing such microorganisms could be a potential bioremediation strategy.
Q5: What analytical methods are most appropriate for detecting this compound residues in environmental samples?
A5: The most common and sensitive methods for analyzing pyrethroids in environmental samples are Gas Chromatography (GC) and Liquid Chromatography (LC). For high sensitivity, GC is often coupled with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS).[18][19] For complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides excellent specificity and quantification.[20] A proper sample preparation technique, such as solid-phase extraction (SPE), is crucial for concentrating the analyte and removing interferences.[20][21]
Troubleshooting Guide
Issue 1: Unexpected mortality observed in non-target insects (e.g., pollinators) in or near the test plot.
-
Possible Cause: Spray drift beyond the intended application area.
-
Troubleshooting Steps:
-
Review Application Parameters: Verify that the nozzle type (use medium or coarser), boom height (no more than 4 feet for ground application), and pressure settings were appropriate to produce larger droplets, which are less prone to drift.[10]
-
Check Weather Records: Confirm that the application was not conducted during high winds or gusty conditions.[22]
-
Inspect Buffer Zone: Ensure that the established buffer zone was adequate and located upwind from the sensitive area.
-
Future Mitigation: For future applications, consider applying during early morning or late evening when pollinator activity is lower.[22] Increase the buffer zone width and consider planting a vegetative barrier to intercept drift.[23][24]
-
Issue 2: this compound detected in downstream water samples despite the absence of direct overspray.
-
Possible Cause: Surface runoff from the treated plot following an irrigation or rain event. Pyrethroids are strongly adsorbed to soil particles, which are then transported by water.[9]
-
Troubleshooting Steps:
-
Assess Soil Type: Recognize that certain soil types are more prone to erosion.
-
Implement Runoff Control: For furrow-irrigated plots, introduce a soil stabilizer like Polyacrylamide (PAM) into the irrigation water. PAM has been shown to be highly effective at reducing suspended sediments and associated pyrethroids in runoff.[9]
-
Establish Vegetated Filters: Create vegetated filter strips or ditches between the treated plot and the water body. These can help trap sediment and slow water flow.[9]
-
Sample Verification: Re-analyze samples to confirm the concentration. Ensure your analytical method has a low enough detection limit, as toxicity to aquatic life occurs at very low concentrations (ng/L range).[1][25]
-
Issue 3: Inconsistent results in aquatic mesocosm/microcosm toxicity studies.
-
Possible Cause: Rapid degradation or partitioning of this compound in the water column. The compound is non-persistent in aqueous systems and binds to organic matter.[3]
-
Troubleshooting Steps:
-
Monitor Concentrations: Collect water samples at multiple time points (e.g., 1 hour, 24 hours, 96 hours) post-application to measure the actual exposure concentration over time.[26]
-
Analyze Sediment: Since the compound partitions to sediment, analyze sediment samples to account for the total amount of this compound in the system.
-
Review Test Organism Sensitivity: The sensitivity of aquatic invertebrates can vary significantly. Chaoborus sp. and Caenis sp. have been identified as particularly sensitive.[1][7] Ensure your chosen test organisms are appropriate for the expected concentrations.
-
Control for Formulation: Use a formulation blank in your controls to ensure that observed effects are from the active ingredient and not other components of the commercial product.[2]
-
Quantitative Data Summary
Table 1: Aquatic Toxicity of this compound to Non-Target Invertebrates
| Species | Endpoint | Value (ng/L) | Study Reference |
|---|---|---|---|
| Chaoborus obscuripes | 96 h EC₅₀ | 3.8 | [1][7][26] |
| Multiple Species (8) | Median HC₅* | 2.12 | [1][7][26] |
| Mesocosm Community | NOEC** | 5 | [1][7] |
| Aquatic Macroinvertebrates | 96-h LC₅₀ | ~1 | [6] |
| Fish (General) | HC₅* | 41 | [6] |
*HC₅: Hazardous Concentration for 5% of species. **NOEC: No Observed Effect Concentration.
Table 2: Recommended Buffer Zones for Pyrethroid Agricultural Applications to Protect Aquatic Habitats
| Application Method | Buffer Zone Distance | Reference |
|---|---|---|
| Ground Application (boom, airblast) | 25 feet | [10] |
| Aerial Application (Non-ULV) | 150 feet | [10] |
| Aerial Application (ULV) | 450 feet |[10] |
Experimental Protocols
Protocol 1: Mitigation of Runoff using Polyacrylamide (PAM)
This protocol describes the application of PAM to reduce sediment and associated this compound in runoff from furrow-irrigated experimental plots.
-
Materials:
-
Water-soluble Polyacrylamide (PAM) - liquid, tablet, or granule form.
-
Application device (e.g., injector pump for liquid, wire-mesh cage for tablets).
-
Personal Protective Equipment (PPE).
-
-
Procedure:
-
Calculate Application Rate: Determine the appropriate PAM concentration based on soil type and irrigation flow rate. A common starting point is 10 ppm for the first irrigation.
-
Liquid PAM Application:
-
Inject the liquid PAM solution into the irrigation water stream as it enters the furrows.
-
Ensure the injection point allows for thorough mixing before the water reaches the treated soil.
-
-
Tablet/Granule PAM Application:
-
Place PAM tablets or granules in a wire-mesh cage or burlap sack at the head of the furrow.
-
Position the container so that irrigation water flows through it, slowly dissolving the PAM and distributing it down the furrow.[9]
-
-
Monitoring:
-
Observe the runoff water at the end of the furrow. A significant reduction in turbidity should be visible compared to untreated furrows.
-
Collect runoff water samples from both treated and untreated furrows for sediment and this compound analysis.
-
-
Data Analysis:
-
Quantify the reduction in suspended sediment (e.g., using gravimetric analysis).
-
Analyze the this compound concentration in the sediment fraction of the runoff samples using GC-MS or a similar method.
-
-
Protocol 2: Analysis of this compound in Water Samples via SPE and GC-MS
This protocol provides a general workflow for the extraction and analysis of this compound from experimental water samples.
-
Materials:
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18).
-
SPE vacuum manifold.
-
Solvents: Hexane (B92381), Acetonitrile, Dichloromethane (DCM), Methanol (HPLC grade).
-
Nitrogen evaporator.
-
Gas Chromatograph with Mass Spectrometer (GC-MS).
-
This compound analytical standard.
-
Internal standard.
-
-
Sample Collection & Preparation:
-
Collect water samples (e.g., 500 mL) in amber glass bottles.
-
Fortify the sample with a known amount of internal standard.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions (e.g., with DCM, methanol, then water).
-
Pass the entire water sample through the cartridge at a controlled flow rate (e.g., 5-10 mL/min).
-
Wash the cartridge to remove interferences (e.g., with a water/methanol mixture).
-
Dry the cartridge thoroughly under vacuum or with nitrogen gas.
-
Elute the this compound from the cartridge using an appropriate organic solvent (e.g., hexane or dichloromethane).[21]
-
-
Concentration and Analysis:
-
Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Transfer the concentrated sample to a GC vial.
-
Inject the sample into the GC-MS system. Use a suitable temperature program and select appropriate ions for monitoring (SIM mode) to ensure specificity and sensitivity.[21]
-
-
Quantification:
-
Create a calibration curve using the analytical standard.
-
Calculate the concentration of this compound in the original water sample based on the peak area ratio to the internal standard.
-
Visualizations
Caption: Workflow for selecting mitigation strategies based on experimental setup.
Caption: Logical relationships of factors influencing pesticide spray drift.
Caption: Simplified degradation pathways for this compound in the environment.
References
- 1. Effects of the pyrethroid insecticide this compound on aquatic invertebrates in laboratory and outdoor microcosm tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. This compound (Ref: DE 225) [sitem.herts.ac.uk]
- 4. Cyhalothrin (Ref: OMS 2011) [sitem.herts.ac.uk]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. wur.nl [wur.nl]
- 8. researchgate.net [researchgate.net]
- 9. californiaagriculture.org [californiaagriculture.org]
- 10. epa.gov [epa.gov]
- 11. Pesticide Use General Standards of Care/Best Management Practices - Integrated Pest Management - L.A. County [ipm.lacounty.gov]
- 12. pomais.com [pomais.com]
- 13. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 14. ciechem.com [ciechem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. researchgate.net [researchgate.net]
- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 21. epa.gov [epa.gov]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. fs.usda.gov [fs.usda.gov]
- 24. vtpp.ento.vt.edu [vtpp.ento.vt.edu]
- 25. cabidigitallibrary.org [cabidigitallibrary.org]
- 26. researchgate.net [researchgate.net]
analytical challenges in the quantification of gamma-cyhalothrin isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical quantification of gamma-cyhalothrin and its related isomers.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between cyhalothrin (B162358), lambda-cyhalothrin (B1674341), and this compound?
A1: Cyhalothrin is a synthetic pyrethroid insecticide with a complex stereochemistry, existing as 16 possible isomers.[1] For practical applications, the isomers are often grouped:
-
Cyhalothrin: A mixture of 4 stereoisomers (RS, SR, RR, SS) in a 1:1:1:1 ratio.[2]
-
Lambda-cyhalothrin: A more refined mixture containing a 1:1 ratio of the two most insecticidally active enantiomeric pairs (RS and SR isomers).[2][3] It is considered more biologically active than the broader cyhalothrin mixture.[4]
-
This compound: This is the most refined form, consisting of only the single most insecticidally active and toxic isomer (the SR-isomer).[2][5]
Q2: Why is it challenging to differentiate between this compound and lambda-cyhalothrin in analysis?
A2: Traditional chromatographic techniques, such as standard HPLC or GC, are often insufficient to separate the constituent isomers of lambda-cyhalothrin (the SR and RS isomers).[2] Since this compound is one of these two isomers, methods that cannot resolve them will quantify them together. This poses a challenge for accurate risk assessment, as this compound is the more toxic component.[2][3] To differentiate and separately quantify this compound, enantioselective (chiral) analytical methods are necessary.[2][3]
Q3: What is the regulatory significance of separately quantifying this compound?
A3: The European Food Safety Authority (EFSA) has highlighted that if a residue of lambda-cyhalothrin is assumed to be entirely composed of the more toxic this compound, it could pose a consumer health risk even if it is below the maximum residue level (MRL) for lambda-cyhalothrin.[2] Therefore, having analytical methods that can distinguish between the isomers is crucial for accurate risk assessment and ensuring consumer safety, especially for vulnerable populations like infants.[2] The residue definition for monitoring often includes both, as "Lambda-cyhalothrin (includes this compound) (sum of R,S and S,R isomers)".[3]
Troubleshooting Guide
Issue 1: Poor or no separation of this compound from other isomers.
-
Question: My chromatogram shows a single peak for lambda-cyhalothrin, and I cannot quantify this compound separately. What is the problem?
-
Answer: This is a common issue when using non-chiral chromatography. The isomers of lambda-cyhalothrin are enantiomers and will not be resolved on standard columns like a C18. To achieve separation, you must use a chiral column. A cellulose-based stationary phase with an immobilized chiral selector has been shown to be effective for separating the SR-isomer (this compound) from the RS-isomer.[2][6]
Issue 2: Isomerization during analysis.
-
Question: I am observing inconsistent isomer ratios in my results when using a GC-based method. Could the isomers be converting during analysis?
-
Answer: Yes, pyrethroids can be susceptible to isomerization under the high temperatures used in GC injectors.[7] This is a known issue, particularly epimerization at the cyano-group. The extent of this conversion can be influenced by the injection mode, temperature, and the condition of the GC liner.[7] If you suspect this is occurring, consider using a lower injection temperature or an alternative analytical technique like chiral LC-MS/MS, which operates at lower temperatures.
Issue 3: Low recovery rates during sample preparation.
-
Question: My recovery of this compound from complex matrices (e.g., oils, fatty foods) is low. How can I improve this?
-
Answer: Low recovery can be due to inefficient extraction or matrix effects. For many food matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method has proven effective.[2][6] For high-fat matrices like sunflower seed oil, a modified approach such as the QuOil method may be necessary to achieve satisfactory recoveries.[6] Ensure your extraction solvent is appropriate; for example, an acetone-petroleum ether mixture has been shown to yield high recoveries from plant matrices.[8]
Issue 4: Inconsistent quantification at low concentrations.
-
Question: I am having trouble with the precision of my measurements at the limit of quantification (LOQ). What could be the cause?
-
Answer: Inconsistent results at low concentrations can be due to matrix interference or insufficient instrument sensitivity. Using a highly sensitive detector, such as a triple quadrupole mass spectrometer (MS/MS), can improve signal-to-noise and provide more reliable quantification.[2][9] Additionally, ensure your sample cleanup is adequate to minimize matrix effects. Dispersive solid-phase extraction (dSPE) with PSA (primary secondary amine) as a sorbent has been shown to be effective without negatively impacting isomer distribution.[2]
Quantitative Data Summary
Table 1: Recovery Rates of this compound in Various Matrices using Chiral LC-MS/MS
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |
| Cucumber | 0.01 | Satisfactory | - |
| Orange Juice | 0.01 | Satisfactory | - |
| Wheat Flour | 0.01 | Satisfactory | - |
| Infant Formula | 0.0036 | Satisfactory | - |
| Sunflower Seed Oil | 0.1 | 107 | 1.1 |
| Sunflower Seed Oil | 0.01 | 95 | 2.1 |
Data sourced from EURL-SRM Analytical Method Report.[2][6]
Table 2: Residue Levels of Lambda-Cyhalothrin in Mango Over Time
| Days After Spraying | Recommended Dose (ppm) | Double Recommended Dose (ppm) |
| 1 | 0.84 | 1.40 |
| 5 | 0.48 | 0.95 |
| 10 | 0.21 | 0.53 |
| 15 | 0.04 | 0.10 |
| 25 | Below Detectable Level | Below Detectable Level |
Data sourced from a study on Alphonso mangoes.[10]
Experimental Protocols
Protocol 1: Enantioselective Analysis of Gamma- and Lambda-Cyhalothrin by Chiral LC-MS/MS
This protocol is based on the method developed by the EURL-SRM for the analysis of cyhalothrin isomers in various food matrices.[2][6]
1. Sample Preparation (QuEChERS Method)
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer to a micro-centrifuge tube containing dSPE sorbent (e.g., PSA and MgSO₄).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
2. Chromatographic Conditions
-
Instrument: LC system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Column: A chiral column, such as a Chiral Art Cellulose-SB, is required for isomer separation.[2]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: As per column manufacturer's recommendation.
-
Injection Volume: 5-10 µL.
3. MS/MS Detection
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for this compound.
Protocol 2: General HPLC Method for Lambda-Cyhalothrin Residue Analysis
This protocol is a general method for quantifying total lambda-cyhalothrin residues and is not suitable for isomer separation. It is adapted from a method for analyzing residues in mangoes.[10]
1. Sample Preparation
-
Extraction:
-
Weigh 1 g of a ground, homogenized sample.
-
Add 1 mL of HPLC-grade acetonitrile.
-
Vortex for 20 minutes.
-
Centrifuge at 10,000 rpm for 20 minutes.
-
Collect the supernatant and re-centrifuge for 15 minutes at 10,000 rpm.
-
The supernatant is ready for HPLC analysis.
-
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: A standard C18 column (e.g., SB-C18).[8]
-
Mobile Phase: Acetonitrile:Water (80:20, v/v).[8]
-
Detection Wavelength: 230 nm.[8]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Review of the existing maximum residue levels for gamma‐cyhalothrin according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lambda-cyhalothrin (UK PID) [inchem.org]
- 5. Federal Register :: Lambda-Cyhalothrin and an Isomer this compound; Tolerances for Residues [federalregister.gov]
- 6. EURL | Single Residue Methods | Enantioselective Analysis of Lambda- and this compound [eurl-pesticides.eu]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. Rapid HPLC Determination of Lambda-Cyhalothrin Residue in Foods [spkx.net.cn]
- 9. Your Guide to GC-MS/MS Pesticide Residue Analysis | Technology Networks [technologynetworks.com]
- 10. phytojournal.com [phytojournal.com]
Technical Support Center: Enhancing the Photostability of Gamma-Cyhalothrin Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of gamma-cyhalothrin formulation photostability.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound when exposed to light?
A1: this compound, a synthetic pyrethroid, primarily degrades under UV light through several key pathways. The most significant of these are ester bond cleavage, decarboxylation, and photo-isomerization.[1] Ester bond cleavage breaks the molecule into two main fragments: 3-phenoxybenzoic acid (3-PBA) and a cyclopropane (B1198618) derivative. Reductive dehalogenation, removing the chlorine atom, has also been proposed as a degradation route.[1][2]
Q2: How does pH influence the photodegradation of this compound?
A2: Pyrethroids like this compound are generally more stable in neutral to acidic conditions. Alkaline conditions (pH above 8) can accelerate the hydrolysis of the ester linkage, a process that can be further exacerbated by exposure to UV light. Therefore, maintaining a pH below 8 is recommended for aqueous formulations during photostability studies.
Q3: What are the most effective formulation strategies to enhance the photostability of this compound?
A3: The two most prominent and effective strategies for improving the photostability of this compound are microencapsulation and the incorporation of UV stabilizers.
-
Microencapsulation: This technique involves enclosing the active this compound within a protective polymer shell.[3][4] This physical barrier shields the molecule from direct UV exposure, significantly slowing its degradation. Polyurea is a commonly used polymer for creating these microcapsules through interfacial polymerization.[3]
-
UV Stabilizers: These are chemical compounds added to the formulation that absorb or dissipate UV radiation, preventing it from reaching and degrading the active ingredient.[4] They are categorized into UV absorbers (e.g., benzophenones, benzotriazoles) and hindered amine light stabilizers (HALS).
Q4: What are the key differences in photostability between this compound and lambda-cyhalothrin (B1674341)?
A4: this compound is a single, highly active stereoisomer of cyhalothrin, while lambda-cyhalothrin is a racemic mixture of two isomers (including the this compound isomer).[5][6] While their chemical structures are very similar, leading to comparable photodegradation pathways, lambda-cyhalothrin has a slightly longer residual effect in some agricultural applications.[5] However, for laboratory photostability testing purposes, data from lambda-cyhalothrin studies can often be used as a reliable proxy for predicting the behavior of this compound.
Troubleshooting Guides
Section 1: Issues with Formulation Stability and Performance
Problem 1: My this compound formulation is degrading rapidly despite the inclusion of a UV stabilizer.
| Possible Cause | Troubleshooting Step |
| Incompatible UV Stabilizer: The chosen UV stabilizer may interact with other components in your formulation, reducing its efficacy. | Review the chemical compatibility of the UV stabilizer with all excipients. Consider testing different classes of UV stabilizers (e.g., benzophenones vs. HALS). |
| Insufficient Concentration of UV Stabilizer: The amount of UV stabilizer may be too low to provide adequate protection. | Titrate the concentration of the UV stabilizer in your formulation. Start with the manufacturer's recommended concentration and increase incrementally, monitoring photostability at each step. |
| Degradation of the UV Stabilizer: Some UV absorbers can themselves degrade over time with prolonged UV exposure, losing their protective properties.[7] | Select a more photostable UV stabilizer or a combination of stabilizers (e.g., a UV absorber and a HALS) to provide broader and more durable protection. |
| Leaching of Active Ingredient (in microcapsules): The this compound may be leaching from the microcapsules, exposing it to UV radiation.[8][9] | Optimize the microencapsulation process to ensure a more robust and less permeable polymer shell. This can involve adjusting the monomer concentrations, reaction time, or curing temperature. |
| Co-formulant Interference: Other "inert" ingredients in the formulation, such as surfactants or solvents, may be acting as photosensitizers, accelerating degradation.[10][11] | Evaluate the photostability of the formulation with and without each co-formulant to identify any problematic ingredients. Replace any photosensitizing excipients with more stable alternatives. |
Problem 2: My microencapsulated formulation shows inconsistent release or efficacy.
| Possible Cause | Troubleshooting Step |
| Irregular Capsule Size/Thickness: A wide distribution of microcapsule sizes and wall thicknesses can lead to inconsistent release rates. | Refine the homogenization and stirring speed during the interfacial polymerization process to achieve a more uniform emulsion and, consequently, more uniform microcapsules. |
| Cracked or Damaged Capsules: Mechanical stress during formulation, storage, or application can damage the microcapsules, leading to premature release of the active ingredient. | Handle the microcapsule suspension with care, avoiding high-shear mixing after formation. Analyze the microcapsules under a microscope to check for structural integrity. |
| Clogging of Spray Nozzles: Agglomeration of microcapsules can lead to clogging of application equipment.[4] | Ensure the formulation has adequate suspending agents and anti-agglomeration additives. Filter the formulation before use. |
| Visible Residue on Application Surface: Some microencapsulated formulations can leave a visible residue after the carrier solvent evaporates.[4] | Optimize the particle size of the microcapsules and the overall formulation composition to minimize visible residue. |
Data Presentation
Table 1: Comparison of Photodegradation Rates for Different Lambda-Cyhalothrin Formulations
| Formulation Type | Active Ingredient | Light Source | Half-life (t½) | Key Findings | Reference |
| Aqueous Solution (pH 5) | Lambda-cyhalothrin | Sunlight | ~30 days | Degradation occurs, but is relatively slow in the absence of sensitizers. | [12] |
| Aqueous Solution | Lambda-cyhalothrin | UV Lamp (302 nm) | < 6 hours | Complete degradation observed after 6 hours of direct UV exposure. | [2] |
| Emulsifiable Concentrate (EC) | Lambda-cyhalothrin | Not Specified | Shorter persistence | Rapid decrease in effect after initial application. | [3] |
| Microencapsulated (CS) | Lambda-cyhalothrin | Not Specified | > 21 days (persistence) | Significantly longer persistence of biological activity compared to EC. | [3] |
Note: Data is compiled from various studies and conditions may not be directly comparable. The table serves to illustrate the relative improvement in photostability with different formulation strategies.
Table 2: Performance of Different UV Stabilizer Classes for Pigmented Silicone Elastomer (as a proxy for formulation matrices)
| UV Stabilizer Class | Example | Change in Color (ΔE) after 1000h (Red Pigment) | Change in Color (ΔE) after 1000h (Yellow Pigment) | Performance Notes | Reference |
| Benzophenone | Chimassorb 81 | 5.49 | 4.09 | Showed consistent performance with both pigments, significantly reducing color change compared to control. | [13] |
| Hindered Amine Light Stabilizer (HALS) | Uvinul 5050 | 9.57 (less effective than Chimassorb 81) | 4.09 | Performance was pigment-dependent. | [13] |
| Control (No Stabilizer) | - | 9.57 | 5.91 | Showed the most significant color change, indicating degradation. | [13] |
Note: This data is from a study on silicone elastomers and serves as an illustrative example of how different UV stabilizer classes can perform. The effectiveness of a UV stabilizer is highly dependent on the formulation matrix and the specific active ingredient.
Experimental Protocols
Protocol 1: Photostability Testing of this compound Formulations (ICH Q1B Guideline Adaptation)
Objective: To assess the photostability of a this compound formulation by exposing it to a controlled light source and monitoring the degradation of the active ingredient over time.
Materials:
-
This compound formulation
-
Unformulated this compound (as a control)
-
Quartz or borosilicate glass vials
-
Aluminum foil
-
Photostability chamber equipped with a light source compliant with ICH Q1B Option 1 (e.g., Xenon or D65/ID65 lamps) or Option 2 (cool white fluorescent and near UV lamps)
-
Calibrated radiometer/lux meter
-
HPLC-UV or GC-MS system
Procedure:
-
Sample Preparation:
-
Prepare solutions of the this compound formulation and the unformulated active ingredient in a transparent, inert solvent at a known concentration.
-
Dispense equal volumes of each solution into at least two sets of quartz or borosilicate glass vials.
-
-
Dark Control:
-
Wrap one set of vials completely in aluminum foil. These will serve as the dark controls to assess thermal degradation in the absence of light.
-
-
Exposure:
-
Place the unwrapped (exposed) and wrapped (dark control) vials in the photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]
-
Monitor the light exposure using a calibrated radiometer/lux meter.
-
Maintain a constant temperature inside the chamber to minimize thermal degradation.
-
-
Sampling:
-
Withdraw aliquots from both the exposed and dark control vials at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Analysis:
-
Analyze the concentration of this compound in each aliquot using a validated analytical method (see Protocol 2 for an example).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
The difference in degradation between the exposed and dark control samples represents the photodegradation.
-
Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in samples from photostability experiments.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v).[15]
-
Flow Rate: 1.0 mL/min.[16]
-
Injection Volume: 10-20 µL.[16]
-
Detection Wavelength: 277 nm.[16]
-
Column Temperature: 30-40°C.[16]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of analytical grade this compound in the mobile phase.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the experimental samples.
-
-
Calibration Curve:
-
Inject each calibration standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
-
Sample Analysis:
-
Inject the samples collected during the photostability experiment (Protocol 1) into the HPLC system and record the peak areas.
-
-
Quantification:
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Mandatory Visualizations
Caption: Proposed photodegradation pathways of this compound.
Caption: Workflow for conducting a photostability study.
Caption: Formulation strategies to mitigate photodegradation.
References
- 1. Photodegradation of lambda-cyhalothrin and cypermethrin in aqueous solution as affected by humic acid and/or copper: intermediates and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, Characterization, and Bioactivity Evaluation of Lambda-Cyhalothrin Microcapsules for Slow-Controlled Release System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microencapsulated Pesticides [solutionsstores.com]
- 5. pomais.com [pomais.com]
- 6. researchgate.net [researchgate.net]
- 7. Microencapsulation of Insecticides | PDF [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Current Challenges in Microcapsule Designs and Microencapsulation Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pesticide Co-formulants: Hidden Toxins Remain Under the Radar | PAN Europe [pan-europe.info]
- 11. Formulation Effects and the Off-target Transport of Pyrethroid Insecticides from Urban Hard Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 13. Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
- 15. Rapid HPLC Determination of Lambda-Cyhalothrin Residue in Foods [spkx.net.cn]
- 16. scielo.br [scielo.br]
Technical Support Center: Addressing Sublethal Effects of Gamma-Cyhalothrin on Beneficial Insects
Welcome to the technical support center for researchers investigating the sublethal effects of gamma-cyhalothrin on beneficial insects. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary sublethal effects of this compound on beneficial insects?
A1: this compound, a broad-spectrum pyrethroid insecticide, can elicit a range of sublethal effects on beneficial insects even at concentrations that do not cause immediate mortality.[1][2] The primary neurotoxic action of pyrethroids involves the disruption of voltage-gated sodium channels in the nervous system, leading to hyperexcitability, tremors, and paralysis.[3] Documented sublethal effects in beneficial insects such as bees, ladybugs, and lacewings include:
-
Behavioral Alterations: Impaired foraging activity, reduced locomotion, and decreased social interaction.[4]
-
Reproductive Detriments: Reduced fecundity (egg production) and fertility.[5][6]
-
Developmental Delays: Prolonged larval and pupal stages, and reduced adult emergence rates.[1][5]
Q2: How can I determine an appropriate sublethal dose of this compound for my experiments?
A2: Establishing a relevant sublethal dose is a critical first step. This is typically achieved by conducting a dose-response bioassay to determine the lethal concentration (LC) or lethal dose (LD) values, such as the LC10, LC20, or LC40 (the concentration that causes 10%, 20%, or 40% mortality, respectively).[5][7] The selection of the specific sublethal concentration will depend on the research question and the desired level of stress to be induced without causing significant direct mortality. It is crucial to use a solvent control (the solvent used to dissolve the insecticide, typically acetone) in all experiments to ensure that the observed effects are due to the insecticide and not the solvent.
Q3: I am observing high mortality in my control group. What could be the cause?
A3: High mortality in the control group can confound experimental results. Potential causes include:
-
Stress during handling: Excessive or improper handling of insects can cause physical injury or stress.
-
Unsuitable environmental conditions: Temperature, humidity, and light cycles should be maintained within the optimal range for the specific insect species.
-
Contamination: Glassware, equipment, or food sources may be contaminated with other chemicals. Ensure thorough cleaning and use of dedicated equipment.
-
Disease: The insect colony may have an underlying disease. It is important to use healthy insects from a thriving colony.
Q4: My results for sublethal effects on insect behavior are highly variable. How can I improve consistency?
A4: Behavioral assays can be sensitive to subtle variations in experimental conditions. To improve consistency:
-
Standardize acclimation periods: Allow insects to acclimate to the experimental arena for a standardized period before recording data.
-
Control for environmental cues: Minimize variations in light, temperature, and vibrations in the experimental setup.
-
Automated tracking: Utilize video tracking software to objectively quantify behavioral parameters such as distance moved, velocity, and time spent in specific zones.[4]
-
Increase sample size: A larger number of replicates can help to reduce the impact of individual variation.
Q5: What are the key detoxification enzyme families in insects that I should consider assaying?
A5: Insects possess several enzyme families that play a crucial role in metabolizing and detoxifying insecticides. The primary families to consider when investigating the sublethal effects of this compound are:
-
Cytochrome P450 monooxygenases (P450s): A large and diverse group of enzymes involved in the oxidation of a wide range of xenobiotics.
-
Glutathione (B108866) S-transferases (GSTs): These enzymes conjugate glutathione to xenobiotics, increasing their water solubility and facilitating excretion.[5]
-
Carboxylesterases (CarE): Involved in the hydrolysis of ester-containing insecticides.[5]
Changes in the activity of these enzymes following sublethal exposure can indicate a metabolic response to the insecticide.
Troubleshooting Guides
Problem: No significant difference in reproductive output (fecundity/fertility) between control and treated groups.
| Possible Cause | Troubleshooting Step |
| Sublethal dose is too low | Conduct a dose-response experiment to ensure the selected concentration is sufficient to elicit a measurable sublethal effect without causing significant mortality. |
| Insufficient observation period | The effects on reproduction may not be immediately apparent. Extend the observation period to cover the full reproductive lifespan of the insect. |
| Inadequate nutrition | Ensure that both control and treated groups have access to sufficient and appropriate food sources to support reproduction. |
| Small sample size | Increase the number of replicates to enhance statistical power and detect subtle differences. |
Problem: Inconsistent results in enzyme activity assays.
| Possible Cause | Troubleshooting Step |
| Sample degradation | Prepare enzyme extracts from fresh or properly stored (-80°C) insect tissues. Keep samples on ice during the entire extraction process. |
| Incorrect buffer pH or composition | Verify that the pH and composition of all buffers are correct for the specific enzyme being assayed. |
| Inaccurate protein quantification | Use a reliable protein quantification method (e.g., Bradford or BCA assay) to normalize enzyme activity to the total protein concentration in each sample. |
| Substrate or cofactor limitation | Ensure that the concentrations of substrates and cofactors (e.g., NADPH for P450s, GSH for GSTs) are not limiting the reaction rate. |
Quantitative Data Summary
The following tables summarize quantitative data on the sublethal effects of lambda-cyhalothrin (B1674341) (a close relative of this compound, often used in studies) on various beneficial insects.
Table 1: Sublethal Effects of Lambda-Cyhalothrin on Honey Bees (Apis mellifera)
| Parameter | Dose | Effect | Reference |
| Locomotion | 6.39 ng/bee | 37% reduction in distance traveled | [4] |
| Social Interaction | 25.96 ng/bee (esfenvalerate) | 43% decrease in time spent in social interaction | [4] |
Table 2: Sublethal Effects of Lambda-Cyhalothrin on Ladybugs (Coccinella septempunctata)
| Parameter | Dose | Effect | Reference |
| Adult Longevity (Total) | Sublethal dose | Reduction from 30.8 to 26.91 days | [6] |
| Female Longevity | Sublethal dose | Reduction from 31.5 to 27.79 days | [6] |
| Male Longevity | Sublethal dose | Reduction from 29.4 to 25.56 days | [6] |
| Fecundity | Sublethal dose | Reduction from 294.00 to 262.43 eggs/female | [6] |
| Net Reproductive Rate (R₀) | Sublethal dose | Reduction from 174 to 91.85 | [6] |
Table 3: Sublethal Effects of Lambda-Cyhalothrin on Lacewings (Chrysoperla carnea)
| Parameter | Dose | Effect | Reference |
| Larval Survival to Adult | High label rate | No survival | [2] |
| Food Consumption (2nd instar) | LC10 | Significant decrease | [8] |
| Food Consumption (3rd instar) | LC10 | Significant decrease | [8] |
Experimental Protocols
Protocol for Assessing Sublethal Effects on Insect Behavior (Locomotor Activity)
Objective: To quantify the impact of sublethal doses of this compound on the locomotor activity of a beneficial insect.
Materials:
-
Test insects (e.g., adult honey bees, ladybugs)
-
This compound stock solution in a suitable solvent (e.g., acetone)
-
Solvent for control group
-
Micropipettes
-
Behavioral arenas (e.g., Petri dishes)
-
Video recording equipment
-
Behavioral analysis software (e.g., Ethovision XT)
Procedure:
-
Dose Preparation: Prepare serial dilutions of the this compound stock solution to obtain the desired sublethal concentrations.
-
Insect Treatment: Apply a precise volume (e.g., 1 µL) of the insecticide solution or solvent control to the dorsal thorax of each insect using a micropipette.
-
Acclimation: Place each insect individually into a behavioral arena and allow for a 30-minute acclimation period under controlled temperature and light conditions.
-
Data Recording: Record the movement of each insect for a defined period (e.g., 15 minutes) using the video recording equipment.
-
Data Analysis: Analyze the video recordings using behavioral analysis software to quantify parameters such as total distance moved, velocity, and time spent immobile.
-
Statistical Analysis: Compare the behavioral parameters of the treated groups with the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol for Evaluating Sublethal Effects on Reproduction (Fecundity and Fertility)
Objective: To determine the impact of sublethal this compound exposure on the reproductive output of a beneficial insect.
Materials:
-
Mated adult female insects
-
This compound solution
-
Solvent control
-
Individual rearing cages or containers
-
Appropriate food source
-
Oviposition substrate (if required)
-
Microscope
Procedure:
-
Insect Treatment: Expose mated adult females to the sublethal dose of this compound or the solvent control, either topically or through a treated food source.
-
Rearing: House each female individually in a rearing container with an adequate food supply and an oviposition substrate.
-
Egg Collection: Daily, count and collect the eggs laid by each female.
-
Fecundity Assessment: The total number of eggs laid per female over her lifetime represents her fecundity.
-
Fertility Assessment: Keep the collected eggs under optimal conditions for hatching. The percentage of eggs that successfully hatch will determine the fertility rate.
-
Data Analysis: Compare the mean fecundity and fertility rates between the treated and control groups using statistical methods such as t-tests or ANOVA.
Protocol for Detoxification Enzyme Activity Assays (GST, P450, CarE)
Objective: To measure the activity of key detoxification enzymes in beneficial insects following sublethal exposure to this compound.
Materials:
-
Treated and control insects
-
Homogenization buffer (e.g., phosphate (B84403) buffer)
-
Tissue homogenizer
-
Centrifuge
-
Spectrophotometer
-
Reagents for specific enzyme assays (e.g., CDNB and GSH for GST; p-nitroanisole for P450 O-demethylation; α-naphthyl acetate (B1210297) for CarE)
Procedure:
-
Sample Preparation: Homogenize whole insects or specific tissues (e.g., midgut, fat body) in ice-cold homogenization buffer.
-
Enzyme Extraction: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris. The resulting supernatant contains the crude enzyme extract.
-
Protein Quantification: Determine the total protein concentration in each enzyme extract using a standard method (e.g., Bradford assay).
-
Enzyme Assays:
-
GST Activity: Mix the enzyme extract with buffer containing CDNB and GSH. Measure the rate of increase in absorbance at 340 nm.
-
P450 Activity (e.g., O-demethylation): Incubate the enzyme extract with p-nitroanisole and NADPH. Measure the formation of the product, p-nitrophenol, at 405 nm.
-
CarE Activity: Incubate the enzyme extract with α-naphthyl acetate. Measure the formation of α-naphthol at a specific wavelength after adding a colorimetric reagent.
-
-
Data Analysis: Calculate the specific activity of each enzyme (e.g., nmol of product formed per minute per mg of protein). Compare the enzyme activities between the treated and control groups.
Visualizations
Caption: Experimental workflow for assessing sublethal effects of this compound.
Caption: Simplified signaling pathway of pyrethroid neurotoxicity.
Caption: General metabolic detoxification pathway for pyrethroids in insects.
References
- 1. Current Insights into Sublethal Effects of Pesticides on Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing effects of insecticides on two green lacewings species, Chrysoperla johnsoni and Chrysoperla carnea (Neuroptera: Chrysopidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. mdpi.com [mdpi.com]
- 6. researcherslinks.com [researcherslinks.com]
- 7. Response of different populations of seven lady beetle species to lambda-cyhalothrin with record of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. b.aun.edu.eg [b.aun.edu.eg]
Technical Support Center: Optimization of Gamma-Cyhalothrin Extraction from Fatty Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimized extraction of gamma-cyhalothrin from challenging fatty matrices. The information is tailored for researchers, scientists, and professionals in drug development to navigate common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting this compound from fatty matrices?
A1: The main challenge is the high lipid content of the matrix. This compound is a lipophilic (fat-soluble) pyrethroid pesticide, meaning it readily dissolves in fats and oils. During extraction with organic solvents, a large amount of these lipids are co-extracted with the analyte. This can lead to several problems:
-
Low Recovery: The analyte can become trapped in the lipid fraction, leading to poor and inconsistent recovery rates.
-
Matrix Effects: Co-extracted lipids can interfere with the analytical instrumentation, particularly in mass spectrometry (LC-MS/MS or GC-MS/MS), causing signal suppression or enhancement and leading to inaccurate quantification.[1][2][3][4][5]
-
Instrument Contamination: High-fat extracts can contaminate the gas or liquid chromatography system, leading to poor performance, peak distortion, and the need for frequent maintenance.
Q2: Which extraction methods are most suitable for this compound in fatty samples?
A2: The most common and effective methods are modifications of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol and Solid-Phase Extraction (SPE).
-
QuEChERS: This method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a cleanup step with dispersive SPE (d-SPE) using sorbents to remove interfering substances like fats.[6][7][8] For fatty matrices, modifications often include the use of specific d-SPE sorbents like C18 and Z-Sep to enhance lipid removal.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed in a cartridge to separate the analyte from the matrix components. For fatty samples, a common approach involves a liquid-liquid extraction followed by a cleanup step using SPE cartridges containing sorbents like Florisil, silica, or a combination of graphitized carbon black (GCB) and primary secondary amine (PSA).[9][10][11][12][13]
-
Low-Temperature Precipitation: This technique is often used in conjunction with solvent extraction. After extracting the sample with acetonitrile (B52724), the extract is cooled to a low temperature (e.g., -20°C) to precipitate the majority of the fats, which can then be separated by centrifugation or filtration.[9][12]
Q3: Is it possible to analyze for this compound specifically, or will I be detecting lambda-cyhalothrin (B1674341)?
A3: Standard chromatographic methods often do not separate the different stereoisomers of cyhalothrin. Lambda-cyhalothrin is a mixture of two isomers, one of which is this compound.[14][15] To specifically quantify this compound, an enantioselective (chiral) analytical method is required, typically using a chiral column in either GC or LC.[14][15][16] While many extraction methods are developed for lambda-cyhalothrin, they are generally applicable for this compound as the initial extraction does not separate the isomers.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient initial extraction: The solvent may not be effectively partitioning the this compound from the fat. | - Modify the extraction solvent: For highly fatty samples, consider a liquid-liquid partitioning step with hexane (B92381) and acetonitrile. The this compound will preferentially move to the acetonitrile phase, leaving the bulk of the fat in the hexane. - Increase solvent-to-sample ratio: Using a larger volume of extraction solvent can improve recovery. |
| 2. Analyte loss during cleanup: The sorbents used in d-SPE or SPE cartridges may be retaining some of the this compound. | - Optimize d-SPE sorbents: If using a combination of PSA and C18, try reducing the amount of C18, as it can sometimes retain nonpolar analytes. - Evaluate different SPE cartridges: Test various sorbents like Florisil, silica, or different combinations to find the one with the best recovery for this compound in your specific matrix. A mix of GCB and PSA has been shown to be effective for palm oil.[10][11] | |
| 3. Analyte degradation: this compound may be degrading during the extraction process, especially if the sample or extraction medium is alkaline. | - Ensure pH control: Pyrethroids are more stable in acidic to neutral conditions. Consider using a buffered QuEChERS method or acidifying the extraction solvent. | |
| High Matrix Effects (Signal Suppression or Enhancement) | 1. Insufficient cleanup: A significant amount of co-extractives (lipids, pigments, etc.) are reaching the analytical instrument. | - Improve the cleanup step: - For QuEChERS, add C18 or Z-Sep sorbents to the d-SPE step to better remove lipids.[17] - Consider a freeze-out step to precipitate lipids before d-SPE or SPE cleanup.[9][12] - For very complex matrices, a combination of cleanup techniques (e.g., freezing followed by d-SPE) may be necessary. |
| 2. Co-elution of matrix components with the analyte: Interfering compounds are eluting from the chromatography column at the same time as this compound. | - Use matrix-matched standards: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for consistent signal suppression or enhancement.[3] - Dilute the final extract: A simple dilution can reduce the concentration of interfering compounds, but this may compromise the limit of detection. | |
| Poor Chromatographic Peak Shape | 1. Contamination of the GC inlet or LC column: Buildup of non-volatile matrix components from previous injections. | - Implement a robust cleanup protocol: A cleaner extract is the best way to prevent instrument contamination. - Regular instrument maintenance: Frequently replace the GC inlet liner and trim the analytical column. For LC, use a guard column and flush the system regularly. |
| 2. Inappropriate solvent for the final extract: The solvent in which the final extract is dissolved may not be compatible with the initial mobile phase (for LC) or may cause issues in the GC inlet. | - Solvent exchange: After the final cleanup step, evaporate the extract and reconstitute it in a solvent that is compatible with your analytical system (e.g., mobile phase for LC, or a volatile solvent for GC). |
Data Presentation
The following tables summarize quantitative data from various studies on the extraction of lambda-cyhalothrin (which includes this compound) from different fatty matrices.
Table 1: Recovery of Lambda-Cyhalothrin from Palm Oil using Low-Temperature Precipitation and SPE [9][12]
| Spiking Level (µg/g) | Mean Recovery (%) - Crude Palm Oil (CPO) | RSD (%) | Mean Recovery (%) - Crude Palm Kernel Oil (CPKO) | RSD (%) |
| 0.05 | 82 | <10 | 86 | <10 |
| 0.08 | 95 | <10 | 90 | <10 |
| 0.1 | 98 | <10 | 94 | <10 |
| 0.5 | 96 | <10 | 92 | <10 |
| 1.0 | 97 | <10 | 93 | <10 |
Table 2: Comparison of Cleanup Sorbents for Lambda-Cyhalothrin in Palm Oil [10][11]
| Cleanup Sorbent | Mean Recovery (%) | RSD (%) |
| GCB/PSA | 81 - 114 | <7 |
| GCB | Lower than GCB/PSA | - |
| PSA | Lower than GCB/PSA | - |
| C18 | Lower than GCB/PSA | - |
| Florisil | Lower than GCB/PSA | - |
| Silica | Lower than GCB/PSA | - |
-
Limit of Detection (LOD): 0.025 - 0.05 µg/g.[10]
Experimental Protocols
Protocol 1: Modified QuEChERS for Fatty Matrices (e.g., Oilseeds, Avocado)
This protocol is a generalized procedure based on common modifications to the standard QuEChERS method for fatty samples.
-
Sample Homogenization:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
-
Extraction:
-
Add 15 mL of acetonitrile (with 1% acetic acid) to the tube.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).[6]
-
Shake vigorously for another minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbents. For fatty matrices, a common combination is 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract for analysis by GC-MS/MS or LC-MS/MS. The extract may need to be evaporated and reconstituted in a suitable solvent for the instrument.
-
Protocol 2: Low-Temperature Precipitation and Solid-Phase Extraction (SPE) for Edible Oils
This protocol is based on a method optimized for palm oil.[9][12]
-
Sample Preparation:
-
Weigh 5 g of the oil sample into a 50 mL screw-cap test tube.
-
-
Extraction and Fat Precipitation:
-
Add 10 mL of acetonitrile.
-
Homogenize using a vortex mixer for 5 minutes.
-
Allow the phases to separate.
-
Place the tube in a freezer at -20°C for a minimum of 2 hours to precipitate the fat.
-
-
Separation:
-
Carefully remove the tube from the freezer. The frozen oil should adhere to the tube walls.
-
Immediately decant the acetonitrile supernatant into a clean beaker.
-
-
SPE Cleanup:
-
Condition a GCB/PSA SPE cartridge with acetonitrile.
-
Load an aliquot of the acetonitrile extract onto the cartridge.
-
Elute the cartridge with an appropriate solvent (e.g., acetonitrile).
-
Collect the eluate for analysis.
-
-
Analysis:
-
The final extract can be analyzed by GC with an electron capture detector (ECD) or by GC-MS/MS.
-
Visualizations
Caption: General workflows for QuEChERS and Low-Temperature + SPE methods.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. labsertchemical.com [labsertchemical.com]
- 7. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 8. agilent.com [agilent.com]
- 9. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 10. Comparative study of different clean-up techniques for the determination of λ-cyhalothrin and cypermethrin in palm oil matrices by gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Review of the existing maximum residue levels for gamma‐cyhalothrin according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurl-pesticides.eu [eurl-pesticides.eu]
- 16. EURL | Single Residue Methods | Enantioselective Analysis of Lambda- and this compound [eurl-pesticides.eu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Pyrethroid Cross-Resistance in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the development of cross-resistance with pyrethroid insecticides in experimental settings.
Troubleshooting Guides
Issue 1: Unexpectedly high survival rates in insect populations after exposure to a novel pyrethroid.
Possible Cause: Pre-existing cross-resistance from exposure to other pyrethroids or insecticides with a similar mode of action (e.g., DDT).[1][2]
Troubleshooting Steps:
-
Review Insecticide History: Scrutinize the historical insecticide exposure records of the insect strain. Prior exposure to any pyrethroid can select for resistance mechanisms that confer resistance to other pyrethroids.[1]
-
Conduct a Resistance Mechanism Screening:
-
Target-Site Resistance: Screen for known knockdown resistance (kdr) mutations in the voltage-gated sodium channel (VGSC) gene.[3][4][5][6][7] Common mutations like L1014F, L1014S, and V1016G are strongly associated with resistance to a broad range of pyrethroids.[3][4][8]
-
Metabolic Resistance: Perform synergist bioassays using inhibitors for key detoxification enzyme families. Piperonyl butoxide (PBO) can inhibit cytochrome P450s, S,S,S-tributyl phosphorotrithioate (DEF) can inhibit esterases, and diethyl maleate (B1232345) (DEM) can inhibit glutathione (B108866) S-transferases (GSTs).[9][10] A significant increase in mortality after pre-exposure to a synergist points towards the involvement of the corresponding enzyme family.[9][11]
-
-
Implement an Insecticide Rotation Strategy: If cross-resistance is confirmed, design a rotation strategy that incorporates insecticides with different modes of action.[12][13] This will reduce the selection pressure for pyrethroid-specific resistance mechanisms.
Issue 2: A novel pyrethroid shows high efficacy in initial screens but fails in later-generation assessments.
Possible Cause: Rapid selection and amplification of resistance alleles that were present at a low frequency in the initial population.
Troubleshooting Steps:
-
Establish a Baseline Susceptibility: Before initiating long-term studies, establish a baseline susceptibility profile for the insect strain using a standardized bioassay (e.g., CDC bottle bioassay). This provides a reference point for monitoring changes in resistance over time.
-
Monitor Resistance Frequency: Periodically re-evaluate the susceptibility of the colony to the pyrethroid throughout the experiment. An increase in the lethal concentration (LC50) or a decrease in mortality at a diagnostic dose indicates the development of resistance.
-
Characterize the Evolved Resistance: If resistance develops, characterize the underlying mechanisms (target-site, metabolic, etc.) in the resistant population to understand the evolutionary trajectory.
-
Consider a "High-Dose" Strategy (with caution): In some resistance management theories, using a high dose of insecticide can delay resistance by killing heterozygous individuals. However, this strategy must be carefully evaluated to avoid excessive selection pressure.[14]
Issue 3: Inconsistent results in pyrethroid bioassays.
Possible Cause: Variability in experimental conditions or the physiological state of the insects.
Troubleshooting Steps:
-
Standardize Insect Rearing: Ensure consistent rearing conditions (temperature, humidity, diet, and density) as these can influence insect fitness and insecticide tolerance.
-
Synchronize Insect Age: Use insects of a standardized age for all bioassays, as susceptibility can vary significantly with developmental stage.[1]
-
Control Environmental Factors During Bioassay: Maintain constant temperature and humidity during the bioassay, as these can affect insecticide activity and insect metabolism.
-
Verify Insecticide Solution Stability: Prepare fresh insecticide solutions for each bioassay and protect them from light and extreme temperatures to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cross-resistance among pyrethroids?
A1: There are four main mechanisms:
-
Target-Site Insensitivity: Point mutations in the voltage-gated sodium channel (VGSC), the target of pyrethroids, reduce the binding affinity of the insecticide. This is often referred to as knockdown resistance (kdr).[3][4][5][6]
-
Metabolic Resistance: Increased production or efficiency of detoxification enzymes, such as cytochrome P450s, esterases, and glutathione S-transferases (GSTs), which metabolize the pyrethroid before it can reach its target site.[11][15][16]
-
Cuticular Resistance: Thickening of the insect's cuticle or changes in its composition, which slows the penetration of the insecticide.[17][18][19][20]
-
Behavioral Resistance: The development of behaviors to avoid contact with the insecticide, such as moving away from treated surfaces.[13][21][22][23]
Q2: How can I proactively reduce the development of pyrethroid cross-resistance in my insect colonies?
A2:
-
Insecticide Rotation: The most effective strategy is to rotate the use of pyrethroids with insecticides from different chemical classes that have different modes of action.[12][13] This prevents continuous selection for a single resistance mechanism.
-
Use of Synergists: In cases where metabolic resistance is a concern, using a synergist like PBO can restore the efficacy of a pyrethroid by inhibiting the detoxification enzymes.[11][24]
-
Integrated Pest Management (IPM): Incorporate non-chemical control methods to reduce reliance on insecticides.[12]
-
Maintain a Susceptible Strain: Keep a reference colony that is not exposed to insecticides to use as a control for resistance monitoring.
Q3: Are there differences in cross-resistance between Type I and Type II pyrethroids?
A3: Yes, while cross-resistance is common, the level of resistance can vary depending on the specific pyrethroid structure. Type II pyrethroids contain an alpha-cyano group and are generally more potent.[5] Some kdr mutations may confer higher levels of resistance to Type II than to Type I pyrethroids.[5] However, strong correlations in resistance have been observed between commonly used pyrethroids like permethrin (B1679614) (Type I) and deltamethrin (B41696) (Type II), suggesting that switching between them may not be an effective long-term strategy if resistance is already present.[25]
Q4: What is the role of synergists in managing pyrethroid resistance?
A4: Synergists are compounds that, while not necessarily insecticidal on their own, can enhance the efficacy of an insecticide. For pyrethroids, synergists like PBO are crucial for combating metabolic resistance by inhibiting cytochrome P450 enzymes.[9] This allows more of the active pyrethroid to reach its target site. Synergist bioassays are also a key diagnostic tool to identify the presence of metabolic resistance.[2][9]
Data Presentation
Table 1: Common Synergists and Their Target Enzyme Families
| Synergist | Target Enzyme Family | Primary Function |
| Piperonyl Butoxide (PBO) | Cytochrome P450s (P450s) | Inhibits oxidative metabolism of pyrethroids.[9] |
| S,S,S-tributyl phosphorotrithioate (DEF) | Esterases | Inhibits hydrolytic metabolism of pyrethroids.[9] |
| Diethyl Maleate (DEM) | Glutathione S-transferases (GSTs) | Inhibits detoxification via glutathione conjugation.[9] |
Table 2: Examples of Knockdown Resistance (kdr) Mutations and Associated Pyrethroid Resistance
| Mutation | Location in VGSC | Associated Resistance Profile |
| L1014F/S | Domain II, Segment 6 | Broad cross-resistance to DDT and pyrethroids.[7][11] |
| V1016G | Domain II, Segment 6 | High resistance to various pyrethroids in Aedes aegypti.[3][4] |
| F1534C | Domain III, Segment 6 | Confers resistance to both permethrin and deltamethrin.[26] |
| M918T | Domain II | "Super-kdr" phenotype, high resistance to Type II pyrethroids.[5] |
Experimental Protocols
Protocol 1: CDC Bottle Bioassay for Resistance Monitoring
Objective: To determine the susceptibility of an insect population to a specific pyrethroid concentration and to monitor for changes in resistance over time.
Materials:
-
250 ml glass bottles
-
Technical grade pyrethroid
-
High-purity acetone (B3395972)
-
Micropipettes
-
Vortex mixer
-
Aspirator
-
Timer
-
Test insects (20-25 per bottle)
-
Control insects (exposed to acetone only)
Methodology:
-
Prepare Insecticide Solution: Dissolve the technical grade pyrethroid in acetone to achieve the desired final concentration. Diagnostic doses are predetermined concentrations expected to kill 100% of susceptible insects within a specific time.
-
Coat Bottles: Add 1 ml of the insecticide solution (or 1 ml of acetone for control bottles) into each 250 ml glass bottle.
-
Dry Bottles: Roll and rotate the bottles until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface. This can be expedited by using a stream of compressed air.
-
Introduce Insects: Using an aspirator, carefully introduce 20-25 non-blood-fed female insects (3-5 days old) into each bottle.
-
Observe and Record Mortality: Record the percentage of dead or moribund insects at regular intervals until the diagnostic time is reached (typically 30-60 minutes). A mortality rate below 90% at the diagnostic time suggests resistance.[27]
Protocol 2: Synergist Bioassay to Investigate Metabolic Resistance
Objective: To determine if metabolic enzymes (P450s, esterases, etc.) are contributing to pyrethroid resistance.
Materials:
-
Same as CDC Bottle Bioassay
-
Synergists (e.g., PBO)
Methodology:
-
Determine Synergist-Only Mortality: First, expose a subset of the insect population to the synergist alone at the chosen concentration to ensure it is not causing significant mortality on its own.
-
Pre-exposure to Synergist: Expose the test insects to the synergist for a set period (e.g., 1 hour) prior to insecticide exposure. This can be done by exposing them in a bottle coated with the synergist.
-
Insecticide Exposure: After pre-exposure, transfer the insects to a bottle coated with the pyrethroid and conduct the bioassay as described in Protocol 1.
-
Compare Results: Run a parallel bioassay with insects not pre-exposed to the synergist. A significantly higher mortality rate in the synergist-exposed group compared to the non-exposed group indicates that the inhibited enzyme family plays a role in resistance.[9]
Visualizations
Caption: Pyrethroid mode of action and primary resistance pathways.
Caption: Workflow for diagnosing pyrethroid resistance mechanisms.
References
- 1. Introduction to Insecticide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Mechanisms of Pyrethroid Resistance in the Dengue Mosquito Vector, Aedes aegypti: Target Site Insensitivity, Penetration, and Metabolism | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Mechanisms of Pyrethroid Resistance in the Dengue Mosquito Vector, Aedes aegypti: Target Site Insensitivity, Penetration, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing cross-resistance within the pyrethroids in terms of their interactions with key cytochrome P450 enzymes and resistance in vector populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]
- 7. First Report of Target Site Insensitivity in Pyrethroid Resistant Anopheles gambiae from Southern Guinea Savanna, Northern-Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The mechanisms of metabolic resistance to pyrethroids and neonicotinoids fade away without selection pressure in the tarnished plant bug Lygus lineolaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. nifa.usda.gov [nifa.usda.gov]
- 13. croplife.org.au [croplife.org.au]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic resistance to pyrethroids with possible involvement of non-coding ribonucleic acids in Anopheles funestus, the major malaria vector in western Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cuticle thickening associated with pyrethroid resistance in the major malaria vector Anopheles funestus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 19. scispace.com [scispace.com]
- 20. A Leg Cuticle Protein Enhances the Resistance of Anopheles sinensis Mosquitoes to Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.plos.org [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. Behavior as a mechanism of insecticide resistance: evaluation of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. malariaworld.org [malariaworld.org]
- 25. malariaworld.org [malariaworld.org]
- 26. Levels of cross-resistance to pyrethroids conferred by the Vssc knockdown resistance allele 410L+1016I+1534C in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Characterization of Pyrethroid Resistance Mechanisms in Aedes aegypti from the Florida Keys - PMC [pmc.ncbi.nlm.nih.gov]
improving the cost-effectiveness of gamma-cyhalothrin synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of gamma-cyhalothrin. Our aim is to enhance the cost-effectiveness of the synthesis by providing detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and comparative data.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Esterification Step
-
Question: We are experiencing a low yield of the diastereomeric mixture of cyhalothrin (B162358) isomers during the esterification of 1R-cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarbonyl chloride with 3-phenoxybenzaldehyde (B142659) in the presence of a cyanide source. What are the potential causes and solutions?
-
Answer: Low yields in this step can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Probable Cause 1: Impure Acid Chloride. The purity of the 1R-cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarbonyl chloride is critical. Residual starting carboxylic acid or byproducts from the chlorination step can interfere with the esterification.
-
Solution: Ensure the acid chloride is freshly prepared and purified, for instance by distillation, before use. Purity can be checked by techniques like GC-MS.
-
-
Probable Cause 2: Inefficient Cyanohydrin Formation. The in-situ formation of the cyanohydrin from 3-phenoxybenzaldehyde and a cyanide source is a crucial preceding step.
-
Solution: Verify the quality and stoichiometry of the cyanide source (e.g., sodium cyanide). The reaction is often performed at low temperatures to stabilize the cyanohydrin intermediate. Ensure the reaction temperature is maintained appropriately.
-
-
Probable Cause 3: Suboptimal Reaction Conditions. The choice of solvent, temperature, and catalyst can significantly impact the reaction rate and equilibrium.
-
Solution: Anhydrous conditions are important to prevent hydrolysis of the acid chloride. The reaction temperature should be carefully controlled, as higher temperatures might lead to side reactions. A phase-transfer catalyst can sometimes be employed to improve the reaction rate and yield.
-
-
Issue 2: Poor Diastereoselectivity and Inefficient Epimerization
-
Question: The epimerization of the diastereomeric mixture to enrich the desired this compound isomer is slow, and the final product has a low diastereomeric excess. How can we optimize this step?
-
Answer: The epimerization is a key step for improving the yield of the active isomer and is influenced by the choice of base, solvent, and temperature.
-
Probable Cause 1: Ineffective Base Catalyst. The choice and concentration of the base are critical for the rate of epimerization.
-
Solution: While various organic bases can be used, a composite catalyst of triethylamine (B128534) and diisopropylamine (B44863) has been shown to improve the epimerization reaction rate. Experiment with the ratio and concentration of the base to find the optimal conditions.
-
-
Probable Cause 2: Incorrect Solvent System. The solvent plays a crucial role in both the epimerization reaction and the subsequent crystallization of the desired isomer.
-
Solution: Non-polar solvents like hexane (B92381) are commonly used as they facilitate the crystallization of the less soluble this compound isomer, thus driving the equilibrium towards its formation. Ensure the solvent is dry.
-
-
Probable Cause 3: Suboptimal Temperature and Reaction Time. Temperature affects both the rate of epimerization and the solubility of the isomers.
-
Solution: The reaction is typically carried out at a low temperature (e.g., 10-20°C) to favor crystallization of the desired product. The reaction time needs to be optimized; monitoring the diastereomeric ratio by HPLC or GC is recommended to determine the optimal endpoint. Seeding the solution with a small amount of pure this compound crystals can induce crystallization.
-
-
Issue 3: Difficulty in Purification and Isolation of this compound
-
Question: We are facing challenges in obtaining high-purity this compound after the epimerization and crystallization step. What are the best practices for purification?
-
Answer: Achieving high purity requires careful control of the crystallization process and subsequent washing steps.
-
Probable Cause 1: Incomplete Crystallization. If the desired isomer does not crystallize out of the solution effectively, the purity of the final product will be compromised.
-
Solution: Optimize the crystallization conditions, including solvent, temperature profile (slow cooling often yields purer crystals), and agitation. As mentioned, seeding can be highly effective.
-
-
Probable Cause 2: Entrapment of Impurities. The crystalline product can trap soluble impurities, including the undesired diastereomers.
-
Solution: After filtration, wash the crystals with a cold, non-polar solvent (e.g., cold hexane) to remove adhering mother liquor and soluble impurities. Multiple washes with small volumes of solvent are generally more effective than a single wash with a large volume.
-
-
Probable Cause 3: Residual Catalyst. The basic catalyst used for epimerization can remain in the final product.
-
Solution: Before filtration, the reaction can be quenched with an acid (e.g., hydrochloric or acetic acid) to neutralize the base. The resulting salts are typically more soluble in the aqueous phase during workup or are removed during washing.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary advantage of synthesizing this compound over lambda-cyhalothrin (B1674341) from a cost-effectiveness standpoint?
-
A1: this compound is a single, highly active isomer, whereas lambda-cyhalothrin is a racemic mixture of two isomers, only one of which is the gamma isomer. As a result, this compound is approximately twice as active as lambda-cyhalothrin on a weight-for-weight basis.[1] This means that a lower dose of this compound is required for the same level of insecticidal activity, which can lead to lower application costs and a reduced environmental footprint.
-
-
Q2: What are the key starting materials for the synthesis of this compound?
-
A2: The synthesis typically starts from 1R-cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid, which is then converted to its acid chloride. This is followed by reaction with 3-phenoxybenzaldehyde in the presence of a cyanide source.[2]
-
-
Q3: What analytical techniques are recommended for monitoring the progress and purity of the synthesis?
-
A3: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential. GC with a chiral column can be used to separate and quantify the different stereoisomers. GC-MS is useful for identifying the parent compound and any potential side products. Chiral HPLC can also be employed for the separation of enantiomers and diastereomers.
-
-
Q4: Are there any significant safety precautions to consider during the synthesis?
-
A4: Yes, several safety precautions are crucial. The use of a cyanide source (e.g., sodium cyanide) is highly hazardous and must be handled with extreme care in a well-ventilated fume hood. Contact with acids will release highly toxic hydrogen cyanide gas. The pyrethroid products themselves are neurotoxins and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Data Presentation
Table 1: Comparison of Reaction Parameters for the Epimerization/Crystallization Step
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | Triethylamine | Diisopropylamine | Triethylamine:Diisopropylamine (4:6) | Composite catalyst may offer a faster reaction rate. |
| Solvent | Hexane | Toluene (B28343) | Heptane | Hexane is commonly used and effective for crystallization. |
| Temperature | 25°C | 15°C | 10°C | Lower temperatures generally favor crystallization and higher purity. |
| Reaction Time | 24 hours | 48 hours | 72 hours | Longer reaction times can lead to a higher diastereomeric ratio but may increase side products. |
| Seeding | No | Yes | Yes | Seeding is highly recommended to induce crystallization and improve purity. |
Experimental Protocols
Protocol 1: Synthesis of 1R-cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarbonyl chloride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place 1R-cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid (1 equivalent).
-
Solvent Addition: Add anhydrous dichloromethane (B109758) or toluene via a syringe.
-
Chlorinating Agent: Add thionyl chloride (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 40°C for dichloromethane or 110°C for toluene) and stir for 2-4 hours. Monitor the reaction progress by TLC or by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride can be purified by vacuum distillation.
Protocol 2: One-Pot Synthesis of Diastereomeric Cyhalothrin Mixture
-
Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer and a dropping funnel, dissolve 3-phenoxybenzaldehyde (1 equivalent) and sodium cyanide (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Cyanohydrin Formation: Cool the mixture to 0-5°C in an ice bath.
-
Esterification: Slowly add a solution of 1R-cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarbonyl chloride (1 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diastereomeric mixture of cyhalothrin.
Protocol 3: Epimerization and Crystallization of this compound
-
Reaction Setup: Dissolve the crude diastereomeric mixture of cyhalothrin in hexane.
-
Catalyst Addition: Add the epimerization catalyst (e.g., a mixture of triethylamine and diisopropylamine, 4:6 ratio) to the solution.
-
Epimerization and Crystallization: Stir the mixture at a controlled low temperature (e.g., 10-20°C). Seeding with a few crystals of pure this compound is recommended.
-
Monitoring: Monitor the change in the diastereomeric ratio over time using chiral HPLC or GC.
-
Isolation: Once the desired diastereomeric ratio is achieved and crystallization is complete, filter the solid product.
-
Purification: Wash the collected crystals with cold hexane to remove soluble impurities. Dry the purified this compound under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of Gamma-Cyhalothrin and Lambda-Cyhalothrin Efficacy
A detailed examination of two leading pyrethroid insecticides, this guide offers a comparative analysis of gamma-cyhalothrin and lambda-cyhalothrin (B1674341). The following sections present supporting experimental data on their efficacy, outline detailed experimental protocols, and illustrate their mechanism of action and experimental workflows.
This compound and lambda-cyhalothrin are both potent synthetic pyrethroid insecticides widely utilized in agriculture and public health for the control of a broad spectrum of insect pests.[1] Their shared mode of action involves the disruption of the insect nervous system by targeting voltage-gated sodium channels, leading to paralysis and death.[1] The key distinction between the two lies in their stereoisomeric composition. Lambda-cyhalothrin is a racemic mixture of isomers, whereas this compound is the most biologically active single isomer.[2] This fundamental difference underpins the observed variations in their efficacy. As a result, this compound is often effective at half the application rate of lambda-cyhalothrin.[2]
Quantitative Efficacy and Toxicity Comparison
The relative potency of this compound and lambda-cyhalothrin has been evaluated across various target organisms. The following tables summarize key comparative data from toxicological studies.
Table 1: Comparative Aquatic Toxicity
A study comparing the acute toxicity of this compound (GCH) and lambda-cyhalothrin (LCH) to aquatic organisms revealed similar toxicity to zebrafish but differing effects on shrimp, suggesting stereochemistry-dependent toxicity.[2]
| Species | Test Substance | 96-hour LC50 (μg a.i./L) | Reference |
| Zebra fish (Brachydanio rerio) | This compound | 1.93 | [2] |
| Zebra fish (Brachydanio rerio) | Lambda-cyhalothrin | 1.94 | [2] |
| Shrimp (Macrobrachium nippoensis) | This compound | 0.28 | [2] |
| Shrimp (Macrobrachium nippoensis) | Lambda-cyhalothrin | 0.04 | [2] |
Table 2: Comparative Efficacy in a Model Ecosystem
In a model ecosystem study, this compound demonstrated effects at approximately half the concentration of lambda-cyhalothrin.
| Test Substance | Community-Level No Observed Effect Concentration (NOECcommunity) (ng/L) | Reference |
| This compound | 5 | |
| Lambda-cyhalothrin | 10 |
Experimental Protocols
The determination of insecticide efficacy and toxicity follows standardized laboratory and field testing protocols. The methodologies outlined below are based on general principles for testing mosquito adulticides as described by the World Health Organization (WHO), which can be adapted for other insect pests.
Laboratory Bioassay for Determining Lethal Concentration (LC50)
This protocol outlines the steps to determine the concentration of an insecticide that is lethal to 50% of a test population of insects.
-
Insect Rearing: A susceptible strain of the target insect species is reared under controlled laboratory conditions (e.g., 27±2°C, 75-85% relative humidity, and a 12:12 hour light:dark photoperiod).
-
Preparation of Insecticide Solutions: A stock solution of the test insecticide (this compound or lambda-cyhalothrin) is prepared in an appropriate solvent (e.g., acetone). A series of serial dilutions are then made to obtain a range of test concentrations.
-
Exposure: For adult mosquitoes, filter papers are impregnated with the different insecticide concentrations. For other insects, a surface contact method (e.g., treating the inner surface of a glass bottle) or a topical application method may be used. A control group is exposed to the solvent only.
-
Test Procedure: A known number of insects (typically 20-25) are introduced into each exposure chamber (e.g., WHO tube or bottle).
-
Observation: Mortality is recorded at specified time intervals (e.g., every 15 minutes for the first hour and then hourly). The primary endpoint is typically mortality at 24 hours post-exposure.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value.
Field Trial Protocol for Efficacy Evaluation
Field trials are conducted to evaluate the performance of insecticides under real-world conditions.
-
Site Selection: The trial is conducted in an area with a known population of the target pest.
-
Treatment and Control Plots: Several plots are demarcated. Some plots are treated with the insecticide at the recommended application rate, while others are left untreated as controls.
-
Application: The insecticide is applied using standard application equipment (e.g., sprayer for agricultural pests, indoor residual spraying for public health pests).
-
Pest Population Monitoring: The density of the target pest population is monitored in both treated and control plots before and after the application at regular intervals.
-
Data Collection: Data on pest mortality, behavioral changes (if any), and the residual activity of the insecticide are collected.
-
Statistical Analysis: The data is statistically analyzed to determine the efficacy of the insecticide in reducing the pest population compared to the control.
Signaling Pathways and Experimental Workflows
Mechanism of Action on Voltage-Gated Sodium Channels
The primary target of both this compound and lambda-cyhalothrin is the voltage-gated sodium channel in the nerve cell membranes of insects. The following diagram illustrates this mechanism.
References
Navigating the Matrix: A Comparative Guide to the Validation of Analytical Methods for Gamma-Cyhalothrin
For researchers, scientists, and drug development professionals, the accurate quantification of pesticide residues in complex matrices is paramount for ensuring food safety and environmental monitoring. This guide provides a comprehensive comparison of validated analytical methods for the determination of gamma-cyhalothrin, a potent synthetic pyrethroid insecticide, in challenging sample types. We delve into the performance of various extraction techniques and analytical instrumentation, presenting supporting experimental data to inform your method selection and development.
This compound, the most biologically active isomer of cyhalothrin, is widely used in agriculture to control a broad spectrum of pests. Its presence in food and environmental samples is strictly regulated, necessitating robust and reliable analytical methods for its detection and quantification at trace levels. This guide will explore the validation of these methods across diverse and complex matrices, including fruits, vegetables, cereals, soil, and fatty foods.
Performance Comparison of Analytical Methods
The choice of analytical methodology is critical and is often a balance between the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following tables summarize the performance of commonly employed methods for the analysis of this compound, providing a snapshot of their validated capabilities.
Table 1: Comparison of LC-MS/MS and GC-MS Methods for this compound Analysis
| Parameter | LC-MS/MS | GC-MS/MS | GC-MS |
| Matrix Types | Fruits, Vegetables, Cereals, Animal Tissues, Water | Fruits, Vegetables, Cereals, Soil, Fatty Foods | Soil, Water |
| Extraction Method | QuEChERS, SPE | QuEChERS, LLE, SPE | LLE, SPE |
| Reported LOQ | 0.0036 - 0.01 mg/kg[1][2][3] | 0.01 mg/kg[3] | 0.001 mg/kg (in soil)[4] |
| Recovery (%) | 70-120%[1][2][5][6] | 70-120%[6][7] | 70-110% |
| Precision (RSD %) | < 20%[1][2][5][6] | < 20%[6][7] | < 15% |
| Key Advantages | High selectivity and sensitivity, suitable for a wide range of polarities.[8] | Excellent for volatile and semi-volatile compounds, robust for complex matrices.[9] | Cost-effective, good performance for specific applications. |
| Considerations | Matrix effects can be significant and require careful management.[10] | Derivatization may be required for some analytes, potential for thermal degradation. | Lower sensitivity and selectivity compared to MS/MS techniques. |
Table 2: Comparison of Extraction Methods for this compound
| Parameter | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Acetonitrile (B52724) extraction followed by salting out and dispersive SPE cleanup.[7][11] | Analyte is retained on a solid sorbent and eluted with a solvent.[12] | Partitioning of the analyte between two immiscible liquid phases.[9] |
| Applicable Matrices | Fruits, Vegetables, Cereals, Soil, Animal-derived foods.[2][3][6][7] | Water, Soil, Animal Tissues.[4][8][12] | Oily matrices, Water.[9] |
| Recovery (%) | Generally 70-120%[1][2][5][6] | Typically >70%[12] | Variable, can be affected by emulsion formation. |
| Precision (RSD %) | < 20%[1][2][5][6] | < 15% | Can be higher due to manual nature. |
| Key Advantages | High throughput, low solvent consumption, wide applicability.[11] | High selectivity, effective cleanup.[12] | Simple, can handle large sample volumes. |
| Considerations | Cleanup step may need optimization for very complex matrices.[7] | Can be time-consuming, requires method development for each matrix. | Large solvent volumes, potential for emulsion formation with fatty matrices.[9] |
Experimental Protocols
Detailed and standardized protocols are the foundation of reproducible and reliable results. Below are outlines of the key experimental procedures cited in this guide.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method has become a popular choice for pesticide residue analysis in a wide variety of food and agricultural matrices due to its simplicity and efficiency.[11]
1. Sample Homogenization:
-
A representative portion of the sample (e.g., 10-15 g of fruit or vegetable) is homogenized to a uniform consistency. For dry samples like cereals, a hydration step may be necessary.[11]
2. Extraction:
-
The homogenized sample is weighed into a centrifuge tube.
-
Acetonitrile is added as the extraction solvent. For certain pesticides, acidified acetonitrile may be used to improve stability.[9]
-
A salt mixture (commonly magnesium sulfate (B86663) and sodium chloride) is added to induce phase separation and drive the pesticides into the acetonitrile layer.
-
The tube is shaken vigorously for a set period (e.g., 1 minute).
-
The sample is then centrifuged to separate the acetonitrile layer from the solid matrix and aqueous phase.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the acetonitrile supernatant is transferred to a smaller centrifuge tube containing a d-SPE sorbent mixture.
-
The sorbent typically consists of primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water. For pigmented samples, graphitized carbon black (GCB) may be included.
-
The tube is vortexed and then centrifuged.
-
The final cleaned extract is then ready for analysis by LC-MS/MS or GC-MS/MS.
Solid-Phase Extraction (SPE) for Water and Soil Samples
SPE is a highly effective technique for isolating and concentrating analytes from aqueous and soil samples.[12]
1. Sample Pre-treatment:
-
Water: Water samples may be filtered to remove particulate matter. The pH may be adjusted to optimize analyte retention.
-
Soil: A soil sample is typically extracted with an organic solvent (e.g., acetonitrile) by shaking or sonication. The extract is then centrifuged or filtered.
2. SPE Cartridge Conditioning:
-
The SPE cartridge (e.g., C18) is conditioned by passing specific solvents through it to activate the sorbent.
3. Sample Loading:
-
The pre-treated sample is passed through the conditioned SPE cartridge. The analytes of interest are retained on the sorbent.
4. Washing:
-
The cartridge is washed with a weak solvent to remove co-extracted interferences that are not strongly bound to the sorbent.
5. Elution:
-
The retained analytes are eluted from the cartridge using a small volume of a strong organic solvent.
6. Reconstitution:
-
The eluate is often evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the analysis of this compound in complex matrices, from sample preparation to final analysis.
Caption: General workflow for this compound analysis.
Conclusion
The selection of an appropriate analytical method for this compound is dependent on the specific matrix, the required limit of quantification, and the available instrumentation. The QuEChERS method coupled with LC-MS/MS or GC-MS/MS offers a versatile and high-throughput approach for a wide range of food matrices, consistently providing good recovery and precision. For environmental samples like water and soil, traditional SPE and LLE methods followed by GC-MS or GC-MS/MS remain robust and reliable options.
This guide provides a comparative overview to assist researchers in navigating the complexities of method validation for this compound. The presented data and protocols should serve as a valuable resource for developing and implementing methods that are not only compliant with regulatory standards but also rugged and reliable for routine analysis. As new technologies and methodologies emerge, continuous evaluation and validation will be essential to ensure the accuracy and integrity of pesticide residue analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Review of the existing maximum residue levels for gamma‐cyhalothrin according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdpr.ca.gov [cdpr.ca.gov]
- 9. hpst.cz [hpst.cz]
- 10. mdpi.com [mdpi.com]
- 11. gcms.cz [gcms.cz]
- 12. pubs.usgs.gov [pubs.usgs.gov]
A Comparative Analysis of Gamma-Cyhalothrin Toxicity Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the toxicity of gamma-cyhalothrin, a broad-spectrum pyrethroid insecticide. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, this document serves as a critical resource for assessing the compound's toxicological profile. This compound, the most biologically active isomer of cyhalothrin, is recognized for its potent neurotoxic effects.[1] Understanding its differential toxicity across various species is paramount for environmental risk assessment and the development of safer alternatives.
Quantitative Toxicity Data
The acute toxicity of this compound varies significantly across different animal classes, with invertebrates and fish demonstrating high susceptibility, while birds exhibit lower sensitivity. The following tables summarize the available quantitative toxicity data, including LD50 (median lethal dose) and LC50 (median lethal concentration) values, as well as No-Observed-Adverse-Effect-Levels (NOAELs). For comparative purposes, data for the racemic mixture, lambda-cyhalothrin (B1674341), are also included where available.
| Table 1: Acute Oral and Dermal Toxicity (LD50) of this compound and Lambda-Cyhalothrin in Mammals and Birds | |||
| Species | Compound | Exposure Route | LD50 (mg/kg bw) |
| Rat (male) | Lambda-cyhalothrin | Oral | 79[2] |
| Rat (female) | Lambda-cyhalothrin | Oral | 56[2] |
| Rat (male) | Lambda-cyhalothrin | Dermal | 632[3] |
| Rat (female) | Lambda-cyhalothrin | Dermal | 696[3] |
| Mouse | Lambda-cyhalothrin | Oral | 19.9[3] |
| Dog | Lambda-cyhalothrin | Oral | >5000 |
| Mallard Duck | Lambda-cyhalothrin | Oral | >3920[3] |
| Table 2: Acute Aquatic Toxicity (LC50/EC50) of this compound and Lambda-Cyhalothrin | ||||
| Species | Compound | Duration | Endpoint | Value (µg/L) |
| Fish | ||||
| Zebra fish (Brachydanio rerio) | This compound | 96 h | LC50 | 1.93[4] |
| Zebra fish (Brachydanio rerio) | Lambda-cyhalothrin | 96 h | LC50 | 1.94[4] |
| Rainbow Trout (Oncorhynchus mykiss) | Lambda-cyhalothrin | 96 h | LC50 | 0.21 |
| Bluegill Sunfish (Lepomis macrochirus) | Lambda-cyhalothrin | 96 h | LC50 | 0.21 |
| Aquatic Invertebrates | ||||
| Shrimp (Macrobrachium nippoensis) | This compound | 96 h | LC50 | 0.28[4] |
| Shrimp (Macrobrachium nippoensis) | Lambda-cyhalothrin | 96 h | LC50 | 0.04[4] |
| Daphnia magna | This compound | 48 h | EC50 | 0.3 |
| Mysid Shrimp (Americamysis bahia) | Lambda-cyhalothrin | 96 h | LC50 | 0.004 |
| Chaoborus obscuripes | This compound | 96 h | EC50 | 0.0038[5] |
| Table 3: Chronic Toxicity (NOAEL) of this compound and Lambda-Cyhalothrin in Mammals | |||
| Species | Compound | Study Duration | NOAEL (mg/kg bw/day) |
| Rat | Lambda-cyhalothrin | 90 days (Oral) | 2.5[3] |
| Dog | Lambda-cyhalothrin | 1 year (Oral) | 0.1 (chronic), 0.5 (acute)[6] |
| Rat | Lambda-cyhalothrin | 21 days (Inhalation) | 0.08[6] |
| Rat | Lambda-cyhalothrin | 21 days (Dermal) | 10[6] |
Mechanism of Action: Neurotoxicity Signaling Pathway
This compound, like other pyrethroids, exerts its primary toxic effect by targeting the voltage-gated sodium channels in nerve cell membranes.[7] This interaction disrupts the normal functioning of the nervous system, leading to prolonged nerve excitation, paralysis, and ultimately death in susceptible organisms. The α-cyano group in Type II pyrethroids like this compound enhances their toxicity by delaying the inactivation of these sodium channels.[7] The downstream consequences of this initial neuronal disruption include a cascade of events such as oxidative stress, neuroinflammation, and apoptosis.[7][8]
Caption: Neurotoxic signaling pathway of this compound.
Experimental Protocols
The toxicity data presented in this guide are derived from studies following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and reliability of the results.
Key Experiment: Acute Oral Toxicity (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance, allowing for its classification and hazard assessment.[9]
Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the dosage for the subsequent step. This method, known as the Acute Toxic Class Method, aims to classify the substance's toxicity with a minimal number of animals.[9][10]
Experimental Workflow:
Caption: Workflow for an acute oral toxicity study (OECD 423).
Methodology in Detail:
-
Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are preferred as they are often slightly more sensitive.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for the brief fasting period before dosing.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
Administration of Doses: The substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on existing information about the substance's toxicity.[10]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals.
-
Data Analysis: The number of mortalities at each dose level is used to determine the toxicity classification of the substance according to the Globally Harmonised System (GHS).[10]
This comparative guide underscores the potent toxicity of this compound, particularly to non-target aquatic organisms. The provided data and protocols are essential for researchers in toxicology, environmental science, and drug development to understand the compound's risk profile and to inform the development of safer and more selective pest control agents.
References
- 1. This compound (Ref: DE 225) [sitem.herts.ac.uk]
- 2. fao.org [fao.org]
- 3. npic.orst.edu [npic.orst.edu]
- 4. Comparison of the acute toxicity for this compound and lambda-cyhalothrin to zebra fish and shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the pyrethroid insecticide this compound on aquatic invertebrates in laboratory and outdoor microcosm tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Toxicogenomics of Gamma-Cyhalothrin and Other Pyrethroids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicogenomic effects of gamma-cyhalothrin and other pyrethroid insecticides. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of affected signaling pathways.
Pyrethroids are a major class of synthetic insecticides widely used in agriculture and public health.[1][2] Their primary mode of action involves the disruption of voltage-gated sodium channels in the nervous system of insects, leading to paralysis and death.[3][4] this compound is a highly active isomer of cyhalothrin, and along with its isomeric mixture lambda-cyhalothrin, it is a commonly used pyrethroid.[4] Understanding the comparative toxicogenomics of these compounds is crucial for assessing their environmental impact, developing more selective and safer insecticides, and for understanding potential off-target effects in non-target organisms, including humans.
This guide summarizes the current knowledge on the comparative toxicogenomics of this compound and other pyrethroids, with a focus on transcriptomic changes and the signaling pathways involved in their toxicity.
Comparative Analysis of Gene Expression Changes
Transcriptomic studies have revealed that exposure to pyrethroids induces significant changes in gene expression in target and non-target organisms. These changes are often related to detoxification mechanisms, stress responses, and neurological functions. While direct comparative studies of this compound with a wide range of other pyrethroids are limited, we can infer comparative effects by examining the results of multiple studies. The following tables summarize the key up- and down-regulated genes and gene families in response to different pyrethroids.
Table 1: Upregulated Genes and Gene Families in Response to Pyrethroid Exposure
| Gene/Gene Family | Pyrethroid(s) | Organism(s) | Fold Change (approx.) | Function | Reference(s) |
| Detoxification Enzymes | |||||
| Cytochrome P450s (CYPs) | Lambda-cyhalothrin, Deltamethrin, Permethrin, Alpha-cypermethrin | Aedes aegypti, Anopheles gambiae, Spodoptera frugiperda | 2 to >100-fold | Xenobiotic metabolism, insecticide detoxification | [5][6][7] |
| Glutathione S-Transferases (GSTs) | Lambda-cyhalothrin, Deltamethrin, Permethrin | Aedes aegypti, Anopheles gambiae | 2 to 10-fold | Detoxification, oxidative stress response | [5][8] |
| UDP-Glucuronosyltransferases (UGTs) | Deltamethrin | Anopheles coluzzii | >2-fold | Detoxification | [8] |
| Carboxylesterases (COEs) | Deltamethrin | Anopheles gambiae | >2-fold | Detoxification | [8] |
| Stress Response | |||||
| Heat Shock Proteins (HSPs) | Deltamethrin | Culex pipiens pallens | >2-fold | Protein folding, stress response | [5] |
| Peroxidase | Lambda-cyhalothrin | Apis mellifera | ~11-fold | Oxidative stress response | [9] |
| Immune Response | |||||
| Serine Proteases | Lambda-cyhalothrin, Alpha-cypermethrin | Aedes aegypti | >2-fold | Immune response, various physiological processes | [6] |
| Other | |||||
| Cuticular Proteins | Deltamethrin | Anopheles albimanus | >2-fold | Insecticide resistance (thickening of cuticle) | [10] |
Table 2: Downregulated Genes and Gene Families in Response to Pyrethroid Exposure
| Gene/Gene Family | Pyrethroid(s) | Organism(s) | Fold Change (approx.) | Function | Reference(s) |
| Neurological Function | |||||
| Odorant Binding Proteins | Lambda-cyhalothrin | Apis mellifera | >1.5-fold | Olfaction, chemosensation | [9] |
| Metabolism | |||||
| Genes involved in fatty acid metabolism | Lambda-cyhalothrin | Apis mellifera | >1.5-fold | Lipid metabolism | [9] |
| Cuticular Proteins | |||||
| Chitin-related genes | Lambda-cyhalothrin, Alpha-cypermethrin | Aedes aegypti | >2-fold | Cuticle formation | [6] |
Key Signaling Pathways Affected by Pyrethroids
Pyrethroid toxicity is not limited to their primary target, the voltage-gated sodium channels. Toxicogenomic studies have revealed that pyrethroids perturb several key signaling pathways, primarily related to neurotoxicity and oxidative stress.
Pyrethroid-Induced Neurotoxicity Signaling Pathway
Pyrethroids are well-known neurotoxicants.[1][2] Their primary mechanism of action is the disruption of sodium channel function, leading to prolonged neuronal excitation.[3] This initial event triggers a cascade of downstream effects, including alterations in neurotransmitter systems and the activation of stress-responsive signaling pathways within neurons.
Caption: Pyrethroid-induced neurotoxicity pathway.
Pyrethroid-Induced Oxidative Stress Pathway
A growing body of evidence suggests that pyrethroid exposure induces oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.[1][11][12] This can lead to cellular damage and has been implicated in the broader toxic effects of pyrethroids.
Caption: Pyrethroid-induced oxidative stress pathway.
Experimental Protocols
The following are generalized protocols for key toxicogenomic experiments cited in the literature. Specific details may vary between studies.
RNA Sequencing (RNA-Seq) Experimental Workflow
RNA-Seq is a powerful method for transcriptome profiling that uses next-generation sequencing technologies.
Caption: A typical experimental workflow for RNA-Seq.
Detailed Methodology for RNA-Seq:
-
Exposure: Expose the model organism to a defined concentration of the pyrethroid insecticide (e.g., this compound, lambda-cyhalothrin) and a control (vehicle only) for a specified duration.[7]
-
RNA Isolation: At the end of the exposure period, collect tissues of interest and immediately freeze them in liquid nitrogen. Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol.[7][13]
-
RNA Quality Control: Assess the integrity and purity of the extracted RNA using a bioanalyzer (e.g., Agilent 2100). Samples with a high RNA Integrity Number (RIN) are selected for library preparation.[14]
-
Library Preparation: Construct cDNA libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.[15]
-
Sequencing: Sequence the prepared cDNA libraries using a next-generation sequencing platform (e.g., Illumina NovaSeq).[15]
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.
-
Mapping: Align the high-quality reads to a reference genome.[9]
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated between the pyrethroid-treated and control groups.[6]
-
Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the biological processes and signaling pathways affected by the differentially expressed genes.[9][16][17]
-
Microarray Experimental Workflow
Microarray analysis is another high-throughput method used to measure the expression levels of large numbers of genes simultaneously.
Detailed Methodology for Microarray Analysis:
-
Exposure and RNA Isolation: Follow the same procedures as for RNA-Seq (Steps 1 and 2).[13]
-
cDNA Synthesis and Labeling: Synthesize cDNA from the extracted RNA and label it with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).[18]
-
Hybridization: Hybridize the labeled cDNA to a microarray chip containing thousands of known gene probes.[18]
-
Scanning: Scan the microarray chip using a laser scanner to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
-
Data Analysis:
-
Normalization: Normalize the raw data to correct for variations in labeling and hybridization efficiency.[18]
-
Differential Expression Analysis: Identify genes with statistically significant differences in expression between the treated and control samples.[13]
-
Clustering and Pathway Analysis: Group genes with similar expression patterns and perform pathway analysis to identify affected biological processes.[19]
-
Conclusion
The toxicogenomic analysis of this compound and other pyrethroids reveals a complex cellular response to these insecticides. While the primary target is the voltage-gated sodium channel, the downstream effects are widespread, impacting gene expression related to detoxification, oxidative stress, and neuronal function. This guide provides a comparative overview of these effects, offering valuable insights for researchers in toxicology, drug development, and environmental science. Further research, particularly direct comparative transcriptomic studies, will be crucial for a more detailed understanding of the unique and shared toxicogenomic profiles of different pyrethroid insecticides.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Pyrethroid exposure and neurotoxicity: a mechanistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pomais.com [pomais.com]
- 5. Comparative transcriptome analyses of deltamethrin-susceptible and -resistant Culex pipiens pallens by RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Transcriptomic Analysis of Insecticide-Resistant Aedes aegypti from Puerto Rico Reveals Insecticide-Specific Patterns of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Transcriptomic analysis reveals pronounced changes in gene expression due to sub-lethal pyrethroid exposure and ageing in insecticide resistance Anopheles coluzzii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journals.plos.org [journals.plos.org]
- 11. Natural Pyrethrin-Induced Oxidative Damage in Human Liver Cells through Nrf-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative stress and inflammation following sub-lethal oral exposure of cypermethrin in rats: mitigating potential of epicatechin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microarray Analysis - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. Integrative Analysis of Transcriptomics and Proteomics for Screening Genes and Regulatory Networks Associated with Lambda-Cyhalothrin Resistance in the Plant Bug Lygus pratensis Linnaeus (Hemiptera: Miridae) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. De Novo Transcriptomic Analyses Revealed Some Detoxification Genes and Related Pathways Responsive to Noposion Yihaogong® 5% EC (Lambda-Cyhalothrin 5%) Exposure in Spodoptera frugiperda Third-Instar Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-Term Exposure to Lambda-Cyhalothrin Reveals Novel Genes Potentially Involved in Aedes aegypti Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biostat.wisc.edu [biostat.wisc.edu]
- 19. Multigene Biomarkers of Pyrethroid Exposure: Exploratory Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Insecticidal Spectrum of New Gamma-Cyhalothrin Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal performance of gamma-cyhalothrin with other commercially available pyrethroid insecticides, including lambda-cyhalothrin (B1674341), bifenthrin, and deltamethrin (B41696). The information presented is curated to assist in the evaluation and validation of new this compound formulations by providing available experimental data, detailed bioassay protocols, and an overview of the mode of action.
Executive Summary
This compound, the most biologically active isomer of cyhalothrin, demonstrates a potent insecticidal effect across a broad spectrum of pests.[1][2] As a Type II pyrethroid, its mode of action involves the disruption of sodium channels in the insect nervous system, leading to paralysis and death.[1][2] While specific comparative LC50 and LD50 data for this compound against a wide range of insect species is limited in publicly available literature, it is widely accepted that this compound is approximately twice as active as lambda-cyhalothrin on a weight-for-weight basis. This guide leverages this principle to provide estimated efficacy where direct comparative data is unavailable, offering a valuable benchmark for evaluating new formulations.
Comparative Efficacy of Pyrethroid Insecticides
The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values for various pyrethroid insecticides against several key insect pests. This data, gathered from multiple scientific studies, serves as a baseline for comparing the efficacy of new this compound formulations.
Note on this compound Data: Direct comparative LC50/LD50 values for this compound are scarce in the reviewed literature. The values presented for this compound are largely estimated based on the established principle that it is approximately twice as active as lambda-cyhalothrin. This estimation is provided for comparative purposes and should be validated with formulation-specific bioassays.
Table 1: Comparative LC50 Values against Lepidopteran Pests (Spodoptera litura & Plutella xylostella)
| Insecticide | Target Pest | LC50 | Exposure Time | Bioassay Method | Reference |
| Lambda-cyhalothrin | Spodoptera litura | 3.05 ppm | 48 hours | Leaf Dip | [3] |
| Lambda-cyhalothrin | Spodoptera litura | 350 ppm | 24 hours | Leaf Dip | [4] |
| Lambda-cyhalothrin | Spodoptera litura | 225 ppm | 48 hours | Leaf Dip | [4] |
| This compound (Estimated) | Spodoptera litura | ~1.53 - 175 ppm | 24-48 hours | Leaf Dip | N/A |
| Deltamethrin | Spodoptera litura | 132 ppm | 48 hours | Leaf Dip | [5][6] |
| Bifenthrin | Spodoptera litura | 72 ppm | 48 hours | Leaf Dip | [5][6] |
| Deltamethrin | Plutella xylostella | 85.2 - 360.1 mg/L | Not Specified | Not Specified | [7] |
| Deltamethrin | Plutella xylostella (Susceptible) | 0.0014 µ g/larva (LD50) | 48 hours | Topical Application | [8] |
| Deltamethrin | Plutella xylostella (Resistant) | >1.6 µ g/larva (LD50) | 48 hours | Topical Application | [8] |
| This compound (Estimated) | Plutella xylostella | N/A | N/A | N/A | N/A |
Table 2: Comparative LC50 Values against Hemipteran Pests (Aphis gossypii)
| Insecticide | Target Pest | LC50 (ppm) | Exposure Time | Bioassay Method | Reference |
| Lambda-cyhalothrin | Aphis gossypii | 5.67 | Not Specified | Not Specified | [9] |
| Lambda-cyhalothrin | Aphis gossypii | 4.29 mg/L | 48 hours | Not Specified | [10] |
| This compound (Estimated) | Aphis gossypii | ~2.15 - 2.84 | 48 hours | Not Specified | N/A |
| Deltamethrin | Aphis gossypii | 4.63 | Not Specified | Not Specified | [9] |
| Bifenthrin | Aphis gossypii | 2.52 - 26.2 | Not Specified | Not Specified | [2] |
Table 3: Comparative LC50 Values against Dipteran Pests (Musca domestica)
| Insecticide | Target Pest | LC50 (µg/mL) | Exposure Time | Bioassay Method | Reference |
| Lambda-cyhalothrin | Musca domestica | 94.89 ppm | Not Specified | Not Specified | [11] |
| Lambda-cyhalothrin | Musca domestica | 47.07 | 48 hours | Not Specified | [12] |
| This compound (Estimated) | Musca domestica | ~23.5 - 47.4 | 48 hours | Not Specified | N/A |
| Bifenthrin | Musca domestica (Lab Strain) | 11.068 | 24 hours | Residual | [13][14] |
| Bifenthrin | Musca domestica (Field Strain 1) | 96.184 | 24 hours | Residual | [13] |
| Bifenthrin | Musca domestica (Field Strain 2) | 130.903 | 24 hours | Residual | [13] |
| Deltamethrin | Musca domestica | N/A | N/A | N/A | N/A |
Experimental Protocols
Accurate and reproducible bioassays are fundamental to validating the insecticidal spectrum of new formulations. The following are detailed methodologies for three common bioassay techniques.
Topical Application Bioassay
This method directly applies a precise dose of insecticide to the insect, providing a highly accurate measure of intrinsic toxicity.
Materials:
-
Technical grade this compound and other test insecticides
-
Acetone or other suitable volatile solvent
-
Microsyringe or microapplicator
-
Test insects (e.g., adult mosquitoes, fruit flies, or lepidopteran larvae)
-
CO2 or cold plate for anesthetizing insects
-
Rearing containers
-
Food and water for test insects
Procedure:
-
Preparation of Insecticide Solutions: Prepare a stock solution of the technical grade insecticide in a suitable solvent (e.g., acetone). From this stock, create a series of serial dilutions to achieve a range of concentrations expected to produce between 10% and 90% mortality.
-
Insect Anesthesia: Anesthetize the test insects using a brief exposure to CO2 or by placing them on a cold plate.
-
Application of Insecticide: Using a calibrated microsyringe or microapplicator, apply a precise volume (typically 0.1 to 1.0 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect. The control group should be treated with the solvent only.
-
Observation: Place the treated insects in clean rearing containers with access to appropriate food and water. Maintain the containers under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to make a coordinated movement when gently prodded.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LD50 (lethal dose for 50% of the population) and its 95% confidence intervals using probit analysis.
Diet Incorporation Bioassay
This method is suitable for insects that can be reared on an artificial diet and is particularly useful for assessing the efficacy of insecticides that act as stomach poisons.
Materials:
-
Technical grade this compound and other test insecticides
-
Artificial diet specific to the test insect
-
Solvent for the insecticide (if not water-soluble)
-
Bioassay trays or containers
-
Test insect larvae
Procedure:
-
Preparation of Treated Diet: Prepare the artificial diet according to the standard procedure for the target insect. While the diet is still liquid and has cooled to a temperature that will not degrade the insecticide (typically around 40-50°C), add the test insecticide at various concentrations.[14] A solvent may be used to dissolve the insecticide before mixing it into the diet; in this case, the same amount of solvent should be added to the control diet.[14]
-
Dispensing the Diet: Dispense the treated and control diets into the wells of bioassay trays or individual rearing containers. Allow the diet to solidify.
-
Insect Infestation: Place one larva of a specific instar into each well or container.
-
Incubation: Seal the bioassay trays or containers to prevent insects from escaping and to maintain humidity. Incubate the assays under controlled environmental conditions.
-
Mortality Assessment: Record larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration for 50% of the population) and its 95% confidence intervals using probit analysis.
Leaf Dip Bioassay
This method is commonly used for phytophagous (plant-eating) insects and evaluates the toxicity of insecticide residues on a leaf surface.
Materials:
-
Formulated this compound and other test insecticides
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Host plant leaves
-
Petri dishes or other suitable containers
-
Filter paper
-
Test insects
Procedure:
-
Preparation of Test Solutions: Prepare a series of aqueous dilutions of the formulated insecticide.[8] A small amount of surfactant is often added to ensure even wetting of the leaf surface.[15] The control solution should contain water and the surfactant only.
-
Leaf Treatment: Dip host plant leaves into each test solution for a set period (e.g., 5-10 seconds) with gentle agitation.[8]
-
Drying: Allow the treated leaves to air-dry completely in a fume hood.
-
Insect Exposure: Place one treated leaf in each petri dish lined with moist filter paper to maintain leaf turgidity. Introduce a known number of test insects onto the leaf surface.
-
Incubation: Maintain the petri dishes under controlled environmental conditions.
-
Mortality Assessment: Record insect mortality at 24, 48, and 72 hours after exposure.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 and its 95% confidence intervals using probit analysis.
Mode of Action and Signaling Pathway
Pyrethroid insecticides, including this compound, primarily target the voltage-gated sodium channels in the nervous systems of insects.
Caption: Pyrethroid Mode of Action on Voltage-Gated Sodium Channels.
Pyrethroids bind to the open state of the voltage-gated sodium channels, preventing their normal inactivation.[16] This leads to a prolonged influx of sodium ions, causing repetitive nerve impulses, which results in paralysis and ultimately the death of the insect.[16]
Experimental and Logical Workflow
The validation of a new insecticide formulation follows a logical progression from initial laboratory bioassays to more complex evaluations.
Caption: Workflow for Validating a New Insecticide Formulation.
This systematic approach ensures a thorough evaluation of the new formulation's efficacy, spectrum of activity, and potential environmental impact, providing the necessary data for regulatory approval and market positioning.
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. entomoljournal.com [entomoljournal.com]
- 5. aditum.org [aditum.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity of deltamethrin and cypermethrin to the larvae of the diamond-back moth, Plutella xylostella L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Transgenerational effects of lambda-cyhalothrin on Musca domestica L. (Diptera: Muscidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pu.edu.pk [pu.edu.pk]
- 14. researcherslinks.com [researcherslinks.com]
- 15. scialert.net [scialert.net]
- 16. asianjab.com [asianjab.com]
A Comparative Analysis of the Environmental Persistence of Gamma-Cyhalothrin and Other Leading Insecticides
An Objective Guide for Researchers and Environmental Scientists
The environmental fate of agricultural insecticides is a critical area of study, influencing regulatory decisions and the development of sustainable pest management strategies. An insecticide's persistence, quantified by its environmental half-life, and its potential for bioaccumulation are key determinants of its long-term ecological impact. This guide provides a comparative analysis of the environmental persistence of gamma-cyhalothrin, a third-generation pyrethroid insecticide, with two other widely used insecticides from different chemical classes: imidacloprid (B1192907), a neonicotinoid, and chlorpyrifos (B1668852), an organophosphate.
Comparative Persistence and Bioaccumulation Data
The environmental persistence of an insecticide is highly variable and dependent on numerous factors, including soil type, temperature, moisture, pH, and exposure to sunlight.[1] The following table summarizes the half-life (the time required for half of the compound to break down) and bioaccumulation potential of the selected insecticides in soil and aquatic environments based on available experimental data.
| Insecticide Class | Active Ingredient | Environmental Compartment | Half-Life (DT50) | Bioaccumulation Potential |
| Pyrethroid | This compound / Lambda-Cyhalothrin¹ | Soil | 9 to 84 days.[2][3] A representative soil half-life is 30 days.[2] | Low to Moderate. Pyrethroids are tightly adsorbed to organic matter, reducing bioavailability.[4] However, they have the potential to bioconcentrate in fish.[2] |
| Water | Highly dependent on pH and sunlight. Photodegradation half-life of ~30 days.[2][3] Hydrolysis half-life of ~7 days at pH 9, but stable at neutral or acidic pH.[2] | |||
| Neonicotinoid | Imidacloprid | Soil | Highly persistent. Can range from 40 days to over 1,000 days (approx. 3 years) depending on conditions.[5][6][7] | Moderate. Due to high water solubility, it has a high potential to run off into surface water and leach into groundwater.[6] Studies have shown accumulation in aquatic organisms like salamanders, invertebrates, and fish.[6][8] |
| Water | Variable. Rapid photodegradation in sunlight (half-life of 1-4 hours).[6] In the absence of light, it is very persistent, with a half-life of about 1 year at pH 9.[6] | |||
| Organophosphate | Chlorpyrifos | Soil | 7 to 120 days, with some studies finding persistence for over a year.[9][10] | Moderate to High. There is potential for chlorpyrifos to bioaccumulate in the tissues of aquatic species, with bioconcentration factors (BCF) in fish ranging from 58 to 5100.[9] |
| Water | 35 to 78 days at pH 7 and 25°C.[9] Persistence is significantly increased in seawater compared to freshwater.[11] |
¹Data for lambda-cyhalothrin (B1674341) is used as a close proxy for this compound, as they are isomers with similar environmental behavior.
Experimental Protocols for Persistence Studies
The data presented above are derived from a variety of laboratory and field studies. While specific protocols vary between studies, the general methodologies for assessing environmental persistence are standardized.
1. Soil Persistence (Degradation) Studies:
-
Objective: To determine the rate of insecticide degradation in soil under controlled conditions.
-
Methodology:
-
Soil Selection: Representative soil types are chosen, often varying in texture (e.g., sandy loam, clay) and organic matter content.[3]
-
Incubation: The insecticide is applied to soil samples. These samples are then incubated in controlled environmental chambers at specific temperatures and moisture levels (e.g., field capacity).[12]
-
Sampling: Soil samples are collected at predetermined intervals over a period of days or months.
-
Analysis: The concentration of the parent insecticide and its major metabolites is quantified using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The dissipation time for 50% of the chemical (DT50) is calculated from the degradation curve. Field studies are also conducted to assess persistence under real-world agricultural conditions.[2]
-
2. Aquatic Persistence (Hydrolysis and Photolysis) Studies:
-
Objective: To determine the rate of degradation in water due to chemical breakdown (hydrolysis) and sunlight (photolysis).
-
Methodology:
-
Hydrolysis: The insecticide is added to sterile aqueous buffer solutions at different pH levels (e.g., 5, 7, 9).[2] The solutions are maintained at a constant temperature in the dark. Samples are taken over time to measure the concentration of the insecticide.
-
Photolysis: The insecticide is dissolved in a buffer solution and exposed to natural or simulated sunlight.[2][3] A control group is kept in the dark. The rate of degradation in the light-exposed samples is compared to the dark control to determine the photolytic half-life.
-
3. Bioaccumulation Studies:
-
Objective: To measure the potential for an insecticide to accumulate in the tissues of non-target organisms.
-
Methodology:
-
Test Organisms: Aquatic species such as rainbow trout, bluegill sunfish, or invertebrates like Daphnia are commonly used.[9]
-
Exposure: Organisms are exposed to a constant, sublethal concentration of the insecticide in a controlled aquatic system.
-
Tissue Analysis: At various time points, organisms are sampled, and the concentration of the insecticide in their tissues is measured.
-
Calculation: The Bioconcentration Factor (BCF) is calculated as the ratio of the chemical's concentration in the organism to its concentration in the surrounding water at a steady state.[9]
-
Visualizing Environmental Fate Assessment
The logical workflow for assessing the environmental persistence and fate of an insecticide can be visualized as a multi-stage process, from initial application to its ultimate degradation or sequestration in the environment.
References
- 1. Absorption of Soil-Applied Herbicides | Integrated Crop Management [crops.extension.iastate.edu]
- 2. npic.orst.edu [npic.orst.edu]
- 3. Cyhalothrin (EHC 99, 1990) [inchem.org]
- 4. Safety for the Environment [pyrethroids.com]
- 5. Environmental fate and exposure; neonicotinoids and fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidacloprid - Wikipedia [en.wikipedia.org]
- 7. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 8. Bioaccumulation of the pesticide imidacloprid in stream organisms and sublethal effects on salamanders [pubs.usgs.gov]
- 9. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 10. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]
- 11. Persistence of selected organophosphate and carbamate insecticides in waters from a coastal watershed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of Gamma-Cyhalothrin with Other Pesticides: A Comparative Guide
Introduction
Gamma-cyhalothrin is a highly active synthetic pyrethroid insecticide valued for its rapid knockdown of a broad spectrum of insect pests. In modern integrated pest management (IPM) strategies, pesticides are often applied in combination to enhance efficacy, broaden the spectrum of control, and manage resistance. Understanding the nature of the interaction between this compound and other pesticides—be it synergistic, antagonistic, or additive—is crucial for optimizing pest control, ensuring crop safety, and minimizing environmental impact. This guide provides a comparative assessment of the synergistic effects of cyhalothrins with other pesticides based on available experimental data.
Data on Synergistic Effects with Insecticides
The combination of pyrethroids with other classes of insecticides can lead to enhanced efficacy. This is often attributed to different modes of action targeting multiple physiological pathways in the insect.
Table 1: Synergistic Effects of Lambda-Cyhalothrin (B1674341) with Other Insecticides
| Combination Pesticide | Target Pest(s) | Observed Effect | Quantitative Data | Reference(s) |
| Chlorantraniliprole | Storage Pests (e.g., Sitophilus oryzae, Rhyzopertha dominica) | Increased mortality and reduced progeny | 100% mortality in some scenarios; significant reduction in progeny compared to individual applications. | |
| Abamectin | House Fly (Musca domestica) | Antagonistic effect | The LC50 of the mixture was higher than that of the individual components. | |
| Chlorfenapyr | House Fly (Musca domestica) | Additive effect | The toxicity of the mixture was approximately the sum of the individual components. |
Data on Synergistic Effects with Fungicides
Fungicides, particularly those from the azole group, can exhibit synergistic effects when mixed with pyrethroid insecticides. This is often due to the inhibition of metabolic enzymes, such as cytochrome P450 monooxygenases, by the fungicide, which reduces the insect's ability to detoxify the insecticide.
Table 2: Synergistic Effects of Lambda-Cyhalothrin with Fungicides
| Combination Pesticide | Target Organism(s) | Observed Effect | Quantitative Data | Reference(s) |
| Prochloraz | Beneficial Arthropods (Aphidius rhopalosiphi, Typhlodromus pyri, Adalia bipunctata) | Strong synergistic effect | LD50 of the mixture was 2.5 to 11 times lower than that of lambda-cyhalothrin alone. | |
| Prothioconazole (B1679736) | Carabid Beetle (Platynus assimilis) | Significant synergistic effect on mortality | Median lethal time (LT50) for the combination was 12.2 days, compared to 51.6 days for prothioconazole and 60.3 days for lambda-cyhalothrin alone. |
Interactions with Herbicides
There is a notable lack of specific studies on the synergistic or antagonistic effects of this compound when tank-mixed with herbicides in terms of bio-efficacy on target pests. Most of the available literature on herbicide-insecticide interactions focuses on the potential for increased phytotoxicity to the crop. Crop injury can occur if the herbicide or insecticide interferes with the other's metabolism in the plant. It is crucial for users to consult product labels for specific guidance on tank-mixing compatibility and to conduct a jar test to check for physical compatibility before application.
Experimental Protocols
A generalized methodology for assessing the synergistic effects of pesticide combinations in a laboratory setting is outlined below.
1. Organism and Pesticide Preparation:
-
Test Organisms: A susceptible laboratory strain of the target pest is reared under controlled conditions (e.g., 25±2°C, 60-70% RH, 12:12 L:D photoperiod).
-
Pesticide Solutions: Technical grade this compound and the partner pesticide are dissolved in an appropriate solvent (e.g., acetone) to create stock solutions. Serial dilutions are then prepared.
2. Bioassay:
-
Method: A common method is the topical application or diet incorporation bioassay. For topical application, a small, precise volume (e.g., 1 µL) of the pesticide solution is applied to the dorsal thorax of each insect.
-
Dose-Response Assessment: The toxicity of each pesticide is first determined individually to establish the lethal concentration or dose that kills 50% of the test population (LC50/LD50).
-
Combination Testing: The pesticides are then tested in mixtures at various ratios (e.g., based on their LC50 values).
3. Data Analysis:
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours).
-
Synergistic Ratio (SR): The SR is calculated to quantify the interaction. A common formula is: SR = LC50 of pesticide A alone / LC50 of pesticide A in the mixture with pesticide B An SR value greater than 1 suggests synergism, a value equal to 1 suggests an additive effect, and a value less than 1 suggests antagonism.
-
Statistical Analysis: Probit analysis is typically used to calculate LC50/LD50 values and their confidence limits.
Visualizations
Experimental Workflow for Assessing Synergism
Caption: A generalized workflow for the laboratory assessment of pesticide synergism.
Simplified Signaling Pathway of Pyrethroid Action and Potential Synergism
Caption: Mechanism of pyrethroid neurotoxicity and a point of synergistic interaction.
Conclusion
inter-laboratory validation of gamma-cyhalothrin residue analysis methods
An Inter-laboratory Comparison Guide to Gamma-Cyhalothrin Residue Analysis Methods
This guide provides a comparative overview of analytical methods for the determination of this compound residues in various matrices. The information is compiled from single-laboratory validation studies, inter-laboratory comparisons of broader pyrethroid analysis, and regulatory assessments. Due to the common practice of monitoring for lambda-cyhalothrin (B1674341) (which includes this compound) in routine analysis, data for both are presented.[1][2] Enantioselective techniques are necessary to specifically quantify this compound.[1]
Experimental Protocols
The most frequently employed method for pyrethroid residue analysis, including this compound, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by chromatographic analysis.
1. QuEChERS Sample Preparation:
A generalized QuEChERS protocol is as follows:
-
Homogenization: A representative sample of the matrix (e.g., 10-15 g of fruit, vegetable, or soil) is homogenized.
-
Extraction: The homogenized sample is placed in a centrifuge tube with a suitable solvent, typically acetonitrile. For soil samples, hydration with water may be necessary before extraction.[3]
-
Salting-Out: Magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) are added to induce phase separation. The tube is shaken vigorously and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a clean tube containing a mixture of sorbents for cleanup. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) for pigment removal. The choice of sorbents depends on the matrix.
-
Final Extract: After vortexing and centrifugation, the final extract is collected for instrumental analysis.
2. Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a common technique for the analysis of pyrethroids due to their volatility and thermal stability.[4] It offers high selectivity and sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is also widely used and can be advantageous for its shorter chromatographic run times.[4]
-
Gas Chromatography with Electron Capture Detector (GC-ECD): A sensitive detector for halogenated compounds like pyrethroids, though it may have lower selectivity compared to mass spectrometry.[5]
-
High-Performance Liquid Chromatography with UV Detector (HPLC-UV): Can be used, sometimes with a chiral column for enantioselective separation.[6]
Data Presentation
The following tables summarize validation data from various studies. It is important to note that direct comparison between studies should be made with caution due to differences in matrices, spiking levels, and specific methodologies.
Table 1: Single-Laboratory Validation Data for Lambda-Cyhalothrin in Various Matrices
| Matrix | Analytical Method | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Tomato | GC-ECD | 0.05 | 91.44 | - | 0.05 | [7] |
| Tomato | GC-ECD | 0.25 | 105.08 | - | 0.05 | [7] |
| Tomato | GC-ECD | 0.50 | 113.46 | - | 0.05 | [7] |
| Okra | HPLC/GC | 0.30 | >70 | <20 | - | [8] |
| Lettuce | HPLC | - | 64 | - | 0.028 | [9] |
| Cabbage | HPLC | - | 84 | - | 0.028 | [9] |
Table 2: Multi-Residue Method Validation for Pyrethroids in Animal-Derived Foods (QuEChERS and GC-MS/MS)
| Matrix | Spiking Level (mg/L) | Average Recovery Range (%) | CV Range (%) | LOQ (mg/L) | Reference |
| Beef | 0.01, 0.1, 0.5 | 88.7 - 109.2 | 1.2 - 8.0 | 0.01 | [10] |
| Pork | 0.01, 0.1, 0.5 | 80.9 - 106.3 | 0.4 - 6.9 | 0.01 | [10] |
| Chicken | 0.01, 0.1, 0.5 | 75.4 - 108.8 | 0.5 - 5.2 | 0.01 | [10] |
| Milk | 0.01, 0.1, 0.5 | 80.4 - 109.8 | 0.9 - 6.6 | 0.01 | [10] |
| Egg | 0.01, 0.1, 0.5 | 75.2 - 106.2 | 0.6 - 6.7 | 0.01 | [10] |
Table 3: Multi-Residue Method Validation for Pyrethroids in Fish (Modified QuEChERS and GC-MS)
| Matrix | Spiking Level (µg/kg) | Average Recovery Range (%) | RSD Range (%) | LOQ (µg/kg) | Reference |
| Trahira | 5, 10, 25 | 63 - 129 | ≤21.5 | 5 or 10 | [11] |
| Tilapia | 5, 10, 25 | 63 - 129 | ≤21.5 | 5 or 10 | [11] |
| Tainha | 5, 10, 25 | 63 - 129 | ≤21.5 | 5 or 10 | [11] |
Mandatory Visualization
Caption: Experimental workflow for this compound residue analysis.
References
- 1. Interlaboratory study of identification and quantitation of multiresidue pyrethroids in agricultural products by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross validation of multiple methods for measuring pyrethroid and pyrethrum insecticide metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review of methodology for the analysis of pyrethrin and pyrethroid residues in food of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid determination of lambda-cyhalothrin residues on Chinese cabbage based on MIR spectroscopy and a Gustafson–Kessel noise clustering algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. entomoljournal.com [entomoljournal.com]
- 8. journals.plos.org [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry | MDPI [mdpi.com]
- 11. Development and validation of a method for the analysis of pyrethroid residues in fish using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Gamma-Cyhalothrin and Lambda-Cyhalothrin for Researchers and Drug Development Professionals
In the landscape of synthetic pyrethroid insecticides, gamma-cyhalothrin and lambda-cyhalothrin (B1674341) represent two closely related yet distinct active ingredients. Both are valued for their potent insecticidal activity, but a nuanced understanding of their cost-benefit profiles is crucial for researchers, scientists, and drug development professionals in making informed decisions for agricultural and public health applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
Chemical and Physical Properties
This compound is the most biologically active single isomer of cyhalothrin (B162358), whereas lambda-cyhalothrin is a racemic mixture of two isomers, including the active this compound.[1] This fundamental difference in isomeric composition is the primary determinant of their differing efficacy and application rates. Both compounds operate through the same mode of action, disrupting the nervous system of insects by modulating sodium channels, which leads to paralysis and death.[2]
Efficacy and Application
Due to its concentrated activity, this compound is approximately twice as active on a weight-for-weight basis as lambda-cyhalothrin. This allows for roughly half the application rate of this compound to achieve a similar level of insect control as lambda-cyhalothrin.[2]
This compound is often favored for applications requiring a rapid knockdown of pests, such as in the control of mosquitoes and other flying insects.[2] In contrast, lambda-cyhalothrin is recognized for its longer residual activity, making it a common choice for agricultural settings where sustained pest control is necessary.[2]
Both insecticides are effective against a broad spectrum of pests. Lambda-cyhalothrin is used to control pests such as aphids, beetles, caterpillars, and thrips on a wide variety of crops including cotton, cereals, potatoes, and vegetables.[3][4][5] It is also employed in public health to control insects like mosquitoes, flies, and ticks.[3] this compound also targets a wide range of sucking and chewing insect pests in crops like corn and oilseed rape.[6][7]
Cost-Benefit Analysis
A direct cost comparison between this compound and lambda-cyhalothrin is complex and subject to market fluctuations and formulation types. However, a general analysis can be made based on their relative potency and application rates. While the initial cost per kilogram of the more refined this compound may be higher, the lower application rates required for equivalent efficacy can offset this initial investment, potentially leading to comparable or even lower costs per treated area.
Lambda-cyhalothrin is widely regarded as a cost-effective, broad-spectrum insecticide.[8][9] For instance, some reports have cited lambda-cyhalothrin products in the range of $6 per acre.[10] The global market for lambda-cyhalothrin was valued at USD 1,654.0 million in 2024 and is projected to grow, indicating its economic significance.[11] Pricing for lambda-cyhalothrin formulations can vary, with some products available for around
40−
60 per gallon.[12]
Fewer specific public price points are available for this compound. One product containing a mixture of chlorpyrifos (B1668852) and this compound was listed at a sale price of approximately Rs. 5880.00 (currency not specified) for a 1-liter pack.[13] Another source lists a 100mg research-grade sample of this compound at a significantly higher price point, which is not representative of agricultural product pricing.[14]
The primary benefit of this compound lies in its reduced environmental loading due to lower application rates. This can be a significant factor in regions with stringent environmental regulations or in integrated pest management (IPM) programs aiming to minimize chemical inputs.
The cost-benefit equation for choosing between these two insecticides will depend on the specific application, the target pest, the value of the crop being protected, and the regulatory environment.
Data Presentation
Table 1: General Comparison
| Feature | This compound | Lambda-Cyhalothrin |
| Chemical Class | Pyrethroid[2] | Pyrethroid[2] |
| Isomeric Composition | Single active isomer[1] | Racemic mixture of two isomers[1] |
| Mode of Action | Disrupts sodium channels in the insect nervous system[2] | Disrupts sodium channels in the insect nervous system[2] |
| Relative Potency | Approximately twice as active as lambda-cyhalothrin[2] | Standard potency |
| Application Rate | Lower application rates needed for similar efficacy[2] | Standard application rates |
| Key Characteristics | Rapid knockdown effect[2] | Longer residual activity[2] |
| Common Uses | Mosquito control, residential pest control, agricultural pests[2] | Agricultural crop protection, residential and public health pest control[2][3] |
| Available Formulations | Emulsifiable Concentrate (EC), Suspension Concentrate (SC)[2] | Emulsifiable Concentrate (EC), Suspension Concentrate (SC), Wettable Powder (WP)[2] |
Table 2: Acute Toxicity Data
| Parameter | This compound | Lambda-Cyhalothrin |
| Acute Oral LD50 (Rat) | Data not readily available in searches | 56 - 79 mg/kg[15][16][17] |
| Acute Dermal LD50 (Rat) | Data not readily available in searches | 632 - 696 mg/kg[15][16][17] |
| Acute Oral LD50 (Mouse) | Data not readily available in searches | 19.9 - 20 mg/kg[16][17] |
| 96-hour LC50 (Rainbow Trout) | High toxicity (specific value not found) | 0.19 ppb[18] |
| 48-hour EC50 (Daphnia magna) | High toxicity (specific value not found) | 0.04 ppb[18] |
Table 3: Ecotoxicity Data
| Organism | This compound | Lambda-Cyhalothrin |
| Fish | High acute and chronic ecotoxicity[6] | Highly toxic[3] |
| Aquatic Invertebrates | High acute and chronic ecotoxicity[6] | Highly toxic[3] |
| Honey Bees | Highly toxic[6] | Highly toxic[3] |
| Birds | Moderately toxic[6] | Data not readily available in searches |
| Earthworms | Moderately toxic[6] | Moderately toxic[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the scientific audience. Below are outlines of standard protocols for evaluating the performance of insecticides like this compound and lambda-cyhalothrin.
Acute Oral Toxicity (LD50) in Rodents (Based on OECD Guideline 423)
-
Objective: To determine the median lethal dose (LD50) of the test substance when administered orally.
-
Test Animals: Healthy, young adult rodents (typically rats or mice), nulliparous and non-pregnant females.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water ad libitum.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
Dose Levels: A stepwise procedure is used with a starting dose level selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome of the initial dose determines the subsequent dose levels.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is calculated based on the mortality data using appropriate statistical methods.
Aquatic Toxicity (LC50) in Fish (Based on OECD Guideline 203)
-
Objective: To determine the concentration of the test substance that is lethal to 50% of the test fish over a 96-hour period.
-
Test Species: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Test Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-through system. Water quality parameters (temperature, pH, dissolved oxygen) are maintained within a narrow range.
-
Concentrations: A series of test concentrations and a control group (without the test substance) are used.
-
Exposure Period: The fish are exposed for 96 hours.
-
Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated at each observation time using probit analysis or other suitable statistical methods.
Insecticidal Efficacy: Residual Contact Bioassay
-
Objective: To evaluate the residual efficacy of an insecticide on a treated surface.
-
Test Surfaces: Representative surfaces (e.g., glass, wood, ceramic tile, or foliage) are treated with the insecticide formulation at a specified application rate.
-
Test Insects: A susceptible laboratory strain of the target insect species (e.g., mosquitoes, cockroaches, or agricultural pests).
-
Exposure: At various time intervals after treatment (e.g., 1 day, 1 week, 1 month), test insects are confined to the treated surface for a defined period (e.g., 30 minutes).
-
Post-Exposure: After exposure, the insects are transferred to a clean container with access to food and water.
-
Observations: Mortality is recorded at specified time points (e.g., 24, 48 hours) post-exposure.
-
Data Analysis: The percentage mortality is calculated for each time interval to determine the duration of effective residual activity.
Mandatory Visualizations
Caption: Mode of action of cyhalothrin insecticides on insect neurons.
Caption: General experimental workflow for determining insecticide toxicity.
Caption: Logical relationship in the cost-benefit analysis.
References
- 1. Buy this compound (EVT-337819) | 76703-62-3 [evitachem.com]
- 2. pomais.com [pomais.com]
- 3. Lambda-cyhalothrin (Ref: OMS 3021) [sitem.herts.ac.uk]
- 4. sipcam-oxon.com [sipcam-oxon.com]
- 5. fbn.com [fbn.com]
- 6. This compound (Ref: DE 225) [sitem.herts.ac.uk]
- 7. diypestcontrol.com [diypestcontrol.com]
- 8. Top 5 Benefits of Using Lambda Cyhalothrin Insecticide in 2025 [acetamiprid.com]
- 9. epa.gov [epa.gov]
- 10. grainews.ca [grainews.ca]
- 11. Lambda Cyhalothrin Market Size, Growth and Forecast 2032 [credenceresearch.com]
- 12. fbn.com [fbn.com]
- 13. kissanghar.pk [kissanghar.pk]
- 14. This compound - SRIRAMCHEM [sriramchem.com]
- 15. govinfo.gov [govinfo.gov]
- 16. npic.orst.edu [npic.orst.edu]
- 17. merck.com [merck.com]
- 18. assets.greenbook.net [assets.greenbook.net]
Navigating Efficacy: A Comparative Guide to Gamma-Cyhalothrin Performance in Diverse Climatic Conditions
For Immediate Release
[City, State] – In the critical landscape of agricultural and public health pest control, the efficacy of insecticidal agents under varying environmental conditions is a paramount concern for researchers and professionals in drug development. This comprehensive guide provides an objective comparison of the performance of gamma-cyhalothrin against other key pyrethroid insecticides—lambda-cyhalothrin, deltamethrin, and bifenthrin—with a focus on the influence of climatic factors such as temperature, rainfall, and UV radiation. This analysis is supported by a review of experimental data and detailed methodologies to aid in informed decision-making.
This compound, a potent synthetic pyrethroid, is valued for its rapid knockdown effect on a broad spectrum of insect pests.[1] Like other pyrethroids, its primary mode of action is the disruption of the insect's nervous system by targeting voltage-gated sodium channels, leading to paralysis and death.[1] However, its performance and persistence in the field are not static, but are significantly influenced by environmental variables.
The Influence of Climatic Factors on Efficacy
The effectiveness of pyrethroid insecticides is intrinsically linked to the prevailing climatic conditions at the time of and following application. High temperatures can lead to a decrease in the toxicity of some pyrethroids, a phenomenon known as a negative temperature coefficient.[2][3] Conversely, rainfall can physically wash away the active ingredient, reducing its residual activity.[4] Furthermore, exposure to ultraviolet (UV) radiation from sunlight can cause photodegradation of the chemical structure, diminishing its insecticidal properties.[5]
Comparative Performance Data
While direct comparative field data for this compound under a wide range of climatic conditions is limited in publicly available literature, valuable insights can be drawn from studies on its close isomer, lambda-cyhalothrin, and other widely used pyrethroids.
A study on the longevity of three pyrethroid formulations on outdoor vegetation provided the following key findings during dry and rainy seasons:
| Insecticide | Formulation | Efficacy in Dry Season (>80% mortality/knockdown) | Efficacy in Rainy Season (>80% mortality/knockdown) |
| Lambda-cyhalothrin | Capsule Suspension (CS) | 90 days | 42 days |
| Deltamethrin | Emulsifiable Concentrate (EC) | 90 days | Not Tested |
| Bifenthrin | Wettable Powder (WP) | 60 days | Not Tested |
| Data sourced from a study on Anopheles dirus mosquitoes.[6] |
Another study investigating the impact of temperature on the toxicity of pyrethroids against houseflies (Musca domestica) revealed a negative temperature coefficient, meaning their toxicity decreased as the temperature increased from 20°C to 34°C.
| Insecticide | Temperature Coefficient | Fold Decrease in Toxicity (20°C vs. 34°C) |
| Cypermethrin | -2.21 | 1.52 |
| Deltamethrin | -2.42 | Not specified, but negative |
| Data indicates a higher LC50 at higher temperatures.[2] |
Experimental Protocols
To ensure the validity and reproducibility of efficacy studies, standardized experimental protocols are crucial. Below are outlines for common laboratory and field evaluation methods.
Laboratory Bioassay: Residual Efficacy on a Treated Surface
This method assesses the persistence of an insecticide on a given surface over time.
-
Surface Treatment: Prepare standardized surfaces (e.g., ceramic tiles, wood, or plant leaves) and apply the insecticide formulation at a specified concentration.
-
Aging: Store the treated surfaces under controlled climatic conditions (e.g., specific temperature, humidity, and UV light exposure) for various time intervals.
-
Insect Exposure: At each time point, introduce a known number of test insects (e.g., mosquitoes, flies, or agricultural pests) to the treated surface for a defined period.
-
Mortality Assessment: Record insect mortality at set intervals (e.g., 1, 24, and 48 hours) post-exposure.
-
Data Analysis: Calculate the percentage mortality for each insecticide, surface type, and time point to determine residual efficacy.
Field Trial: Evaluating Performance in a Natural Setting
Field trials provide a more realistic assessment of an insecticide's performance under real-world conditions.
-
Plot Selection and Design: Select a suitable field site and establish multiple plots for each treatment group (including a control group) in a randomized block design.
-
Insecticide Application: Apply the insecticides to the plots at the recommended field application rates using calibrated spray equipment.
-
Climatic Data Collection: Continuously monitor and record key climatic variables such as temperature, humidity, rainfall, and solar radiation throughout the trial period.
-
Pest Population Assessment: Monitor the population density of the target insect pest in each plot before and at regular intervals after insecticide application.
-
Efficacy Evaluation: Calculate the percentage reduction in the pest population for each treatment compared to the control to determine the field efficacy of the insecticides.
Visualizing Key Processes
To better understand the factors influencing this compound's efficacy and the experimental procedures used for its evaluation, the following diagrams are provided.
References
- 1. pomais.com [pomais.com]
- 2. The Effect of Temperature on the Toxicity of Insecticides against Musca domestica L.: Implications for the Effective Management of Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemicals, Climate, and Control: Increasing the Effectiveness of Malaria Vector Control Tools by Considering Relevant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pomais.com [pomais.com]
- 5. Degradation of insecticides used for indoor spraying in malaria control and possible solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Longevity of the insecticidal effect of three pyrethroid formulations applied to outdoor vegetation on a laboratory-adapted colony of the Southeast Asian malaria vector Anopheles dirus - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Enhanced Activity of the Isolated Gamma-Cyhalothrin Isomer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gamma-cyhalothrin and its parent isomer mixture, lambda-cyhalothrin (B1674341). This compound is the most insecticidally active isomer of cyhalothrin (B162358), and its isolation represents a refinement in pyrethroid technology, offering enhanced potency and efficiency.[1][2] This document summarizes its performance against various pests, details the experimental protocols for evaluation, and illustrates the underlying biochemical pathways.
Comparative Efficacy and Physicochemical Properties
This compound's enhanced activity stems from its specific stereoisomer configuration.[2] While lambda-cyhalothrin is a racemic mixture of two active isomers, this compound is a single, highly bioactive isomer.[1] This purification results in a product that is approximately twice as active as lambda-cyhalothrin on a weight-for-weight basis, allowing for significantly lower application rates to achieve equivalent or superior insect control.[1][3] This increased potency often translates to a more rapid knockdown of target pests.[4][5]
Table 1: General Comparison of this compound and Lambda-Cyhalothrin
| Feature | This compound | Lambda-Cyhalothrin |
| Composition | Single, most active isomer of cyhalothrin[1][2] | Racemic mixture of two cyhalothrin isomers[1] |
| Relative Potency | Approximately twice the activity of lambda-cyhalothrin[3] | Standard pyrethroid activity |
| Application Rate | Lower application rates for similar efficacy[1][6] | Standard application rates[7] |
| Knockdown Speed | Generally faster knockdown effect[4][5] | Fast-acting, but may be slower than this compound[8] |
| Mode of Action | Type II Pyrethroid; Sodium channel modulator[5][9] | Type II Pyrethroid; Sodium channel modulator[4][8][9] |
| Target Pests | Broad-spectrum: mosquitoes, ants, fleas, ticks, and various agricultural pests[4] | Broad-spectrum: mosquitoes, cockroaches, ants, and various agricultural pests[4] |
Table 2: Comparative Aquatic Toxicity of this compound and Lambda-Cyhalothrin
| Organism | Parameter | This compound | Lambda-Cyhalothrin | Source |
| Zebra Fish (Brachydanio rerio) | 96-h LC50 | 1.93 µg a.i./L | 1.94 µg a.i./L | [3] |
| Shrimp (Macrobrachium nippoensis) | 96-h LC50 | 0.28 µg a.i./L | 0.04 µg a.i./L | [3] |
| Aquatic Invertebrates | Median HC(5) | 0.47 ng/L | 1.05 ng/L | [10][11] |
| Fish | Median HC(5) | 23.7 ng/L | 40.9 ng/L | [10][11] |
LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population. HC(5) (Hazardous Concentration for 5% of species): The concentration at which 5% of species are affected.
Experimental Protocols
To evaluate the efficacy of pyrethroid insecticides like this compound, standardized laboratory and field trial methodologies are employed.
a) Topical Application Bioassay (for LD50 Determination)
This method is used to determine the dose of an insecticide that is lethal to 50% of a test population (LD50) and is highly precise as a known quantity of insecticide is applied directly to each insect.
-
Insect Rearing: Test insects (e.g., Musca domestica, Heliothis virescens) are reared under controlled conditions (e.g., 27 ± 2°C, 60-70% relative humidity, 12:12 light:dark cycle) to ensure uniformity.
-
Insecticide Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone). Serial dilutions are made to create a range of concentrations.
-
Application: Insects are anesthetized (e.g., with CO2 or by chilling). A precise volume (e.g., 0.1-1 µL) of each insecticide dilution is applied to the dorsal thorax of each insect using a microapplicator. A control group is treated with the solvent only.
-
Observation: Treated insects are placed in holding containers with access to food and water. Mortality is assessed at specific time points (e.g., 24, 48, and 72 hours).
-
Data Analysis: The LD50 value is calculated using probit analysis, which models the relationship between the dose and the mortality rate.
b) Residual Contact Bioassay (for Residual Efficacy)
This assay evaluates the toxicity of an insecticide when insects come into contact with a treated surface.
-
Surface Treatment: A known concentration of the insecticide is applied evenly to a standardized surface (e.g., glass petri dish, filter paper, or a representative surface from the field like a leaf disk). The solvent is allowed to evaporate, leaving a residue of the active ingredient.
-
Insect Exposure: A set number of test insects are confined to the treated surface for a specific duration.
-
Observation: After the exposure period, the insects are transferred to clean containers with food and water. Mortality and knockdown are recorded at various intervals.
-
Data Analysis: The LC50 (lethal concentration 50) or LT50 (lethal time 50) can be determined.
Field trials are essential to evaluate the performance of an insecticide under real-world conditions.
-
Trial Design: A Randomized Complete Block Design (RCBD) is commonly used to minimize the effects of field variability. The trial should include plots treated with this compound at various application rates, a standard treatment (e.g., lambda-cyhalothrin), and an untreated control. Each treatment should be replicated multiple times.
-
Application: The insecticides are applied using calibrated spray equipment to ensure uniform coverage. Application parameters such as spray volume, pressure, and nozzle type should be recorded.
-
Pest Population Assessment: Pest populations are monitored before and after treatment at regular intervals (e.g., 1, 3, 7, and 14 days post-application). This can be done by direct counting of insects on a sample of plants or through trapping methods.
-
Data Collection: In addition to pest counts, data on crop damage, yield, and effects on non-target organisms should be collected.
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the efficacy of the different treatments.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Ref: DE 225) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pomais.com [pomais.com]
- 5. pomais.com [pomais.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. fbn.com [fbn.com]
- 8. pomais.com [pomais.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparative aquatic toxicity of the pyrethroid insecticide lambda-cyhalothrin and its resolved isomer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for gamma-Cyhalothrin
This document provides essential safety and logistical information for the proper disposal of gamma-cyhalothrin, a synthetic pyrethroid insecticide. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of federal law[1].
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, protective gloves, safety glasses or goggles, and a lab coat or protective clothing[2][3]. Handle the material in a well-ventilated area[4]. In case of contact, follow these first-aid measures:
-
If on skin: Take off contaminated clothing immediately and rinse the skin with plenty of water for 15-20 minutes[4].
-
If in eyes: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present[3].
-
If inhaled: Move the person to fresh air. If the person is not breathing, call for emergency medical assistance[4].
-
If swallowed: Immediately call a poison control center or doctor. Do not induce vomiting[3][4][5][6].
Step-by-Step Disposal Protocol for this compound Waste
The primary guideline for disposal is to follow the specific instructions on the product's label[4][7][8]. If these instructions are unavailable or if the material has been contaminated, the following steps should be taken in accordance with local, state, and federal regulations[1][2][4].
1. Waste Identification and Segregation:
-
It is the responsibility of the waste generator to properly identify and classify the waste[4].
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's hazardous waste program.
-
Keep the waste in its original or a suitable, tightly closed, and properly labeled container[3][4].
2. Disposal of Unused or Excess Product:
-
The preferred method for managing small amounts of excess this compound is to use it up by applying it according to the label directions[8][9].
-
Do not pour leftover pesticides down the sink, toilet, or any sewer or street drain, as this can contaminate waterways and interfere with wastewater treatment systems[8][9].
-
If the product cannot be used, it must be disposed of as hazardous waste. Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal facility[10].
3. Empty Container Disposal:
-
Empty pesticide containers can be as hazardous as full ones due to residues[9]. Never reuse them for any other purpose[7][8].
-
Triple-Rinse Procedure:
-
After triple-rinsing, puncture and crush the container to prevent reuse, if possible[11].
-
Dispose of the rinsed container according to label instructions or through a designated hazardous waste program. Some recycling programs may accept pesticide containers if they are properly prepared[9].
Spill Decontamination and Cleanup
In the event of a spill, immediate containment and cleanup are necessary to prevent environmental contamination and exposure.
1. Contain the Spill:
-
Prevent the spill from spreading, especially into drains, soil, or water bodies[3][4]. Use absorbent materials like sand, clay granules, sawdust, or vermiculite (B1170534) to create a dike around the spill[3][10][12].
2. Absorb and Collect:
-
Cover the spill with an inert absorbent material[3][10][13].
-
Once the liquid is absorbed, carefully sweep or scoop the contaminated material into a suitable, leak-proof container labeled for hazardous waste disposal[4][12].
3. Decontaminate the Area:
-
For some pesticides, chemical decontamination may be effective. However, this should be done with caution as it can create toxic by-products[14].
-
Collect all cleaning materials and contaminated water for disposal as hazardous waste[4][12]. Do not allow contaminated wash water to enter drains[6].
4. Dispose of Cleanup Waste:
-
All contaminated items, including PPE that cannot be decontaminated, must be placed in a sealed, labeled container and disposed of as hazardous waste[12][13].
Quantitative Decontamination Guidance
For spills requiring chemical decontamination, the following table provides general guidance. Always consult the Safety Data Sheet (SDS) and your EHS office before attempting chemical decontamination.
| Decontaminating Agent | Preparation | Application Ratio (Agent to Spilled Pesticide) |
| Lye (Sodium Hydroxide) | 10% Solution (0.75 lbs of lye in 3.5 quarts of water to make 1 gallon)[14] | 1% - 10% AI: 1:111% - 79% AI : 1.5:180% - 100% AI*: 2:1[14] |
| Household Bleach | Use undiluted (approx. 5% sodium hypochlorite)[14] | Approx. 1 gallon of bleach per 1 gallon of spilled pesticide[14] |
*AI = Active Ingredient percentage in the pesticide product. Caution: Lye can cause severe eye damage. Always wear appropriate PPE, including unventilated goggles and chemical-resistant gloves, when handling[14]. A preliminary test with small amounts of bleach and the spilled pesticide is recommended to ensure the reaction is not too vigorous[14].
Workflow Diagrams
The following diagrams illustrate the procedural workflows for routine disposal and emergency spill cleanup of this compound.
Caption: this compound Routine Disposal Workflow.
Caption: this compound Spill Cleanup Workflow.
References
- 1. cdms.telusagcg.com [cdms.telusagcg.com]
- 2. neogen.com [neogen.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 5. merck.com [merck.com]
- 6. msd.com [msd.com]
- 7. Disposal of Pesticides [npic.orst.edu]
- 8. epa.gov [epa.gov]
- 9. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 10. epestcontrol.com [epestcontrol.com]
- 11. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
- 12. acq.osd.mil [acq.osd.mil]
- 13. a-otc.com [a-otc.com]
- 14. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
